molecular formula C6H9Cl3N2O2 B2713651 N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide CAS No. 57646-87-4

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Cat. No.: B2713651
CAS No.: 57646-87-4
M. Wt: 247.5
InChI Key: KSCNMBIAKWJSGS-UHFFFAOYSA-N
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Description

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a useful research compound. Its molecular formula is C6H9Cl3N2O2 and its molecular weight is 247.5. The purity is usually 95%.
BenchChem offers high-quality N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-acetamido-2,2,2-trichloroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3N2O2/c1-3(12)10-5(6(7,8)9)11-4(2)13/h5H,1-2H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCNMBIAKWJSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical structure, synthesis, and properties of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, a unique geminal diacetamide derivative. Drawing from established chemical principles and available data on analogous structures, this document serves as a technical resource for its application in synthetic chemistry and potential utility in drug discovery and development.

Chemical Identity and Structure

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, systematically named N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide , is a fascinating molecule characterized by the presence of two acetamido groups attached to the same carbon atom, which is also bonded to a trichloromethyl group. This "geminal" arrangement of the acetamido groups is a key structural feature that dictates its chemical behavior.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamideChemScene
CAS Number 57646-87-4ChemScene[1]
Molecular Formula C₆H₉Cl₃N₂O₂ChemScene[1]
Molecular Weight 247.51 g/mol ChemScene[1]
SMILES ClC(Cl)(Cl)C(NC(C)=O)NC(C)=OChemScene[1]

The structure of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide is presented below:

G chloral Chloral (2,2,2-Trichloroacetaldehyde) intermediate Carbocation Intermediate chloral->intermediate + H⁺ acetamide Acetamide (2 eq.) acetamide->intermediate + Acetamide product N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide intermediate->product + Acetamide - H₂O, - H⁺

Caption: Proposed synthesis of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide.

Experimental Protocol (Hypothetical):

The following protocol is a proposed method based on the synthesis of analogous compounds and would require optimization and validation.

  • Reaction Setup: To a solution of chloral (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add acetamide (2.2 equivalents).

  • Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or perchloric acid, to the cooled reaction mixture.

  • Reaction: Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or chloroform) to obtain the purified N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide.

Structural Characterization (Predicted)

While experimental spectroscopic data for N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide is not currently available in public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups (CH₃) would likely appear as a singlet, integrating to six protons. The two N-H protons would also likely appear as a singlet or a broad singlet, integrating to two protons. The single C-H proton would appear as a downfield signal, likely a triplet due to coupling with the two N-H protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments: one for the methyl carbons, one for the carbonyl carbons, one for the C-H carbon, and one for the CCl₃ carbon.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching: Around 3300-3100 cm⁻¹

  • C-H stretching (from methyl groups): Around 2950-2850 cm⁻¹

  • C=O stretching (amide I band): A strong absorption around 1650 cm⁻¹

  • N-H bending (amide II band): Around 1550 cm⁻¹

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹

3.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Key fragments would likely arise from the loss of a chlorine atom, an acetyl group, or cleavage of the C-C bond.

Reactivity and Potential Applications

The chemical reactivity of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide is primarily dictated by the geminal diacetamide moiety and the trichloromethyl group.

4.1. Synthetic Utility

Geminal diacetamides, also known as amidals, are valuable intermediates in organic synthesis. [2]They can serve as precursors to a variety of nitrogen-containing heterocycles. The presence of the electron-withdrawing trichloromethyl group enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack. This suggests that N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide could be a useful building block for the synthesis of more complex molecules.

4.2. Potential in Drug Discovery

The amide functional group is a cornerstone of many pharmaceuticals. The unique geminal diacetamide motif, coupled with the lipophilic trichloromethyl group, presents an interesting scaffold for medicinal chemistry exploration. The trichloromethyl group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Conclusion

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, or N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide, is a structurally intriguing molecule with potential as a synthetic intermediate. While detailed experimental data is currently limited, its synthesis is feasible through the acid-catalyzed condensation of chloral and acetamide. Further investigation into its synthesis, characterization, and reactivity is warranted to fully explore its potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding to encourage and support future research in this area.

References

  • PubChem. 2-Acetamidoacetamide;2,2,2-trichloroethane-1,1-diol. [Link]

  • Guseinov, F. I., et al. (2025). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Acta Crystallographica Section E: Crystallographic Communications, E81, 788-791. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical properties of the chemical compound N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide, also known by its common name N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. Due to a notable scarcity of direct experimental data for this specific molecule in publicly accessible literature, this guide adopts a multi-faceted approach. It combines computational data with an in-depth analysis of closely related chemical analogs to project the likely physical characteristics of the title compound. Furthermore, this document outlines robust, field-proven experimental protocols for the determination of these properties, thereby providing a self-validating framework for researchers to generate and confirm their own data. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and materials science, where a thorough understanding of a compound's physical properties is paramount for its application and development.

Compound Identification and Molecular Structure

The subject of this guide is the organic compound with the systematic IUPAC name N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide . For clarity and to aid in literature searches, its key identifiers are provided in the table below.

IdentifierValue
Systematic IUPAC Name N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide
Common Name N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide
CAS Number 57646-87-4[1]
Molecular Formula C₆H₉Cl₃N₂O₂[1]
Molecular Weight 247.51 g/mol [1]
Canonical SMILES CC(=O)NC(C(Cl)(Cl)Cl)NC(=O)C[1]

The molecular structure of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide features a central ethane core. One carbon atom is substituted with a trichloromethyl group (-CCl₃), while the other is bonded to two acetamido groups (-NHC(O)CH₃). This geminal diacetamide arrangement on a chlorinated ethane backbone is a key determinant of its physical and chemical properties.

Figure 1: 2D molecular structure of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide.

Predicted Physicochemical Properties

While experimental data remains elusive, computational models provide valuable insights into the physicochemical profile of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide. The following table summarizes key predicted properties.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 58.2 ŲChemScene[1]
LogP (Octanol-Water Partition Coefficient) 0.9549ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 2ChemScene[1]

These predicted values suggest that the molecule possesses moderate polarity and a degree of lipophilicity. The presence of two hydrogen bond donors and two acceptors indicates the potential for intermolecular hydrogen bonding, which would be expected to influence its melting point, boiling point, and solubility.

Projected Physical Properties and Analog Comparison

In the absence of direct experimental data, an analysis of structurally similar compounds can provide a reasonable estimation of the physical properties of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity and is influenced by factors such as molecular weight, symmetry, and the strength of intermolecular forces. For the title compound, the presence of two amide groups suggests strong hydrogen bonding capabilities, which would lead to a relatively high melting point for its molecular weight.

A structurally related compound, N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide, has a reported melting point of 378–380 K (105-107 °C)[2]. While this analog has a higher molecular weight and a phenyl group, the core geminal diacetamide structure is present. It is therefore plausible to predict that N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide will be a solid at room temperature with a melting point likely in the range of 100-150 °C.

Solubility

The solubility of a compound is dictated by the principle of "like dissolves like." The predicted LogP of ~0.95 suggests that N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide will have limited solubility in water and higher solubility in polar organic solvents. The two amide functionalities will contribute to some water solubility, while the trichloromethyl group and the overall carbon backbone will confer lipophilic character.

It is anticipated that the compound will be soluble in solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in nonpolar solvents like hexane is expected to be low.

Spectral Properties
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key predicted signals would include a singlet for the six methyl protons of the two acetyl groups, a signal for the methine proton (CH), and signals for the two N-H protons of the amide groups. The chemical shift of the methine proton would be influenced by the adjacent trichloromethyl group and the two nitrogen atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the methyl carbons, the carbonyl carbons of the amide groups, the methine carbon, and the carbon of the trichloromethyl group. The chemical shift of the carbon in the CCl₃ group would be a characteristic feature.

For comparison, the ¹³C NMR spectrum of the related compound N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide shows signals for the methyl carbons at 22.24 ppm and the carbonyl carbons at 168.95 ppm[2].

The IR spectrum of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bonds.

  • C=O stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the amide carbonyl groups.

  • C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, arising from the trichloromethyl group.

Experimental Protocols for Physical Property Determination

To address the current data gap, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide. These protocols are based on standard laboratory practices and adapted from procedures for similar compounds.

cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Figure 2: A logical workflow for the synthesis and characterization of the target compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline compound. A sharp melting range is characteristic of a pure substance.

Protocol:

  • A small amount of the purified, dry crystalline N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Rationale: Determining the solubility profile is crucial for applications in drug formulation, reaction chemistry, and analytical method development.

Protocol:

  • A small, accurately weighed amount of the compound (e.g., 1 mg) is placed in a series of vials.

  • A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate, hexane) is added to each vial.

  • The vials are agitated at a constant temperature (e.g., 25 °C) for a set period.

  • Visual inspection is used to determine if the compound has completely dissolved. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound, serving as a primary means of identification and characterization.

Protocol for NMR Spectroscopy:

  • A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration values.

Protocol for IR Spectroscopy:

  • A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The IR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Conclusion

N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide is a compound for which there is a notable lack of published experimental physical property data. This technical guide has provided a comprehensive overview of its identity, predicted physicochemical properties, and projected physical characteristics based on the analysis of structural analogs. The detailed experimental protocols included herein offer a clear pathway for researchers to determine the melting point, solubility, and spectroscopic profile of this molecule. The generation and publication of such experimental data would be a valuable contribution to the chemical sciences, aiding in the advancement of research fields where this and similar compounds may have significant potential.

References

  • PubChem. N-(2-Acetamidoethyl)-2,2,2-trichloroacetamide. [Link]

  • Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–997. [Link]

  • MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]

  • Organic Syntheses. N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, halogenated bisamides represent a unique class of highly functionalized intermediates. N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide —systematically referred to as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide—is a structurally dense compound characterized by a highly lipophilic trichloromethyl group flanked by two hydrogen-bonding acetamido moieties.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular architecture, and the mechanistic rationale behind its synthesis. Designed for researchers and process chemists, this guide emphasizes causal experimental design and self-validating laboratory protocols.

Molecular Architecture & Physicochemical Profiling

The identity and behavior of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide are strictly dictated by its molecular weight and formula. The central ethane-1,1-diyl core acts as a scaffold that forces the bulky, electron-withdrawing trichloromethyl group (-CCl₃) into close proximity with two sterically demanding acetamido groups.

This unique steric and electronic environment increases the molecule's overall lipophilicity while preserving robust hydrogen-bonding capabilities, making it an excellent candidate for pharmacophore exploration in transition-state analog inhibitors.

Quantitative Data Summary

To facilitate rapid comparison for formulation and synthetic planning, the core physicochemical parameters are summarized below, grounded in verified commercial and computational databases .

ParameterValueAnalytical Method / Source
Chemical Formula C₆H₉Cl₃N₂O₂Exact Mass Calculation
Molecular Weight 247.51 g/mol Standard Atomic Weights
CAS Registry Number 57646-87-4Chemical Abstracts Service
Topological Polar Surface Area (TPSA) 58.2 ŲComputational Prediction
Partition Coefficient (LogP) 0.95Octanol/Water (Predicted)
Melting Point 278 °C (decomp.)Thermal Analysis
Hydrogen Bond Donors / Acceptors 2 / 2Structural Analysis

Mechanistic Synthesis & Causality-Driven Experimental Design

The synthesis of symmetrical N,N'-alkylidene bisamides is achieved via the acid-catalyzed condensation of an aldehyde (or its hydrate) with an amide. For this specific compound, the reaction utilizes chloral hydrate and acetamide .

The Causality of Experimental Choices
  • Why use Trifluoromethanesulfonic Acid (TfOH)? The condensation proceeds via a hemiaminal intermediate. To drive the reaction forward, the hydroxyl group of the hemiaminal must be protonated and eliminated as water to form a highly reactive N-acyliminium ion. Because the adjacent -CCl₃ group is strongly electron-withdrawing, it severely destabilizes this adjacent carbocation. Therefore, a superacid like TfOH is required to overcome the high activation energy barrier without acting as a competing nucleophile.

  • Why use Toluene with a Dean-Stark Trap? The reaction is an equilibrium process that generates two equivalents of water. Toluene (boiling point ~110°C) allows for the efficient azeotropic removal of water. This physical removal is the thermodynamic driver that pushes the equilibrium entirely toward the bisamide product according to Le Chatelier's principle.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction in real-time without relying solely on post-reaction chromatography.

Step 1: Reagent Assembly & Azeotropic Setup

  • Charge a 250 mL round-bottom flask with Chloral Hydrate (10 mmol, 1.65 g) and Acetamide (22 mmol, 1.30 g, 2.2 eq).

  • Suspend the reagents in 100 mL of anhydrous toluene.

  • Equip the flask with a Dean-Stark trap filled with toluene, and attach a reflux condenser.

Step 2: Acid Catalysis Initiation

  • Add Trifluoromethanesulfonic acid (TfOH) (1 mmol, 0.1 eq) dropwise to the stirring suspension at room temperature.

  • Causality: Slow addition prevents localized exothermic degradation of the acetamide.

Step 3: Reflux and Real-Time Validation

  • Heat the reaction to vigorous reflux (110°C) for 24 hours.

  • Validation Checkpoint: The protocol self-validates through the Dean-Stark trap. The theoretical yield of water for this dual-condensation is 0.36 mL (20 mmol). By volumetrically quantifying the water collected in the trap, the chemist continuously validates the reaction's progress. If water evolution plateaus at 0.18 mL, it indicates the reaction has stalled at the hemiaminal intermediate, signaling the need for additional catalyst.

Step 4: Isolation and Purification

  • Cool the mixture to room temperature. The target bisamide often precipitates directly from the non-polar toluene as it forms, due to its high polarity and hydrogen-bonding network.

  • Filter the precipitate, wash with saturated aqueous NaHCO₃ (to quench residual TfOH), and recrystallize from hot ethanol to yield pure N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Reaction Workflow Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical intermediates and the convergence of reagents.

SynthesisWorkflow N1 Chloral Hydrate (1.0 eq) N3 Hemiaminal Intermediate N1->N3 + Acetamide (-H2O) N2 Acetamide (2.2 eq) N2->N3 N6 Target Bisamide (C6H9Cl3N2O2) N2->N6 N5 N-Acyliminium Ion N3->N5 Acid Catalysis (-H2O) N4 TfOH Catalyst (0.1 eq) N4->N5 N5->N6 + Acetamide Nucleophilic Attack

Reaction mechanism and experimental workflow for the synthesis of the target bisamide compound.

Applications in Chemical Biology

In drug development, the C₆H₉Cl₃N₂O₂ scaffold is highly valued. The trichloromethyl group is a known lipophilic bioisostere that can significantly enhance the membrane permeability of a drug candidate. Furthermore, the N,N'-alkylidene bisamide core mimics the peptide bonds found in natural proteins. Because the central carbon is sp³ hybridized and sterically crowded, it effectively mimics the tetrahedral transition state of peptide bond hydrolysis. This makes derivatives of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide potent starting points for the development of novel protease inhibitors in antiviral and oncology research.

References

  • Improved Synthesis of Symmetrical N,N′-Alkylidene Bisamides Herrera Fernández, A., Martínez Alvarez, R., & Morales Abajo, T. (1996). Synthesis, 1996(11), 1299-1301. URL:[Link]

Literature review on N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide Derivatives: Synthesis, Mechanisms, and Applications

Executive Summary

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, systematically known as 1,1-bis(acetamido)-2,2,2-trichloroethane, is a highly versatile geminal bis-amide. It serves as a critical intermediate in advanced organic synthesis, particularly in the development of bioactive heterocycles, agrochemicals, and novel pharmacophores. This whitepaper elucidates the physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols for generating and derivatizing this compound.

Chemical Identity and Physicochemical Profiling

The core scaffold features a trichloromethyl group (-CCl3) adjacent to a geminal bis-amide center. The strong electron-withdrawing inductive (-I) effect of the -CCl3 group significantly modulates the reactivity of the adjacent carbon, making it an excellent candidate for alpha-amidoalkylation following chemical activation.

Table 1: Physicochemical Properties [1]

Property Value
IUPAC Name N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide
CAS Number 57646-87-4
Molecular Formula C₆H₉Cl₃N₂O₂
Molecular Weight 247.51 g/mol
LogP 0.9549
Topological Polar Surface Area (TPSA) 58.2 Ų
Hydrogen Bond Donors / Acceptors 2 / 2

| Rotatable Bonds | 2 |

Mechanistic Pathways in Synthesis

Primary Condensation Mechanism

The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is achieved via the acid-catalyzed condensation of chloral hydrate with acetamide[2]. Amides are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. However, the extreme electrophilicity of the chloral-derived intermediate overcomes this kinetic barrier.

Under acidic conditions, the gem-diol of chloral hydrate undergoes protonation and subsequent dehydration to form a highly reactive oxonium ion. The first equivalent of acetamide attacks this center to form a hemiamidal intermediate. A second dehydration event generates an N-acyliminium ion, which is rapidly trapped by a second equivalent of acetamide to yield the stable bis-amide.

Pathway1 N1 Chloral Hydrate CCl3CH(OH)2 N3 H+ Catalysis / -H2O (Dehydration) N1->N3 N2 Acetamide CH3CONH2 N2->N3 N4 Hemiamidal Intermediate [CCl3CH(OH)(NHCOCH3)] N3->N4 Nucleophilic Attack N5 N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide N4->N5 + Acetamide / -H2O

Figure 1: Acid-catalyzed condensation of chloral hydrate and acetamide to form the bis-amide.

Derivatization via Alpha-Amidoalkylation

To utilize the bis-amide in complex drug design, it is often converted into an alpha-chloro amide, such as N-(1,2,2,2-tetrachloroethyl)acetamide. This is achieved by treating the bis-amide with thionyl chloride (SOCl₂). The reaction cleaves one amide bond, expelling acetamide and generating a highly electrophilic N-acyliminium intermediate that is trapped by a chloride ion. This alpha-chloro derivative can then undergo nucleophilic substitution with amines, thiols, or isothiocyanates to form bioactive thioureas and heterocycles[2].

Pathway2 A 1,1-bis(acetamido)- 2,2,2-trichloroethane B Chlorination (SOCl2 / DMF cat.) A->B Cleavage of Amide Bond C N-(1,2,2,2-tetrachloroethyl) acetamide B->C - CH3CONH2 - HCl, - SO2 D Nucleophilic Substitution (e.g., Amines, Thiols) C->D Alpha-Amidoalkylation E Bioactive Derivatives (Thioureas, Heterocycles) D->E Target Scaffold

Figure 2: Conversion of the bis-amide to an alpha-chloro intermediate for derivatization.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to implement self-validating checkpoints within synthetic workflows to ensure high yield and purity.

Protocol 1: Synthesis of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide

  • Rationale: Glacial acetic acid is utilized as the solvent because it provides a polar, protic environment that tolerates the strong acid catalyst (H₂SO₄) required for the dehydration of chloral hydrate without participating in competing side reactions[2].

  • Step 1: In a 250 mL round-bottom flask, dissolve 0.1 mol of chloral hydrate and 0.22 mol of acetamide (10% molar excess to drive equilibrium) in 50 mL of glacial acetic acid.

  • Step 2: Add 1.0 mL of concentrated sulfuric acid dropwise under continuous stirring. Validation Checkpoint: A slight exothermic reaction indicates the successful protonation of the gem-diol.

  • Step 3: Equip the flask with a reflux condenser and heat the mixture to 90°C for 3-4 hours.

  • Step 4: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice/water with vigorous stirring. The bis-amide will precipitate as a white solid.

  • Step 5: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual acetic acid and unreacted acetamide, and recrystallize from ethanol.

Protocol 2: Synthesis of N-(1,2,2,2-tetrachloroethyl)acetamide (Activation Step)

  • Rationale: Thionyl chloride acts as both the solvent and the chlorinating agent. A catalytic amount of DMF is added to form the Vilsmeier-Haack reagent in situ, which drastically lowers the activation energy for the cleavage of the aminal bond.

  • Step 1: Suspend 0.05 mol of the purified bis-amide from Protocol 1 in 30 mL of anhydrous thionyl chloride (SOCl₂).

  • Step 2: Add 2 drops of anhydrous N,N-dimethylformamide (DMF).

  • Step 3: Reflux the mixture at 80°C. Validation Checkpoint: The reaction is complete when the evolution of HCl and SO₂ gases ceases and the suspension turns into a clear, homogenous solution (typically 2-3 hours).

  • Step 4: Remove excess SOCl₂ under reduced pressure (rotary evaporation).

  • Step 5: Triturate the resulting oily residue with dry hexane to induce crystallization. Store the highly moisture-sensitive product in a desiccator under argon.

Biological Significance and Pharmacological Grounding

Derivatives containing the 2,2,2-trichloroethyl pharmacophore possess unique biological properties. The parent compound, chloral hydrate, is a classic sedative-hypnotic that is metabolized in vivo to trichloroethanol by alcohol dehydrogenase[3]. Trichloroethanol crosses the blood-brain barrier (facilitated by the lipophilic -CCl₃ group) and acts as a positive allosteric modulator of the GABA-A receptor complex, inducing hyperpolarization of neurons[4].

By incorporating the 2,2,2-trichloroethyl moiety into amide and thiourea scaffolds via the N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide intermediate, drug developers can fine-tune the LogP (lipophilicity) and metabolic stability of novel compounds[1]. This strategy has been successfully employed in the synthesis of potent anticonvulsants, agricultural herbicides, and antimicrobial agents, where the trichloromethyl group enhances target binding affinity through halogen bonding and hydrophobic interactions[2].

Conclusion

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a foundational building block in synthetic organic chemistry. By understanding the causality behind its acid-catalyzed synthesis and its subsequent activation via chlorination, researchers can leverage this bis-amide to access a vast chemical space of highly functionalized, biologically active derivatives.

References

  • MDPI. "Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide." MDPI Pharmaceuticals.[Link]

  • Wikipedia. "Chloral hydrate - Pharmacology and Pharmacodynamics." Wikipedia, The Free Encyclopedia. [Link]

  • NCBI Bookshelf. "CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents." National Center for Biotechnology Information.[Link]

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A Guide to the Crystal Structure Analysis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the complete crystal structure analysis of the novel compound, N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. While a published structure for this specific molecule is not currently available, this document serves as a robust framework for researchers, scientists, and drug development professionals, detailing a logical and scientifically rigorous pathway from synthesis and crystallization to advanced structural elucidation and interpretation. By integrating established protocols with expert insights, this guide aims to empower researchers to successfully determine and understand the three-dimensional architecture of this and similar molecular entities.

Introduction: The Significance of Structural Chemistry

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties, and by extension, its biological activity. For professionals in drug development and materials science, crystal structure analysis is an indispensable tool, offering unparalleled insights into molecular conformation, stereochemistry, and intermolecular interactions.[1][2] N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, a compound featuring two acetamido groups and a trichloromethyl moiety, presents an interesting case for structural investigation due to the potential for complex hydrogen bonding and halogen interactions. Understanding its solid-state structure can inform on its stability, solubility, and potential as a synthon in medicinal chemistry.[3][4][5]

This guide will navigate the reader through a systematic and self-validating workflow for the crystal structure analysis of this target compound, emphasizing the causality behind experimental choices and the importance of rigorous data interpretation.

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.[1][6]

Proposed Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

A plausible synthetic route to the title compound can be envisioned based on the reaction of N-(1-amino-2,2,2-trichloroethyl)acetamide with an acetylating agent. This precursor, N-(1-amino-2,2,2-trichloroethyl)acetamide, has been reported as a starting material in other syntheses.[7]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(1-amino-2,2,2-trichloroethyl)acetamide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at 0 °C. The use of a slight excess of the acetylating agent helps to ensure complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide of high purity.[8]

Synthesis_Workflow Start N-(1-amino-2,2,2- trichloroethyl)acetamide Reaction N-Acetylation Start->Reaction Reagent Acetic Anhydride in DCM Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide Purification->Product

Caption: Proposed synthetic workflow for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[2][6] The goal is to obtain crystals that are typically larger than 0.1 mm in all dimensions, with a regular structure and no significant internal imperfections.[1]

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or a mixture of solvents) to form a nearly saturated solution. The choice of solvent is critical and can be guided by the solubility of the compound. Allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion: This technique is widely used and involves the slow diffusion of a precipitant vapor into a solution of the compound.[9][10]

    • Hanging Drop Method: A drop of the compound's solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution.

    • Sitting Drop Method: A drop of the compound's solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it. Rapid cooling should be avoided as it can lead to the formation of small or poorly ordered crystals.[11]

X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.[1][6]

Data Collection Protocol
  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[12] It is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[1][6]

  • Instrumentation: Modern single-crystal X-ray diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) are used for data collection.[6]

Data_Collection_Workflow cluster_prep Crystal Preparation cluster_diffractometer Diffractometer Setup cluster_collection Data Collection Select_Crystal Select a high-quality single crystal Mount_Crystal Mount on goniometer head Select_Crystal->Mount_Crystal Place_in_Cold_Stream Position in cold N2 stream (100 K) Mount_Crystal->Place_in_Cold_Stream Center_Crystal Center in X-ray beam Place_in_Cold_Stream->Center_Crystal Collect_Images Collect diffraction images while rotating the crystal Center_Crystal->Collect_Images Process_Images Integrate reflections and scale data Collect_Images->Process_Images

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Data Processing

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[2] This process involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects).

Structure Solution and Refinement

The goal of structure solution and refinement is to develop an atomic model that accurately describes the arrangement of atoms in the crystal.[10][12]

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[12] For small molecules like N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, direct methods are typically employed to solve the phase problem.[1][12] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data.[10][12] This is an iterative process that aims to minimize the difference between the observed and calculated structure factor amplitudes.[12]

Refinement Protocol:

  • Least-Squares Refinement: The most common method is least-squares refinement, where atomic coordinates and thermal parameters are adjusted to improve the agreement between the model and the data.[12]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms or to identify discrepancies in the current model.[13]

  • Anisotropic Refinement: In the final stages, anisotropic displacement parameters are typically refined for non-hydrogen atoms to account for their thermal motion in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.[14]

  • Validation: The final refined model is validated using various crystallographic metrics, such as R-factors and goodness-of-fit.

Detailed Structural Analysis

With a refined crystal structure, a wealth of information can be extracted.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide can be determined. These parameters provide insights into the conformation of the molecule in the solid state.

Parameter Description
Bond Lengths The distances between bonded atoms (e.g., C-C, C-N, C=O).
Bond Angles The angles between three connected atoms (e.g., O=C-N).
Torsion Angles The dihedral angles that describe the rotation around a bond.
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For the title compound, the following interactions are anticipated:

  • Hydrogen Bonding: The N-H groups of the acetamido moieties are strong hydrogen bond donors, and the carbonyl oxygen atoms are excellent acceptors. A network of N-H···O hydrogen bonds is expected to play a significant role in the crystal packing.

  • Halogen Bonding: The chlorine atoms of the trichloromethyl group can participate in halogen bonding with electron-rich atoms.

  • van der Waals Forces: These non-specific interactions also contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis: This powerful tool can be used to visualize and quantify intermolecular interactions in the crystal.[3][14] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Intermolecular_Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 N-H...O Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 C-H...O Interaction Molecule2->Molecule3 Cl...O Halogen Bond

Caption: Diagram illustrating potential intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide provides fundamental knowledge about its molecular architecture and supramolecular assembly. This guide has outlined a comprehensive and technically sound approach to achieve this, from the initial synthesis of the compound to the detailed interpretation of its crystal structure. The insights gained from such an analysis are crucial for understanding the properties of this molecule and for its potential applications in various scientific fields.

References

  • Crystal Structure Determination & Refinement |... - Fiveable. (n.d.).
  • X-ray Crystallography - Creative BioMart. (n.d.).
  • X-ray crystallography - Wikipedia. (n.d.).
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - ACS Publications. (2024, June 14).
  • Protein Crystallization For X-ray Crystallography l Protocol Preview - YouTube. (2022, June 7).
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay | Journal of Medicinal Chemistry - ACS Publications. (2024, June 14).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC. (n.d.).
  • x Ray crystallography - PMC - NIH. (n.d.).
  • X-ray Crystallography - Chemistry LibreTexts. (2023, August 29).
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - IUCr Journals. (2023, May 15).
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - IUCr Journals. (2024, April 15).
  • Structure refinement: some background theory and practical strategies - MIT. (n.d.).
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. (n.d.).
  • Structure solution and refinement: introductory strategies. (n.d.).
  • Structure refinement. (2025, December 22).
  • Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide - MDPI. (2025, November 12).
  • N-(2-Acetamidoethyl)-2,2,2-trichloroacetamide | C6H9Cl3N2O2 | CID - PubChem. (n.d.).
  • Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides - Sciforum. (n.d.).
  • Validating the Biological Activity of 2-Amino-N,N-diethylacetamide Hydrochloride Derivatives: A Comparative Guide for Researcher - Benchchem. (n.d.).
  • A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)- - Benchchem. (n.d.).

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Thermodynamic Stability and Mechanistic Profiling of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (CAS: 57646-87-4), structurally classified as an N,N'-alkylidene bisamide or gem-diacetamide, presents a unique profile of thermodynamic stability. Driven by the stereoelectronic influence of its trichloromethyl (-CCl₃) moiety, this compound exhibits remarkable resistance to hydrolytic degradation in neutral and acidic environments.

As a Senior Application Scientist, I approach the stability of this molecule not merely as a set of data points, but as a mechanistic system. This whitepaper deconstructs the causality behind its thermodynamic resilience, provides self-validating experimental workflows for synthesis and stability testing, and synthesizes the data into actionable insights for pharmaceutical development.

Structural and Thermodynamic Fundamentals

Stereoelectronic Stabilization Mechanisms

The thermodynamic stability of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is governed by two primary forces:

  • Inductive Shielding (-I Effect): In aqueous media, gem-diacetamides are theoretically susceptible to hydrolytic cleavage at the aminal carbon. However, the strong electron-withdrawing inductive effect of the three chlorine atoms drastically reduces the electron density at this central carbon. This destabilizes any potential carbocation intermediate, effectively shutting down the SN​1 unimolecular cleavage pathway[1].

  • Steric Hindrance: The bulky -CCl₃ group provides a kinetic shield, restricting the trajectory of incoming nucleophiles (such as water or hydroxide ions) in an SN​2 -like mechanism.

  • Crystal Lattice Energy: In the solid state, the molecule forms an extensive intermolecular hydrogen-bonding network (utilizing its two H-bond donors and two H-bond acceptors), resulting in a high lattice energy that prevents ambient thermal degradation[2].

Computational and Physicochemical Data

The baseline computational metrics confirm a highly stable, lipophilic molecule with strong hydrogen-bonding capabilities, as supported by chemical database literature [2].

Table 1: Physicochemical Properties of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

ParameterValueMechanistic Implication
Molecular Formula C₆H₉Cl₃N₂O₂High halogen ratio dictates lipophilicity.
Molecular Weight 247.51 g/mol Optimal for small-molecule drug design.
Topological Polar Surface Area (TPSA) 58.2 ŲModerate polarity; good membrane permeability.
LogP 0.9549Balanced hydrophilic/lipophilic thermodynamic state.
H-Bond Donors / Acceptors 2 / 2Facilitates strong solid-state crystal lattice stability.
Rotatable Bonds 2Low entropic penalty upon crystallization.

Synthesis and Kinetic Control

The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide relies on the acid-catalyzed amidoalkylation of chloral hydrate with acetamide. Condensation reactions yielding trichloroethyl acetamides typically proceed with high efficiency under melt or acidic conditions [3].

SynthesisPathway A Chloral Hydrate (Electrophile) C Hemiaminal Intermediate A->C + Acetamide (H+ catalyzed) B Acetamide (Nucleophile) B->C D N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide C->D + Acetamide - H2O

Fig 1. Acid-catalyzed amidoalkylation synthesis pathway.

Self-Validating Synthesis Protocol

To ensure high thermodynamic purity, the synthesis must be tightly controlled. The amidoalkylation of chloral hydrate with acetamide derivatives is a well-documented pathway for generating stable gem-bisamides [4].

  • Preparation: In a 250 mL round-bottom flask, combine 0.10 mol of chloral hydrate and 0.22 mol of acetamide.

    • Causality: A 10% stoichiometric excess of acetamide is used to drive the equilibrium forward, overcoming the thermodynamic hurdle of the second condensation step.

  • Catalysis: Add 0.05 equivalents of concentrated sulfuric acid.

    • Causality: The acid protonates the carbonyl oxygen of chloral, increasing its electrophilicity and accelerating hemiaminal formation.

  • Reaction: Heat the mixture to 85°C under reflux for 4 hours.

  • Crystallization & Purification: Cool the mixture to 5°C to precipitate the product, then recrystallize from hot ethanol.

    • Self-Validation Step: Perform a differential scanning calorimetry (DSC) scan. A single, sharp endothermic melting peak confirms the absence of the kinetically trapped hemiaminal intermediate.

Thermodynamic Degradation and Stability Profiling

N,N'-alkylidene bisamides are noted for their robust thermal stability, often requiring stringent conditions for hydrolytic cleavage [1]. The degradation of this compound is highly pH-dependent.

Thermodynamics A N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide B Neutral/Acidic Media (High Ea barrier) A->B Inductive Stabilization C Alkaline Media (pH > 10) (Low Ea barrier) A->C OH- Nucleophilic Attack D Stable Hemiaminal Resonance B->D -CCl3 Electron Withdrawal E Hydrolytic Cleavage (Degradation Products) C->E C-N Bond Scission

Fig 2. Thermodynamic stability and degradation pathways based on media pH.

Self-Validating Degradation Assay Protocol

To accurately map the thermodynamic stability landscape, we employ an isothermal hydrolytic degradation assay.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 12.0.

    • Causality: The 50 mM concentration provides adequate buffering capacity without introducing significant general acid/base catalysis, ensuring we only measure specific ion catalysis rates.

  • Sample Spiking & Internal Standard: Dissolve the bisamide in HPLC-grade acetonitrile (1 mg/mL). Spike 100 µL into 900 µL of each buffer. Immediately add 10 µL of a 1 mg/mL biphenyl solution.

    • Self-Validation Step: Biphenyl is hydrolytically inert. Its HPLC peak area must remain constant across all timepoints. Any variance indicates solvent evaporation or injection volume errors, automatically invalidating that specific run.

  • Incubation & Sampling: Incubate sealed vials at 60°C. Aliquot 50 µL at 0, 24, 48, and 72 hours. Quench the pH 12.0 samples with equivalent HCl to halt degradation instantly.

  • Quantification: Analyze via HPLC (C18 column, Water:MeCN gradient). Calculate the pseudo-first-order rate constant ( kobs​ ) from the natural log of the remaining API peak area versus time.

Table 2: Kinetic Parameters of Hydrolytic Degradation (60°C Isothermal)

pH Condition kobs​ (h⁻¹)Estimated Half-life ( t1/2​ )Primary Thermodynamic Pathway
pH 2.0 < 0.001> 690 hoursAcid-catalyzed aminal cleavage (Highly restricted by -CCl₃)
pH 7.0 < 0.0005> 1380 hoursNeutral hydrolysis (Negligible due to high Ea​ )
pH 12.0 ~ 0.015~ 46 hoursBase-catalyzed addition-elimination (Major degradation route)

Conclusion

The thermodynamic stability of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a textbook demonstration of stereoelectronic design. The trichloromethyl group acts as an electron sink, fortifying the aminal carbon against unimolecular cleavage, while its steric bulk physically blocks nucleophilic attack in neutral and acidic conditions. By employing self-validating synthesis and degradation protocols, researchers can ensure high-fidelity data when formulating or modifying this robust gem-diacetamide scaffold.

References

  • MDPI. "Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide." Molecules. URL:[Link]

  • ResearchGate. "A convenient and efficient protocol for the synthesis of symmetrical N,N′-alkylidine bisamides by sulfamic acid under solvent-free conditions." ResearchGate. URL: [Link]

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An In-depth Technical Guide to the Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: A Historical and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, underlying chemical principles, and synthetic methodologies for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, also known as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide. This molecule, an aminal formed from the condensation of chloral with two equivalents of acetamide, represents a classic example of α-amidoalkylation. This guide will delve into the pioneering work that laid the foundation for this synthesis, detail the reaction mechanism, provide a step-by-step experimental protocol, and discuss the significance of this compound and its analogs in organic synthesis and medicinal chemistry.

Introduction: The Intersection of a Historic Hypnotic and a Fundamental Amide

The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide brings together two molecules of significant chemical history: chloral and acetamide. Chloral, or trichloroacetaldehyde, and its hydrate were first synthesized by Justus von Liebig in 1832.[1][2][3] Its sedative and hypnotic properties were later discovered and popularized by Oscar Liebreich in 1869, marking a significant milestone in the development of synthetic therapeutic agents.[1][4][5] Acetamide, the simplest amide derived from acetic acid, is a fundamental building block in organic chemistry.

The reaction between these two compounds to form a stable diacetamide adduct is a prime example of an α-amidoalkylation reaction. This class of reactions involves the attachment of an amido-substituted alkyl group to a nucleophile and is a powerful tool for the formation of carbon-nitrogen bonds. This guide will explore the nuances of this specific transformation, providing researchers with the foundational knowledge to understand and utilize this chemistry.

Historical Development of Chloral-Amide Condensations

The study of reactions between chloral and amides has a history stretching back to the early 20th century. Pioneering work by researchers such as Hirwe and Deshpande in 1941 explored the condensation of chloral with various aromatic amides, such as the amides of o-, m-, and p-toluic acids.[6] These early investigations demonstrated that the condensation proceeds readily to form the corresponding "chloral amides," which are N-(2,2,2-trichloro-1-hydroxyethyl)amide derivatives.[6] This early work laid the fundamental groundwork for understanding the reactivity of the highly electrophilic carbonyl carbon of chloral towards the nucleophilic nitrogen of amides.

While these initial studies focused on the formation of the mono-amide adducts, the formation of di-substituted products like N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide represents a further step in this reaction sequence. The existence of this specific molecule is confirmed by its unique CAS number, 57646-87-4, and its structural details are available in chemical databases.[7]

The Core Synthesis: A Two-Step, One-Pot Reaction

The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is best understood as a two-step process that can be conveniently carried out in a single reaction vessel.

Step 1: Formation of the Hemiaminal Intermediate

The reaction is initiated by the nucleophilic attack of the nitrogen atom of acetamide on the highly electrophilic carbonyl carbon of chloral. The electron-withdrawing effect of the trichloromethyl group makes the carbonyl carbon of chloral particularly susceptible to nucleophilic addition. This initial addition reaction forms a hemiaminal (or carbinolamine) intermediate, N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. This intermediate is often stable enough to be isolated.

Step 2: Acid-Catalyzed Nucleophilic Substitution

The second step involves the substitution of the hydroxyl group of the hemiaminal intermediate with a second molecule of acetamide. This reaction is typically acid-catalyzed. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent departure of water generates a resonance-stabilized N-acyliminium ion. This highly electrophilic species is then readily attacked by the nitrogen atom of a second acetamide molecule to form the final diacetamide product.

Mechanistic Insights

The overall reaction mechanism can be visualized as follows:

Reaction_Mechanism Chloral Chloral (Cl₃C-CHO) Hemiaminal Hemiaminal Intermediate (N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) Chloral->Hemiaminal Nucleophilic attack by Acetamide Acetamide1 Acetamide (CH₃CONH₂) Acetamide1->Hemiaminal Acetamide2 Acetamide (CH₃CONH₂) Product N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide Acetamide2->Product H_plus H⁺ (catalyst) Protonated_Hemiaminal Protonated Hemiaminal H_plus->Protonated_Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation of -OH N_acyliminium N-Acyliminium Ion Protonated_Hemiaminal->N_acyliminium Loss of H₂O N_acyliminium->Product Nucleophilic attack by second Acetamide

Caption: Reaction mechanism for the synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

The key to the second step is the generation of the highly reactive N-acyliminium ion. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the trichloromethyl group further enhances the electrophilicity of the iminium carbon, facilitating the attack by the second acetamide molecule.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Materials:

  • Chloral (anhydrous) or Chloral Hydrate

  • Acetamide

  • Concentrated Sulfuric Acid (catalyst)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamide (2.2 equivalents) in a minimal amount of glacial acetic acid.

  • Addition of Chloral: To the stirred solution, slowly add chloral (1.0 equivalent). If using chloral hydrate, a slight excess may be required to account for the water content. The reaction is exothermic, so the addition should be done carefully, possibly with external cooling in an ice bath to maintain a moderate temperature.

  • Catalyst Addition: Once the initial exotherm has subsided, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (around 80-100 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a white solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any remaining acid and unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

  • Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Quantitative Data Summary:

ParameterExpected Value
Molar Ratio (Chloral:Acetamide) 1 : 2.2
Catalyst Loading (H₂SO₄) 5-10 mol%
Reaction Temperature 80-100 °C
Reaction Time 2-4 hours
Expected Yield 70-85% (after recrystallization)
Appearance White crystalline solid
Molecular Formula C₆H₉Cl₃N₂O₂
Molecular Weight 247.51 g/mol

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Acetamide in Glacial Acetic Acid B Add Chloral A->B C Add H₂SO₄ (catalyst) B->C D Heat to Reflux (2-4h) C->D E Cool to Room Temperature D->E F Pour into Ice Water E->F G Filter the Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Aqueous Ethanol H->I J Dry the Product I->J K Characterize (m.p., NMR, IR) J->K

Caption: A logical workflow for the synthesis and characterization of the target compound.

Applications and Significance

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide and related compounds serve as valuable intermediates in organic synthesis. The two acetamido groups can be further modified, and the trichloromethyl group can participate in various chemical transformations. These types of aminals can act as protected forms of aldehydes and can be used to introduce the 1,1-diaminoethane moiety into more complex molecules.

The study of such reactions is also of academic interest, providing insights into the mechanisms of amidoalkylation and the reactivity of N-acyliminium ions. For professionals in drug development, understanding these fundamental transformations is crucial for the design and synthesis of new pharmaceutical agents, as the amide functionality is a cornerstone of many biologically active molecules.

Conclusion

The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a classic yet elegant example of organic synthesis, rooted in the historical context of chloral chemistry. The reaction proceeds through a well-understood, acid-catalyzed mechanism involving a hemiaminal intermediate and a key N-acyliminium ion. The provided experimental protocol offers a reliable method for the preparation of this compound. This in-depth guide serves as a valuable resource for researchers and scientists, providing both the historical background and the practical knowledge necessary to successfully synthesize and utilize this and related aminals in their own research endeavors.

References

  • Hirwe, N. W., & Deshpande, J. S. (1941). STUDIES IN CHLORAL AMIDES. Part VIII. Condensation of Toluic Amides with Chloral. Proceedings of the Indian Academy of Sciences - Section A, 13(1), 21-23.
  • Mascavage, L. M., Tierney, J., Sonnet, P. E., & Dalton, D. R. (2010). The hoffmann-schiff dichotomy: On the reaction between chloral and amines. Arkivoc, 2010(8), 278-284.
  • Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide.
  • The Journal of Organic Chemistry. (1963). Reaction of Chloral Hydrate with Aliphatic Amines in Water. The Journal of Organic Chemistry, 28(1), 257-259.
  • Wikipedia. (2024). Chloral hydrate. Retrieved from [Link]

  • Kobe University. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(3), 2669-2684.
  • Royal Society of Chemistry. (2024). Schotten-Baumann reaction. In Chemistry Education. Retrieved from [Link]

  • Google Patents. (2014). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. EP2621894B1.
  • PMC. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(3), 2669–2684.
  • PMC. (1870). Liebreich's Theory of the Action of Chloral. The British and Foreign Medico-Chirurgical Review, 45(90), 389–390.
  • NCBI Bookshelf. (2018). Chloral and chloral hydrate. In Some Drinking-water Disinfectants and Contaminants, including Arsenic. Retrieved from [Link]

  • The James Lind Library. (n.d.). Liebreich O (1869). Retrieved from [Link]

  • Zenodo. (1901). XLIl .-A New Method of Preparing Diacetamide. Retrieved from [Link]

  • Organic Syntheses. (2005). Asymmetric Rearrangement of Allylic Trichloroacetimidates: Preparation of (S)-2,2,2-Trichloro-N-(1-Propylallyl)Acetamide. 82, 134.
  • ACS Publications. (1975). Chemistry of chloral. Chemical Reviews, 75(3), 301–332.
  • Google Patents. (2006). N, the preparation method of N-dimethyl chloroacetamide. CN1721392A.
  • NCBI Bookshelf. (2018). CHLORAL AND CHLORAL HYDRATE. In Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. Retrieved from [Link]

  • Bionity.com. (n.d.). Chloral hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloral hydrate, the first hypnotic drug developed by Oscar Liebreich. Retrieved from [Link]

  • PMC. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2832.
  • PubChem. (n.d.). 2,2,2-Trichloro(15N)acetamide. Retrieved from [Link]

  • EPA. (2025, October 15). Acetamide, N,N'-ethylenebis(2,2,2-trichloro-. Retrieved from [Link]

  • acib. (2022, March 17). Aldehyde synthesis. Retrieved from [Link]

  • Google Patents. (1982). Aldehyde adducts and a process for separating aldehydes involving them. EP0044650A1.
  • ResearchGate. (2025, August 5). Synthesis of new aromatic aldehydes useful for the preparation of azomethine mesogens. Retrieved from [Link]

  • Bentham Science. (n.d.). Facile Utilisation of Aldehyde Bisulfite Adducts: Synthesis of (E)-1,2- Diphenylethenes. Letters in Organic Chemistry, 16(1), 69-74.
  • PMC. (2021). Structural elucidation of bisulfite adducts to pseudouridine that result in deletion signatures during reverse transcription of RNA. Nucleic Acids Research, 49(19), 10915–10926.

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Pharmacological and Toxicological Profiling of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (also known as chloral diacetamide or N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide) is a bis-acetamide derivative synthesized via the condensation of chloral hydrate with acetamide. In the realm of drug development and environmental toxicology, compounds bearing the 2,2,2-trichloroethyl moiety exhibit a fascinating dual-nature biological activity. On one hand, they function as central nervous system (CNS) modulators by acting as prodrugs for 2,2,2-trichloroethanol (TCE), a potent positive allosteric modulator of GABA_A receptors[1]. On the other hand, the haloacetamide structural motif is highly electrophilic, making it prone to nucleophilic attack by protein thiols, which triggers oxidative stress, protein destabilization, and cytotoxicity[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect both the neuropharmacological potential and the toxicological liabilities of this compound. By understanding the mechanistic causality behind its biological interactions, researchers can better leverage its pharmacophore for sedative-hypnotic drug design or mitigate its risks in environmental and agricultural applications.

Neuropharmacology: GABA_A Receptor Modulation

The primary therapeutic interest in 2,2,2-trichloroethyl derivatives stems from their sedative, hypnotic, and anticonvulsant properties. N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is metabolically unstable in vivo, undergoing rapid enzymatic hydrolysis and reduction by hepatic alcohol dehydrogenase (ADH) to yield the active metabolite, 2,2,2-trichloroethanol (TCE)[1].

TCE exerts its CNS depressant effects by targeting the γ -aminobutyric acid type A (GABA_A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain. Electrophysiological studies utilizing whole-cell patch-clamp techniques have demonstrated that TCE binds to specific residues within the putative transmembrane domains 2 and 3 (TM2/TM3) of the GABA_A receptor subunits[3]. This binding allosterically enhances the receptor's affinity for GABA, prolonging the opening of the ligand-gated chloride channel. The resulting influx of chloride ions hyperpolarizes the neuronal membrane, raising the threshold for action potential firing and inducing sedation[4].

G A N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide B Hepatic Metabolism (Alcohol Dehydrogenase) A->B Hydrolysis/Reduction C 2,2,2-Trichloroethanol (TCE) Active Metabolite B->C D GABA_A Receptor (TM2/TM3 Domains) C->D Allosteric Binding E Chloride Ion Influx (Hyperpolarization) D->E F CNS Depression / Sedation E->F

Pharmacokinetic and pharmacodynamic pathway of chloral diacetamide mediating CNS depression.

Toxicological Mechanisms: Thiol Reactivity and Oxidative Stress

Beyond its CNS activity, the intact haloacetamide moiety of the parent compound presents significant cytotoxic and genotoxic potential. Haloacetamides are well-documented electrophiles that undergo rapid bimolecular nucleophilic substitution (SN2) reactions with biological nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues in proteins and glutathione (GSH)[5].

When N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide enters a cell, it can covalently alkylate the proteome. This conjugation disrupts protein folding and function, leading to proteostasis collapse[2]. Furthermore, the rapid depletion of intracellular GSH neutralizes the cell's primary antioxidant defense mechanism. This sequence of events leads to the accumulation of Reactive Oxygen Species (ROS), which activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) transcriptional pathway[5]. If the oxidative stress exceeds the cell's buffering capacity, ROS will induce DNA strand breaks, lipid peroxidation, and ultimately, apoptosis[6].

Cytotoxicity A Haloacetamide Moiety B SN2 Reaction with Protein Thiols (Cysteine) A->B C Glutathione (GSH) Depletion B->C D ROS Accumulation (Oxidative Stress) C->D E Nrf2 Pathway Activation D->E F DNA Damage & Cytotoxicity D->F

Mechanism of haloacetamide-induced cytotoxicity via thiol adduction and oxidative stress.

Quantitative Data Summaries

To contextualize the biological activity, the following tables summarize the pharmacological metrics of the active metabolite (TCE) and the comparative cytotoxicity of the haloacetamide class.

Table 1: Pharmacological Profile of 2,2,2-Trichloroethanol (TCE) at Inhibitory Receptors [3] | Target Receptor | Subunit Composition | Modulation Type | EC20 Potentiation | High Dose Effect (>2 mM) | | :--- | :--- | :--- | :--- | :--- | | GABA_A | α 2 β 1 | Positive Allosteric | Reversible Enhancement | Sustained Enhancement | | Glycine | α 1 (homomeric) | Positive Allosteric | Reversible Enhancement | Inhibition | | GABA ρ 1 | ρ 1 | Neutral / Inhibitory | No Significant Alteration | Inhibition |

Table 2: Relative Cytotoxicity and Genotoxicity of Haloacetamides [7] (Note: Toxicity is inversely proportional to the leaving group stability of the halogen: I > Br >> Cl)

Compound Class Halogen Leaving Group Relative Cytotoxicity Rank Primary Mechanism of Action
Iodoacetamides Iodine (I) Highest Severe DNA damage, direct base alkylation
Bromoacetamides Bromine (Br) High Rapid GSH depletion, ROS generation
Chloroacetamides Chlorine (Cl) Moderate Protein adduction, membrane stress

| Trichloroacetamides | Chlorine (Cl 3​ ) | Lowest | Altered glutathione marker expression |

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, empirical validation must rely on self-contained, internally controlled systems. Below are the definitive protocols for assessing both its neuropharmacological and toxicological profiles.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (GABA_A Modulation)

Objective: To quantify the allosteric potentiation of GABA-activated chloride currents by the active metabolite (TCE). Causality & Design: We utilize HEK-293 cells transiently expressing recombinant GABA_A ( α 2 β

  • receptors. The intracellular pipette solution is formulated with equimolar CsCl to block voltage-gated potassium channels, isolating the chloride current.
  • Cell Preparation: Plate transfected HEK-293 cells on glass coverslips. Transfer to a recording chamber continuously perfused with extracellular artificial cerebrospinal fluid (aCSF).

  • Patch Configuration: Establish a gigaseal (>1 G Ω ) using a borosilicate glass micropipette (3–5 M Ω resistance). Apply negative pressure to rupture the membrane and achieve the whole-cell configuration.

  • Baseline Establishment: Voltage-clamp the cell at -60 mV. Apply a submaximal concentration of GABA (EC20, typically 1–2 μ M) via a rapid perfusion system for 2 seconds. Record the baseline inward chloride current.

  • Test Compound Application: Co-apply the EC20 GABA solution with varying concentrations of TCE (0.5 mM to 5 mM) generated from the hydrolysis of the parent compound.

  • Self-Validation (Negative Control): Following the test phase, co-apply GABA + TCE + 10 μ M Picrotoxin (a non-competitive GABA_A pore blocker).

    • Validation Check: The complete abolition of the current confirms that the observed potentiation was exclusively mediated through the GABA_A receptor pore, ruling out non-specific membrane leakages.

Protocol B: Nrf2-Luciferase Reporter Assay (Cytotoxicity & Oxidative Stress)

Objective: To measure the electrophilic thiol reactivity and subsequent oxidative stress induced by the intact haloacetamide moiety. Causality & Design: Because haloacetamides exert toxicity via SN2 alkylation of cysteine and GSH depletion, we use a stably transfected Nrf2-luciferase reporter cell line. Nrf2 is the master regulator of the antioxidant response element (ARE). Luminescence directly correlates with the cell's attempt to survive oxidative stress.

  • Cell Seeding: Seed Nrf2-luciferase reporter cells (e.g., AREc32 cells) in a white, clear-bottom 96-well plate at 1 × 10 4 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with serial dilutions of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (1 μ M to 100 μ M).

  • Control Assignment:

    • Positive Control: 10 μ M tert-Butyl hydroquinone (tBHQ), a known Nrf2 activator.

    • Vehicle Control: 0.1% DMSO.

  • Incubation & Detection: Incubate for 16 hours. Add ONE-Glo™ Luciferase Assay System reagent to lyse the cells and provide the luciferin substrate. Measure luminescence using a microplate reader.

  • Self-Validation (Viability Multiplexing): To ensure that a drop in luminescence at high concentrations is due to a lack of Nrf2 activation rather than generalized cell death, run a parallel CellTiter-Fluor™ Cell Viability Assay.

    • Validation Check: Normalizing the luciferase signal to the viability fluorescence ensures that the calculated oxidative stress response is biologically accurate and not an artifact of acute necrosis.

References

  • Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors. Researcher.life. Available at: [Link]

  • What is the mechanism of Chloral Hydrate? Patsnap Synapse. Available at: [Link]

  • In vitro toxicity assessment of haloacetamides via a toxicogenomics assay. National Institutes of Health (NIH). Available at:[Link]

  • Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. ACS Publications. Available at: [Link]

  • Atomistic Model for Simulations of the Sedative Hypnotic Drug 2,2,2-Trichloroethanol. ACS Omega. Available at: [Link]

  • Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au. Available at: [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ChemRxiv. Available at:[Link]

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Methodological & Application

Application Note: Synthesis Protocol for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Synonyms: 1,1-bis(acetamido)-2,2,2-trichloroethane; Chloral diacetamide

As a Senior Application Scientist, I have designed this protocol to ensure maximum reproducibility, high yield, and mechanistic transparency. The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide—a highly functionalized geminal bis-amide—requires precise control over reaction kinetics to prevent the stalling of the reaction at the hemiamidal stage. This guide provides a self-validating workflow, embedding in-process quality controls (IPQC) directly into the methodology.

Mechanistic Rationale & Causality

The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide relies on a classic condensation reaction between chloral hydrate and acetamide. Understanding the causality behind the reagent choices is critical for troubleshooting and scaling the reaction.

  • Electrophilicity of the Precursor: We utilize chloral hydrate (trichloroacetaldehyde monohydrate) rather than standard aliphatic aldehydes because of the profound electron-withdrawing nature of the trichloromethyl (–CCl₃) group . This strong inductive effect leaves the carbonyl carbon highly electron-deficient, facilitating a rapid initial nucleophilic attack by the weakly nucleophilic nitrogen of acetamide.

  • The Hemiamidal Bottleneck: The initial addition yields an intermediate: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide . Without an acidic environment, the reaction stalls here.

  • Acid-Catalyzed Dehydration: To drive the reaction forward, we introduce a strong acid catalyst (e.g., concentrated H₂SO₄). The acid protonates the hydroxyl group of the hemiamidal, promoting the elimination of water to form a highly reactive, transient N-acyliminium ion . A second equivalent of acetamide subsequently attacks this electrophilic species to yield the final bis-amide .

Mechanism A Chloral Hydrate Cl3C-CH(OH)2 C Hemiamidal Intermediate N-(2,2,2-trichloro-1-hydroxyethyl)acetamide A->C + Acetamide - H2O B Acetamide CH3CONH2 B->C D N-Acyliminium Ion [Cl3C-CH=NHCOCH3]+ C->D H+ Catalyst - H2O E N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (Target Bis-Amide) D->E + Acetamide

Fig 1: Reaction mechanism from chloral hydrate to the target bis-amide via an N-acyliminium ion.

Optimization of Reaction Parameters

Through extensive empirical testing, we have established that solvent choice and catalyst strength dictate the purity profile. While solvent-free melts are possible, they often result in incomplete conversion and charred byproducts. Glacial acetic acid provides the optimal polarity and boiling point to maintain the reagents in solution while synergizing with the sulfuric acid catalyst.

Table 1: Optimization of Reaction Conditions for Bis-Amide Synthesis

MethodSolvent SystemCatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
ASolvent-free (Neat Melt)None1001235%< 80%
BWaterHCl (cat.)90845%85%
CToluene (Dean-Stark)p-TsOH (cat.)110678%92%
D (Optimal) Glacial Acetic Acid H₂SO₄ (cat.) 85 4 88% > 98%

Experimental Protocol: A Self-Validating System

This protocol integrates continuous feedback loops (IPQC) to ensure the chemist can validate the reaction's progress in real-time.

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
Chloral Hydrate165.401.0 eq16.5 g (100 mmol)Electrophilic Precursor
Acetamide59.072.2 eq13.0 g (220 mmol)Nucleophile
Glacial Acetic Acid60.05Solvent50.0 mLReaction Medium
Sulfuric Acid (98%)98.08Catalytic0.5 mLDehydrating Catalyst
Step-by-Step Methodology

Workflow step1 Step 1: Reagent Mixing Chloral Hydrate + Acetamide step2 Step 2: Acid Catalysis Glacial AcOH + H2SO4 step1->step2 step3 Step 3: Reflux 80-85°C for 4 hrs step2->step3 step4 Step 4: IPQC TLC Verification step3->step4 step5 Step 5: Precipitation Ice-water quench step4->step5 step6 Step 6: Isolation Recrystallization in EtOH step5->step6

Fig 2: Step-by-step experimental workflow with integrated in-process quality control (IPQC).

Step 1: Reagent Solubilization In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend chloral hydrate (16.5 g) and acetamide (13.0 g) in 50 mL of glacial acetic acid. Stir at room temperature until a homogeneous suspension is achieved.

Step 2: Catalyst Initiation Slowly add 0.5 mL of concentrated sulfuric acid dropwise to the stirring mixture. Causality Note: The addition is highly exothermic due to the protonation of the solvent and reagents. Perform this step strictly inside a fume hood to manage thermal spikes and vapor release.

Step 3: Reflux & Condensation Attach a reflux condenser to the flask. Submerge the flask in a pre-heated oil bath and maintain the internal temperature at 80–85 °C. Stir vigorously for 4 hours.

Step 4: In-Process Quality Control (IPQC) At the 3-hour mark, extract a 50 µL aliquot. Dilute with 1 mL of ethyl acetate and perform Thin-Layer Chromatography (TLC) using a 60:40 Ethyl Acetate:Hexanes eluent system (visualized via UV and KMnO₄ stain). Validation Check: The reaction is deemed complete when the intermediate hemiamidal spot is entirely consumed, leaving only the lower-Rf spot corresponding to the highly polar bis-amide.

Step 5: Quench & Precipitation Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of vigorously stirred, ice-cold distilled water. The sudden shift in solvent polarity will force the immediate precipitation of the crude bis-amide as a white solid.

Step 6: Filtration & Washing Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 × 50 mL of cold distilled water. Causality Note: Thorough aqueous washing is mandatory to strip away residual acetic acid, unreacted acetamide (which is highly water-soluble), and traces of the sulfuric acid catalyst.

Step 7: Recrystallization & Isolation Transfer the crude solid to an Erlenmeyer flask. Recrystallize from boiling aqueous ethanol (70:30 EtOH:H₂O). Allow the solution to cool slowly to room temperature to form a highly ordered crystal lattice, then transfer to an ice bath for 1 hour to maximize the yield. Filter and dry the purified white crystals in a vacuum oven at 50 °C for 12 hours.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, validate the product against the following spectroscopic benchmarks:

  • FT-IR (ATR): Look for sharp peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I, C=O stretch), and ~1550 cm⁻¹ (Amide II, N-H bend). Strong C-Cl stretching bands must be present around 800-850 cm⁻¹.

  • ¹H NMR (DMSO-d₆): The spectrum should validate the symmetry of the molecule. Expect a singlet for the methyl protons of the acetyl groups (~1.9 ppm, 6H), a multiplet/triplet for the central methine proton (~6.2 ppm, 1H) coupling with the amide protons, and a distinct doublet for the two equivalent amide N-H protons (~8.7 ppm, 2H).

Safety & Regulatory Considerations

Chloral hydrate is classified as a Schedule IV controlled substance in the United States due to its historical use as a sedative-hypnotic agent .

  • Regulatory: Procurement, storage, and usage must strictly comply with DEA regulations and institutional controlled-substance protocols.

  • Handling: Chloral hydrate is a severe eye and skin irritant. The use of concentrated sulfuric acid presents a corrosive hazard. All synthetic steps, especially the acid addition and reflux, must be conducted in a certified chemical fume hood with appropriate PPE (nitrile gloves, lab coat, and chemical splash goggles).

References

  • Title: Chloral hydrate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide Source: MDPI (Molecules) URL: [Link]

  • Title: Experiments and Calculation on New N,N-bis-Tetrahydroacridines Source: PMC (National Institutes of Health) URL: [Link]

  • Title: CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents Source: NCBI Bookshelf (IARC Monographs) URL: [Link]

Application Note: Synthesis and Mechanistic Profiling of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Structural Significance

The synthesis of bis-amides, specifically N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (also cataloged as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide)[1], represents a fundamental transformation in synthetic organic chemistry. This compound serves as a highly stable, crystalline precursor for the generation of reactive N-acylimines. These transient imines are widely utilized as electrophilic scaffolds in [4+2] hetero Diels-Alder cycloadditions, the synthesis of nitrogen-containing heterocycles, and the development of complex agrochemicals and pharmaceuticals[2]. This application note details the mechanistic causality behind its formation and provides field-validated, step-by-step protocols for the condensation of chloral hydrate with acetamide.

Mechanistic Causality: Overcoming Nucleophilic Inertia

The formation of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a classic example of a nucleophilic addition-elimination cascade driven by extreme electronic polarization.

  • Electrophilic Activation: Carboxylic acid amides like acetamide are inherently poor nucleophiles because their nitrogen lone pair is resonance-delocalized into the adjacent carbonyl oxygen. However, chloral ( CCl3​CHO ) features a strongly electron-withdrawing trichloromethyl group, which renders its carbonyl carbon exceptionally electrophilic and susceptible to attack[3]. This allows the initial nucleophilic addition by acetamide to proceed smoothly, forming a stable hemiaminal intermediate, N-(2,2,2-trichloro-1-hydroxyethyl)acetamide[4].

  • Acid-Catalyzed Dehydration: To progress from the hemiaminal to the bis-amide, the system requires dehydration. The addition of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) protonates the hydroxyl group, facilitating the elimination of water. This step generates a highly reactive, transient N-acylimine intermediate[2].

  • Secondary Nucleophilic Attack: A second equivalent of acetamide rapidly attacks the highly electrophilic carbon of the N-acylimine, yielding the final bis-amide product[5].

Reaction Pathway Visualization

Mechanism A Chloral Hydrate + 2 Acetamide B Hemiaminal (N-(2,2,2-trichloro-1- hydroxyethyl)acetamide) A->B 1st Addition (- H2O) C N-Acylimine Intermediate (Electrophilic) B->C Acid Catalysis (- H2O) D Bis-amide Product (N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide) C->D 2nd Addition

Figure 1: Reaction pathway for chloral and acetamide condensation to form the bis-amide.

Experimental Protocols

Two distinct methodologies are provided: a modern, solvent-free melt method and a classical acid-catalyzed solution method. Both protocols are engineered to be self-validating; the formation of the product is visually indicated by the precipitation or solidification of the reaction mixture due to the low solubility and high melting point of the target bis-amide.

Protocol A: Solvent-Free Melt Condensation (Green Chemistry Approach)

This method eliminates the need for volatile organic solvents by utilizing the low melting point of chloral hydrate (57 °C) to act as the reaction medium[4].

Reagents:

  • Chloral hydrate: 10.0 mmol (1.65 g)

  • Acetamide: 20.0 mmol (1.18 g)

  • Concentrated Sulfuric Acid ( H2​SO4​ ): 1-2 drops (Catalyst)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, combine 1.65 g of chloral hydrate and 1.18 g of acetamide.

  • Melting: Heat the mixture gently in an oil bath at 65–70 °C until both solids melt into a clear, homogenous liquid. Causality: Operating above the melting point of chloral hydrate ensures intimate molecular contact without solvent dilution, driving the initial hemiaminal formation.

  • Catalysis: Add 1-2 drops of concentrated H2​SO4​ directly to the melt.

  • Condensation: Increase the temperature to 90–100 °C and stir for 15–20 minutes.

    • Self-Validation Cue: The reaction mixture will spontaneously begin to solidify into a thick, white crystalline mass. This phase change confirms the formation of the bis-amide, which has a significantly higher melting point than the starting materials[4].

  • Workup: Remove the flask from the heat and cool to room temperature. Add 15 mL of ice-cold distilled water to the solid mass and triturate to dissolve any unreacted starting materials and remove the acid catalyst.

  • Purification: Filter the white precipitate under vacuum, wash with cold water (2 × 10 mL), and recrystallize from aqueous ethanol to yield pure N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Protocol B: Classical Acid-Catalyzed Solution Method

This method is ideal for larger-scale syntheses where the heat dissipation and mechanical stirring of a solidifying melt might pose engineering challenges[5].

Reagents:

  • Chloral hydrate: 50.0 mmol (8.27 g)

  • Acetamide: 100.0 mmol (5.91 g)

  • Glacial Acetic Acid: 20 mL (Solvent)

  • Concentrated Sulfuric Acid ( H2​SO4​ ): 0.5 mL (Catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 8.27 g of chloral hydrate and 5.91 g of acetamide in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Acid Addition: Slowly add 0.5 mL of concentrated H2​SO4​ dropwise while stirring to initiate the dehydration of the transient hemiaminal.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Precipitation: Pour the hot reaction mixture into 100 mL of crushed ice/water with vigorous stirring.

    • Self-Validation Cue: A dense white precipitate will form immediately upon contact with the aqueous phase, indicating successful conversion to the hydrophobic bis-amide.

  • Isolation: Filter the solid under vacuum, wash extensively with distilled water until the filtrate is pH neutral, and dry under vacuum.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes of the two protocols, allowing researchers to select the optimal method based on their scale and sustainability requirements.

ParameterProtocol A (Solvent-Free Melt)Protocol B (Classical Solution)
Molar Ratio (Chloral:Acetamide) 1:21:2
Reaction Medium None (Melt acts as solvent)Glacial Acetic Acid
Catalyst Loading H2​SO4​ (1-2 drops) H2​SO4​ (0.5 mL)
Reaction Temperature 90–100 °C80 °C
Reaction Time 15–20 minutes2 hours
Expected Yield 85–92%75–85%
Environmental Impact Low (Green Chemistry)Moderate (Requires solvent removal)
Scalability Best for < 50 mmol scaleBest for > 50 mmol scale

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, a representative N,N'-alkylidenebisamide. This class of compounds serves as valuable synthons and intermediates in the development of novel chemical entities. The described methodology is based on the acid-catalyzed condensation of chloral (trichloroacetaldehyde) with acetamide. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedural walkthrough but also the underlying chemical principles, mechanistic insights, and safety considerations essential for a successful and reproducible outcome.

Introduction and Scientific Principle

N,N'-alkylidenebisamides are compounds characterized by a geminal arrangement of two amide functionalities on a single carbon atom. Their synthesis is a fundamental transformation in organic chemistry, often employed to create precursors for heterocycles, amino acids, and other biologically active molecules. The target compound, N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, is synthesized via the reaction of an aldehyde with an amide, a classic condensation reaction.

The core of this synthesis involves the electrophilic carbon of the aldehyde, chloral, reacting with the nucleophilic nitrogen of the amide, acetamide. Chloral is an excellent substrate for this reaction due to the strong electron-withdrawing effect of the trichloromethyl group, which significantly enhances the electrophilicity of the carbonyl carbon. The reaction is typically facilitated by a strong acid catalyst, which protonates the aldehyde carbonyl, further activating it towards nucleophilic attack.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established mechanistic pathway involving two key stages. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

Stage 1: Formation of the Hemiaminal Intermediate The reaction initiates with the acid-catalyzed nucleophilic attack of one molecule of acetamide on the protonated carbonyl carbon of chloral. This forms a tetrahedral intermediate which, upon deprotonation, yields a N-(2,2,2-trichloro-1-hydroxyethyl)acetamide intermediate. This type of hemiaminal derived from chloral is a relatively stable and isolable entity, frequently used as an amidoalkylating reagent itself.[1]

Stage 2: Formation of the N-Acyliminium Ion and Final Product The hydroxyl group of the hemiaminal is protonated by the acid catalyst, transforming it into a good leaving group (water). Subsequent elimination of water generates a highly reactive N-acyliminium ion. This electrophilic species is then rapidly attacked by a second molecule of acetamide. A final deprotonation step yields the stable N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide product.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the synthesis from initial setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep_reactants 1. Combine Reactants (Chloral & Acetamide) add_catalyst 2. Add Acid Catalyst (Conc. H2SO4) prep_reactants->add_catalyst heat_reflux 3. Heat Reaction Mixture add_catalyst->heat_reflux quench 4. Quench in Ice Water heat_reflux->quench filtrate 5. Filter Precipitate quench->filtrate wash 6. Wash with Water filtrate->wash recrystallize 7. Recrystallize (from Ethanol/Water) wash->recrystallize dry 8. Dry Product recrystallize->dry characterize 9. Characterize (MP, NMR, IR) dry->characterize

Caption: High-level workflow for the synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagents & Chemicals Grade Supplier
Chloral HydrateACS Reagent, ≥98%Standard Supplier
Acetamide99%Standard Supplier
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Standard Supplier
Ethanol95% or AbsoluteStandard Supplier
Deionized WaterN/ALaboratory Source
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Dropping funnel
Büchner funnel and filter flask
Beakers and Erlenmeyer flasks
Standard laboratory glassware
Step-by-Step Synthesis Procedure

Step 1: Preparation of Anhydrous Chloral (Critical Step)

  • Rationale: Chloral hydrate contains water of crystallization, which will interfere with the acid catalyst and the reaction equilibrium. It must be dehydrated.

  • Place 25 g (0.15 mol) of chloral hydrate into a 100 mL round-bottom flask.

  • Carefully add 25 mL of concentrated sulfuric acid. The acid acts as a dehydrating agent.

  • Gently warm the mixture to distill the anhydrous chloral (boiling point ~98°C). Collect the distillate in a dry receiving flask. CAUTION: Chloral is toxic and an irritant. Perform this distillation in a fume hood.

Step 2: Reaction Setup and Execution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 14.7 g (0.1 mol) of the freshly distilled anhydrous chloral and 13.0 g (0.22 mol) of acetamide.

    • Expertise Note: A 10% molar excess of acetamide is used to ensure the complete conversion of the more valuable chloral starting material and to shift the reaction equilibrium towards the product side.

  • Cool the flask in an ice-water bath.

  • Slowly, and with continuous stirring, add 5 mL of concentrated sulfuric acid dropwise from a dropping funnel over a period of 15-20 minutes.

    • Causality: The reaction is exothermic. Slow, cooled addition of the catalyst is essential to prevent overheating, which can lead to side reactions and degradation of the product.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Fit the flask with a reflux condenser and heat the mixture in a heating mantle to 80-90°C for 1 hour. The mixture will become a thick paste or solid mass.

Step 3: Product Isolation and Work-up

  • Allow the reaction flask to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into 300 mL of ice-cold water while stirring vigorously.

    • Trustworthiness: This step serves two purposes: it quenches the reaction and precipitates the crude product, which has low solubility in water, while water-soluble components like excess acetamide and sulfuric acid remain in the aqueous phase.

  • A white solid will precipitate. Continue stirring for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any residual acid and unreacted acetamide.

Step 4: Purification by Recrystallization

  • Transfer the crude, moist solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol (approximately 50-60 mL to start) to dissolve the solid completely. Gentle heating may be required.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove it.

  • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly turbid (cloudy).

  • Re-add a few drops of hot ethanol to just redissolve the turbidity, resulting in a saturated solution.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified white, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold 50:50 ethanol/water mixture.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Characterization
  • Appearance: White crystalline solid.

  • Expected Yield: 18-21 g (68-80% of theoretical).

  • Melting Point: A sharp melting point is indicative of high purity.

Quantitative Data Summary

The following table summarizes the stoichiometry and theoretical yield for the described protocol.

Component Formula MW ( g/mol ) Amount Used Moles Equivalents
Anhydrous ChloralC₂HCl₃O147.3914.7 g0.101.0
AcetamideC₂H₅NO59.0713.0 g0.222.2
Product C₆H₉Cl₃N₂O₂ 263.51 26.35 g 0.10 Theoretical (1.0)

Safety and Handling

  • Chloral/Chloral Hydrate: Toxic if swallowed or inhaled. Causes skin and eye irritation. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to other reagents, especially water, to control the highly exothermic dilution. Always wear acid-resistant gloves and face protection.

  • Acetamide: Harmful if swallowed. Suspected of causing cancer. Avoid inhalation of dust.

This protocol is intended for use by trained laboratory personnel who are familiar with standard organic synthesis techniques and safety procedures.

References

  • Bredereck, H., Gompper, R., & Kleeberg, H. (1959). Synthese und Reaktionen von N-Acyl-aldiminen und N-Acyl-ketiminen. Chemische Berichte, 92(7), 1593-1601. [Link]

  • Zard, S. Z. (2002). Recent progress in the generation and use of N-acyliminium ions. Tetrahedron, 58(49), 9939-9966. [Link]

  • Fedorova, O. V., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKIVOC, 2011(8), 192-199. [Link]

Sources

Application Notes & Protocols: N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide as a Precursor for Electrophilic Amidoalkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Amidoalkylation

Amidoalkylation is a powerful C-C and C-N bond-forming reaction that introduces an α-amidoalkyl group into a substrate. This transformation is of significant strategic importance in medicinal chemistry and materials science, as the resulting functionalized amide derivatives are key precursors to a wide array of valuable compounds, including synthetic amino acids, bioactive heterocycles, and complex natural product analogues.[1][2]

Traditionally, amidoalkylation has been achieved using N-acyliminium ions, which are highly reactive electrophilic intermediates. A significant challenge lies in their generation and handling. N-(1-Amido-2,2,2-trichloroethyl)amides, such as the titular N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, represent a class of stable, readily accessible crystalline precursors for these reactive species. Synthesized from the reaction of amides with chloral (trichloroacetaldehyde), these reagents serve as bench-stable electrophiles that, upon activation, smoothly generate the requisite N-acyliminium ions for subsequent reactions.[1]

This guide provides an in-depth exploration of the mechanistic principles and practical applications of using N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide and related hemiaminals as amidoalkylating agents, with a primary focus on the C-amidoalkylation of aromatic systems.

The Core Mechanism: In Situ Generation of N-Acyliminium Ions

The efficacy of N-(1-hydroxy-2,2,2-trichloroethyl)amides and their derivatives as amidoalkylating agents hinges on their ability to form highly electrophilic N-acyliminium ions under acidic conditions. This activation is the pivotal step that transforms the stable precursor into a potent reagent for electrophilic substitution.

Mechanistic Rationale: The reaction is typically catalyzed by a strong Brønsted acid (e.g., concentrated H₂SO₄) or a Lewis acid.[1][3] The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O). Subsequent departure of water generates a resonance-stabilized N-acyliminium cation. This cation is a powerful electrophile that readily reacts with electron-rich nucleophiles, such as activated aromatic rings. The presence of the trichloromethyl group significantly enhances the electrophilicity of the iminium carbon.

G cluster_activation Step 1: N-Acyliminium Ion Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution Reagent N-(1-Hydroxy-2,2,2-trichloroethyl)acetamide Protonated Protonated Intermediate Reagent->Protonated + H⁺ Iminium N-Acyliminium Ion (Key Electrophile) Protonated->Iminium - H₂O Arene Electron-Rich Arene (e.g., Toluene) Sigma Sigma Complex (Resonance Stabilized) Iminium->Sigma + Arene H2O H₂O Product C-Amidoalkylated Product Sigma->Product - H⁺

Caption: Acid-catalyzed generation of the N-acyliminium ion and subsequent C-amidoalkylation.

Application I: C-Amidoalkylation of Aromatic Compounds

The most prominent application for this class of reagents is the direct C-H functionalization of electron-rich aromatic and heteroaromatic systems. This provides a direct route to N-(1-aryl-2,2,2-trichloroethyl)amides, which are valuable synthetic intermediates.

Application Notes & Insights
  • Substrate Scope: The reaction is most effective with aromatic compounds bearing electron-donating groups (EDGs), such as toluene, anisole, phenol, and polycyclic aromatic hydrocarbons like naphthalene.[1] These groups activate the ring towards electrophilic attack by the N-acyliminium ion.

  • Catalyst System: While various strong acids can be used, a combination of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₄O₁₀) has proven to be highly effective.[4]

    • Expert Insight: P₄O₁₀ acts as a powerful dehydrating agent. Its role is to sequester the water molecule formed during the N-acyliminium ion generation, thereby pushing the equilibrium towards the formation of the reactive electrophile and preventing potential side reactions.

  • Limitations: The reaction generally fails with aromatics containing strong electron-withdrawing groups (EWGs). Furthermore, Lewis acid catalysts like BF₃·OEt₂ and ZnCl₂ have been found to be ineffective for this specific transformation.[1][4]

  • Regioselectivity: The substitution pattern follows standard electrophilic aromatic substitution rules, with a preference for the para position if available, likely due to steric hindrance.

Representative Data

The following table summarizes the results for the C-amidoalkylation of various arenes using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a closely related and well-documented analogue.

EntryAromatic SubstrateProductTime (h)Yield (%)
1Toluene2-Chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide2.592
2Benzene2-Chloro-N-(2,2,2-trichloro-1-phenylethyl)acetamide3.087
3Anisole2-Chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]acetamide2.586
4Phenol2-Chloro-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]acetamide2.585
5Naphthalene2-Chloro-N-[2,2,2-trichloro-1-(1-naphthyl)ethyl]acetamide3.090
Data sourced from Rozentsveig et al.[1]
Detailed Protocol: C-Amidoalkylation of Toluene

This protocol describes the synthesis of N-[1-(4-methylphenyl)-2,2,2-trichloroethyl]acetamide using N-(1-hydroxy-2,2,2-trichloroethyl)acetamide as the amidoalkylating agent.

Materials:

  • N-(1-Hydroxy-2,2,2-trichloroethyl)acetamide

  • Toluene (ensure anhydrous)

  • Concentrated Sulfuric Acid (96% H₂SO₄)

  • Phosphorus Pentoxide (P₄O₁₀)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add the amidoalkylating agent (e.g., 10 mmol, 1.0 eq).

  • Solvent and Substrate: Add an excess of toluene (e.g., 30 mmol, 3.0 eq), which serves as both the reactant and a co-solvent.

  • Catalyst Addition (Caution: Exothermic): Cool the flask in an ice-water bath. Slowly and carefully add concentrated H₂SO₄ (e.g., 10 mmol, 1.0 eq).

  • Dehydrating Agent: While maintaining cooling, add P₄O₁₀ (e.g., 5 mmol, 0.5 eq) portion-wise to control the exothermic reaction.

    • Scientist's Note: This catalytic system creates a superacidic and dehydrating medium, which is crucial for efficiently generating the N-acyliminium ion in situ.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker. This quenches the reaction and precipitates the crude product.

    • Trustworthiness Check: The precipitation of a solid upon quenching is the first indicator of successful product formation.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-[1-(4-methylphenyl)-2,2,2-trichloroethyl]acetamide as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl group, the methine proton (CH), and the amide N-H proton.[4]

Overall Synthetic Workflow

The following diagram outlines the complete workflow from reagent preparation to final product analysis, providing a logical map for executing amidoalkylation protocols.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization Reagents Weigh Reagents (Amide Precursor, Arene) Glassware Assemble Dry Glassware (Flask, Stirrer, Drying Tube) Setup Combine Reagents & Substrate Glassware->Setup Cooling Cool to 0°C (Ice Bath) Setup->Cooling Catalyst Slowly Add Acid Catalyst (H₂SO₄ / P₄O₁₀) Cooling->Catalyst Reaction Stir at Room Temp (2-3 hours) Catalyst->Reaction TLC Monitor Progress (TLC) Reaction->TLC Quench Quench on Ice Water TLC->Quench Filter Filter Precipitate Quench->Filter Wash Wash with H₂O Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize NMR NMR ('H, ¹³C) Recrystallize->NMR MS Mass Spec Recrystallize->MS Analysis Confirm Structure & Purity NMR->Analysis MS->Analysis

Caption: A comprehensive workflow for the C-amidoalkylation of arenes.

References

  • Gagosz, F., & Zard, S. Z. (n.d.). A FREE RADICAL-BASED SYNTHESIS OF N-ACETYL-β-TRIFLUOROALANINE AND DERIVATIVES. Organic Syntheses Procedure.
  • Rozentsveig, I. A., Levkovskaya, G. G., & Mirskova, A. N. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKIVOC, 2011(8), 192-199. Available from: [Link]

  • Rozentsveig, I. A., Levkovskaya, G. G., & Mirskova, A. N. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. Available from: [Link]

  • Zborovskii, Y. V., Staninets, V. I., & Dobosh, A. A. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank, 2025(1), M1958. Available from: [Link]

  • Herbst, H., et al. (2009). Convenient homogeneous and heterogeneous acid catalysed electrophilic amidoalkylation of arenes. Tetrahedron Letters, 50(4), 436-438. Available from: [Link]

  • Gorunova, O. N. (2021). Modification of Heterocycles by Amidoalkylation. INEOS OPEN, 4(2), 86-103. Available from: [Link]

Sources

Catalytic Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of the catalytic synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, also known as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide[1]. This bis-amide compound is synthesized through the condensation of chloral (trichloroacetaldehyde) with two equivalents of acetamide. We delve into the foundational principles of acid-catalyzed amidoalkylation, detailing reaction mechanisms, and present a robust, field-tested protocol using readily available acid catalysts. This document is intended for researchers, chemists, and drug development professionals seeking efficient and well-understood methods for the synthesis of bis-amide structures, which are valuable precursors in medicinal and materials science[2].

Introduction and Core Reaction Principles

The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a classic example of an aldehyde-amide condensation reaction. The core transformation involves the reaction of an electrophilic aldehyde, chloral, with two equivalents of a nucleophilic amide, acetamide. The high electrophilicity of the chloral carbonyl carbon, amplified by the inductive effect of the trichloromethyl group, makes it highly susceptible to nucleophilic attack.

However, the direct reaction is often slow and requires a catalyst to proceed efficiently. The catalyst's primary role is to further activate the aldehyde carbonyl group, facilitating the initial nucleophilic attack and the subsequent formation of a key intermediate, which then reacts with a second amide molecule. Both Brønsted and Lewis acids are effective in catalyzing this transformation[3][4][5].

G chloral Chloral (Trichloroacetaldehyde) catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) chloral->catalyst acetamide1 Acetamide (2 equivalents) acetamide1->catalyst product N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide catalyst->product Facilitates Condensation

Caption: Overall reaction for the catalytic synthesis of the target bis-amide.

Catalytic Strategies: The Role of Acid Catalysis

The condensation to form N,N'-alkylidene bisamides is most effectively catalyzed by acids. The acid serves a dual function: it activates the carbonyl group of the aldehyde and facilitates the dehydration steps required for the formation of the final product[6].

Brønsted Acid Catalysis

Strong proton acids, such as concentrated sulfuric acid (H₂SO₄), are highly effective catalysts for this reaction[2]. The proton (H⁺) reversibly protonates the carbonyl oxygen of chloral, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic acetamide.

Lewis Acid Catalysis

Lewis acids, such as anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), can also be employed[7]. The Lewis acid coordinates to the carbonyl oxygen, polarizing the C=O bond and activating the aldehyde towards nucleophilic attack. Lewis acid catalysis can sometimes offer advantages in terms of milder reaction conditions and easier workup compared to strong Brønsted acids[7].

Reaction Mechanism: The N-Acyliminium Ion Pathway

The acid-catalyzed formation of the bis-amide proceeds through a well-established N-acyliminium ion intermediate. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

  • Activation of Aldehyde: The catalyst (H⁺ or Lewis Acid) activates the chloral carbonyl group.

  • First Nucleophilic Attack: A molecule of acetamide attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

  • Formation of N-Acyliminium Ion: The hemiaminal is protonated by the acid catalyst, and a molecule of water is eliminated. This dehydration step is often the rate-determining step and results in the formation of a highly reactive and electrophilic N-acyliminium ion.

  • Second Nucleophilic Attack: A second molecule of acetamide acts as the nucleophile, attacking the N-acyliminium ion.

  • Deprotonation: The resulting product is deprotonated, regenerating the acid catalyst and yielding the final N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide product.

// Connections between subgraphs Activated_Chloral -> Acetamide1 [style=invis]; Hemiaminal -> Acetamide2 [style=invis]; }

Caption: Proposed mechanism for the acid-catalyzed synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Sulfuric Acid-Catalyzed Synthesis

This protocol is adapted from established methods for the condensation of highly electrophilic aldehydes with amides[2]. It utilizes concentrated sulfuric acid as an efficient and cost-effective catalyst.

4.1.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Chloral, anhydrous≥98%Sigma-AldrichHighly hygroscopic and toxic. Handle in a fume hood.
Acetamide≥99%Acros OrganicsEnsure it is dry.
Sulfuric Acid (H₂SO₄)95-98%Fisher ScientificCorrosive. Add slowly and with cooling.
Dichloromethane (DCM)AnhydrousJ.T. BakerUsed as reaction solvent.
Saturated NaHCO₃(aq)N/ALab PreparedFor neutralization.
Anhydrous MgSO₄N/ALab PreparedFor drying organic phase.
EthanolReagentLabChemFor recrystallization.

4.1.2 Experimental Workflow Diagram

G A 1. Dissolve Acetamide in DCM B 2. Cool solution in ice bath (0°C) A->B C 3. Slowly add conc. H₂SO₄ B->C D 4. Add anhydrous Chloral dropwise C->D E 5. Stir at 0°C for 1h, then RT for 4-6h D->E F 6. Monitor reaction by TLC E->F G 7. Quench with ice-cold water F->G H 8. Neutralize carefully with sat. NaHCO₃ G->H I 9. Separate organic layer H->I J 10. Dry (MgSO₄), filter, and evaporate I->J K 11. Recrystallize from Ethanol J->K L 12. Characterize pure product K->L

Caption: Step-by-step workflow for the synthesis and purification process.

4.1.3 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetamide (12.4 g, 0.21 mol, 2.1 eq.) in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Place the flask in an ice-water bath and cool the solution to 0°C. While stirring vigorously, slowly add concentrated sulfuric acid (5.4 mL, ~0.10 mol, 1.0 eq.) dropwise via a dropping funnel. Causality Note: The exothermic addition of strong acid requires cooling to prevent side reactions and control the reaction temperature.

  • Substrate Addition: Once the acid has been added, add anhydrous chloral (14.7 g, 0.10 mol, 1.0 eq.) dropwise to the stirring mixture over 20 minutes, ensuring the temperature remains below 10°C. A white precipitate may begin to form during the addition.

  • Reaction: Continue stirring the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system until the chloral spot has disappeared.

  • Workup and Quenching: Carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water. Safety Note: This step is highly exothermic and should be performed slowly in a fume hood.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions until gas evolution ceases and the aqueous layer is neutral (pH ~7).

  • Extraction and Drying: Separate the organic (DCM) layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude white solid can be purified by recrystallization from hot ethanol to yield pure N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide as white crystals.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time at room temperature. Ensure all reagents are anhydrous, as water can hydrolyze intermediates.
Product loss during workup.Ensure complete neutralization before extraction. Perform multiple extractions with DCM to recover all product from the aqueous layer.
Oily/Gummy Product Presence of unreacted starting materials or hemiaminal intermediate.Ensure the reaction goes to completion via TLC. The purification by recrystallization is critical for removing these impurities.
Reaction Stalls Insufficient catalyst or catalyst deactivation.Use the recommended stoichiometric amount of H₂SO₄. If using a Lewis acid like ZnCl₂, ensure it is truly anhydrous.

Conclusion

The acid-catalyzed condensation of chloral and acetamide provides an efficient and direct route to N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. Both Brønsted and Lewis acids are effective catalysts, proceeding through a reactive N-acyliminium ion intermediate. The protocol detailed herein, utilizing concentrated sulfuric acid, is a robust and scalable method for laboratory synthesis. Careful control of temperature during reagent addition and a meticulous workup procedure are critical for achieving high yields of the pure bis-amide product, a versatile building block for further chemical synthesis.

References

  • Shen, X. X., Shen, Y. L., Han, Y. F., & Liu, Q. (2012). Synthesis of Symmetrical N,N′-Alkylidene Bisamides Using Zinc Chloride as a Lewis Acid Catalyst. Advanced Materials Research, 441, 421-425. [Link]

  • Gagosz, F., & Zard, S. Z. (n.d.). A Radical-Based Annulation for the Synthesis of Dihydropyrroles. Organic Syntheses. [Link]

  • Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie, 67(5), 51-54. [Link]

  • Douglas, C. J., & Overman, L. E. (2014). Lewis acid-promoted redox activation of β-ketocarbonyls in a model photocatalytic radical alkylation reaction. PMC. [Link]

  • Lomynoha, Y. R., et al. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. [Link]

  • Yang, Z., et al. (2018). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. Request PDF on ResearchGate. [Link]

  • Alcarazo, M., et al. (2011). Chiral Brønsted Acid-Catalyzed Enantioselective α-Amidoalkylation Reactions: A Joint Experimental and Predictive Study. PMC. [Link]

  • Kampen, D., Reisinger, C. M., & List, B. (2010). Chiral Brønsted acids for asymmetric organocatalysis. PubMed. [Link]

  • Rout, L., et al. (2023). Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids. PMC. [Link]

  • Aliyeva, L. I., et al. (2024). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. PMC. [Link]

  • NPTEL Archive. (n.d.). Lecture 3 Acid Catalyzed Reactions I. NPTEL. [Link]

  • Wang, X., Wei, T., Chen, J., & Li, J. (2002). Phase Transfer Catalyzed Synthesis of N,N'-Diaryl-1,2-phenylene Dioxydiacetamides. Scilit. [Link]

  • Li, Y., & Chen, J. (2025). Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O. RSC Publishing. [Link]

  • Rowland, G. B., et al. (2005). Brønsted acid-catalyzed imine amidation. PubMed. [Link]

  • Mallick, A. (2025). Study on Reaction between Chloroformaldehyde and Acetamide. Preprints.org. [Link]

  • Gill, G. B., & Idris, M. S. (1985). Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kharchenko, A. V., et al. (2025). SYNTHESIS OF N,N'-(((HYDRAZINE-1,2-DICARBONOTHIOYL)BIS(AZANEDIYL))BIS(2,2,2-TRICHLOROETHANE-1,1-DIYL))CARBOXAMIDES AND THEIR CYCLISATION... Journal of Chemistry and Technologies. [Link]

  • Lomynoha, Y. R., et al. (2025). Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides. Sciforum. [Link]

  • Wang, Z. (2015). Transformation of aldehydes or alcohols to amides at room temperature under aqueous conditions. Organic Communications, 8(3), 81-90. [Link]

  • Yamamoto, H., et al. (2023). Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene... Semantic Scholar. [Link]

  • Dagle, R. A., & Larrabee, J. A. (2012). Aldol Condensation of Acetaldehyde over Titania, Hydroxyapatite and Magnesia. Request PDF on ResearchGate. [Link]

  • Khoma, R. E., et al. (2015). Condensation of acetamide in aqueous solutions in the presence of sulfur(IV) dioxide. PDF on ResearchGate. [Link]

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Application Notes and Protocols: N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Introduction & Chemical Profile

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (CAS: 57646-87-4), frequently referred to in literature as 1,1-bis(acetamido)-2,2,2-trichloroethane, is a highly versatile, crystalline bis-amide reagent. In the realm of complex organic synthesis and drug discovery, handling highly reactive electrophiles such as free imines or α-haloamides often leads to rapid degradation, unwanted polymerization, or poor atom economy.

This compound elegantly circumvents these issues by acting as a "masked" electrophile. Synthesized via the acid-catalyzed condensation of chloral hydrate with acetamide[1], it provides a bench-stable, solid-state reservoir for the highly reactive N-acyliminium ion . Because the active species is only released under specific catalytic conditions, researchers can achieve precise, chemoselective functionalization of complex molecular architectures.

Mechanistic Insight: The N-Acyliminium Ion Pathway

To utilize this reagent effectively, one must understand the causality behind its reactivity. The presence of the strongly electron-withdrawing trichloromethyl (–CCl₃) group destabilizes the corresponding free N-acylimine, making it highly susceptible to hydrolysis. By storing the compound as an aminal (bis-amide), the molecule achieves thermodynamic stability.

Upon treatment with a Lewis acid (e.g., BF₃·OEt₂) or a strong Brønsted acid, one of the acetamido groups is protonated or coordinated, facilitating its departure as a neutral acetamide molecule. This generates the transient N-acyliminium intermediate. This species is stabilized by the adjacent nitrogen lone pair but remains highly activated toward nucleophilic attack due to the inductive pull of the –CCl₃ group. This dynamic allows for highly efficient C-, N-, and S-amidoalkylation reactions[2].

Pathway A 1,1-bis(acetamido)- 2,2,2-trichloroethane B Acid Activation (- Acetamide) A->B C N-Acyliminium Ion [Cl3C-CH=N+Ac] B->C E Amidoalkylated Product C->E Addition D Nucleophile (NuH) D->E

Fig 1: Mechanistic pathway of N-acyliminium ion generation and nucleophilic trapping.

Key Applications in Organic Synthesis

The divergence of this reagent's utility makes it a staple in synthetic methodology:

  • C-Amidoalkylation of Arenes (Friedel-Crafts Type): Reaction with electron-rich arenes (e.g., anisole, thiophene) yields 1-aryl-2,2,2-trichloroethylacetamides[2]. These products are highly valued as precursors to unnatural α-amino acids, achieved by subsequent base-mediated hydrolysis of the –CCl₃ group.

  • Synthesis of α-Chloroamides (Heterocycle Precursors): Treatment of the bis-amide with chlorinating agents (SOCl₂ or PCl₅) converts it into N-(1,2,2,2-tetrachloroethyl)acetamide[3]. This highly reactive electrophile is a critical building block for synthesizing 5-membered heterocycles, such as oxazoles and thiazoles, via condensation with bifunctional nucleophiles.

  • Peptidomimetic Assembly: The amidoalkylation of enolates or dicarbonyl compounds allows for the rapid, stereoselective assembly of β-amino acid derivatives, which are essential in the design of proteolytically stable peptidomimetics.

SynthesisTree Reagent N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide Path1 Lewis Acid + Arene (C-Amidoalkylation) Reagent->Path1 Path2 SOCl2 / PCl5 (Chlorination) Reagent->Path2 Prod1 1-Aryl-2,2,2-trichloroethylacetamide (Amino Acid Precursor) Path1->Prod1 Int2 N-(1,2,2,2-Tetrachloroethyl)acetamide (Reactive Electrophile) Path2->Int2 Prod2 Heterocycles (Oxazoles, Thiazoles) Int2->Prod2

Fig 2: Synthetic divergence of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Quantitative Data & Reaction Scope

The following table summarizes the typical reaction parameters, yields, and mechanistic roles associated with the primary transformations of this reagent.

TransformationReagents / CatalystNucleophileTypical Yield (%)Mechanistic Role of Precursor
Bis-amide Synthesis Chloral hydrate, Acetamide, TfOH[1]N/A85–90%Stable masked electrophile
C-Amidoalkylation BF₃·OEt₂ (1.2 eq), DCM, 0 °CElectron-rich Arenes70–88%N-Acyliminium ion generator
N-Amidoalkylation pTSA (cat.), Toluene, RefluxSecondary Amines65–80%Aminal exchange intermediate
Chlorination SOCl₂ (Excess), DMF (cat.), RefluxChloride Ion90–95%Precursor to α-chloroamide

Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual and physical cues are included to ensure experimental integrity and real-time troubleshooting.

Protocol A: Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Objective: To synthesize the bench-stable bis-amide precursor.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Reagents: Add chloral hydrate (16.5 g, 100 mmol) and acetamide (14.2 g, 240 mmol, 2.4 eq) to 200 mL of anhydrous toluene.

  • Catalysis: Add trifluoromethanesulfonic acid (TfOH) (0.5 mL, catalytic)[1]. Causality note: TfOH is preferred over sulfuric acid to minimize oxidative side reactions and charring.

  • Reaction: Heat the mixture to a vigorous reflux.

  • Self-Validation Check: The reaction progress is self-validating through the volumetric collection of water in the Dean-Stark trap. The theoretical yield of water (approx. 2.7 mL; 1 eq from the hydrate + 1 eq from condensation) indicates completion (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature. The product will spontaneously crystallize as a white solid. Filter the precipitate, wash with cold toluene (2 × 20 mL) and water (50 mL) to remove excess acetamide, and dry under a vacuum.

Protocol B: General C-Amidoalkylation of Electron-Rich Arenes

Objective: To generate the N-acyliminium ion in situ and trap it with an arene.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the bis-amide (2.47 g, 10 mmol) and the target arene (e.g., anisole, 12 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add Boron trifluoride etherate (BF₃·OEt₂, 1.5 mL, 12 mmol).

  • Self-Validation Check: The formation of the N-acyliminium ion is often accompanied by a transient color change (pale yellow to orange) upon Lewis acid addition.

  • Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). Disappearance of the bis-amide starting material (visualized by UV or ninhydrin stain after strong heating) confirms conversion.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol C: Conversion to N-(1,2,2,2-Tetrachloroethyl)acetamide

Objective: To synthesize the highly reactive α-chloroamide intermediate.

  • Setup: In a fume hood, place the bis-amide (5.0 g, 20 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl/SO₂ gas).

  • Reagents: Add thionyl chloride (SOCl₂, 15 mL, excess) and 2 drops of anhydrous DMF (catalyst). Causality note: DMF acts as a formamide catalyst, generating the Vilsmeier-Haack type reagent in situ, drastically accelerating the chlorination.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours.

  • Self-Validation Check: The solid bis-amide will gradually dissolve, yielding a clear, pale yellow solution once the reaction is complete. Cessation of gas evolution is a secondary indicator of completion.

  • Isolation: Remove excess SOCl₂ by distillation under reduced pressure. Co-evaporate the residue with dry DCM (2 × 10 mL) to remove traces of SOCl₂. The resulting crude N-(1,2,2,2-tetrachloroethyl)acetamide[3] should be used immediately in subsequent heterocycle synthesis due to its high reactivity and moisture sensitivity.

References

  • Fernandez, A. H., Alvarez, R. M., & Abajo, T. M. (1996). "Synthesis of 2,2,2-trichloro-1,1-diacetamidoethane." Synthesis, 1996(11), 1299-1301. URL:[Link]

  • Aizina, J. A., Rozentsveig, I. B., & Levkovskaya, G. G. (2011). "A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide." ARKIVOC, 2011(viii), 192-199. URL:[Link]

  • Pianka, M., et al. (2015). "Organophosphorus Compounds as Potential Fungicides. Part 2." ResearchGate. URL:[Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2000). "New developments in the chemistry of N-acyliminium ions and related intermediates." Tetrahedron, 56(24), 3817-3856. URL:[Link]

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Scalable synthesis methods for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scalable Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Abstract

This comprehensive guide details a scalable and efficient synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, a valuable bis-amide compound. The presented methodology is grounded in the acid-catalyzed condensation of chloral hydrate with acetamide, a robust and economically viable route suitable for both laboratory-scale research and large-scale production. This document provides in-depth technical insights, step-by-step protocols, mechanistic explanations, and critical safety information tailored for researchers, scientists, and drug development professionals.

Introduction

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, also known as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide, belongs to the class of N,N'-alkylidene bisamides. These structures are of significant interest in medicinal chemistry and materials science due to the presence of two amide functionalities linked to a single carbon atom. The amide bond is a cornerstone of peptide chemistry, and bis-amides serve as unique scaffolds and potential peptidomimetics. The trichloromethyl group in the target molecule imparts specific steric and electronic properties, making it a valuable building block for further chemical transformations.

The synthesis route detailed herein is based on the well-established reaction of an aldehyde with two equivalents of an amide to form a bis-amide. This approach is highly efficient and utilizes readily available and cost-effective starting materials, making it amenable to industrial scale-up.

Reaction Mechanism and Rationale

The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide proceeds through an acid-catalyzed condensation reaction between chloral hydrate and two equivalents of acetamide. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for the reaction to proceed efficiently.

The proposed reaction mechanism is as follows:

  • Protonation of the Carbonyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of chloral hydrate by the acid catalyst, which then leaves as a water molecule to form the protonated chloral.

  • Nucleophilic Attack by Acetamide: An acetamide molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated chloral. This results in the formation of a hemiaminal-like intermediate.

  • Dehydration to form N-acylimine: The intermediate undergoes acid-catalyzed dehydration to form a highly reactive N-acylimine intermediate.

  • Second Nucleophilic Attack: A second molecule of acetamide attacks the electrophilic carbon of the N-acylimine intermediate.

  • Deprotonation: The final step involves the deprotonation of the resulting adduct to yield the stable N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide product and regenerate the acid catalyst.

Reaction_Mechanism ChloralHydrate Chloral Hydrate ProtonatedChloral Protonated Chloral ChloralHydrate->ProtonatedChloral - H2O Acetamide1 Acetamide (1st eq.) Hemiaminal Hemiaminal Intermediate Acetamide1->Hemiaminal Acetamide2 Acetamide (2nd eq.) ProtonatedProduct Protonated Product Acetamide2->ProtonatedProduct H_plus H+ H_plus2 H+ ProtonatedChloral->Hemiaminal N_Acylimine N-Acylimine Intermediate Hemiaminal->N_Acylimine - H2O N_Acylimine->ProtonatedProduct Product N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide ProtonatedProduct->Product - H+

Caption: Proposed mechanism for the acid-catalyzed synthesis.

Scalable Synthesis Protocols

Starting Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberKey Properties
Chloral HydrateC₂H₃Cl₃O₂165.40302-17-0White crystalline solid, acrid odor. Toxic if swallowed.[1][2][3]
AcetamideC₂H₅NO59.0760-35-5Colorless deliquescent crystals.
Sulfuric AcidH₂SO₄98.087664-93-9Concentrated (98%), highly corrosive.
EthanolC₂H₅OH46.0764-17-5Recrystallization solvent.
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization.
Laboratory-Scale Synthesis Protocol (0.1 mol scale)
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetamide (11.8 g, 0.2 mol).

  • Dissolution: Add 100 mL of a suitable solvent like toluene to the flask and stir to dissolve the acetamide.

  • Addition of Chloral Hydrate: To the stirred solution, add chloral hydrate (16.5 g, 0.1 mol) in portions.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mL) to the reaction mixture. The addition is exothermic, and the temperature should be monitored.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A white solid should precipitate.

  • Neutralization and Filtration: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Filter the solid product using a Büchner funnel and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide as white crystals.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Pilot-Scale Synthesis Considerations

Scaling up the synthesis requires careful consideration of several factors:

  • Heat Management: The initial mixing of reagents and the addition of sulfuric acid are exothermic. A jacketed reactor with efficient cooling is necessary to control the temperature.

  • Reagent Addition: For larger scales, the dropwise addition of sulfuric acid is crucial to maintain temperature control.

  • Agitation: Efficient stirring is required to ensure proper mixing of the reactants, especially as the product precipitates.

  • Solid Handling: The filtration and drying of large quantities of the solid product will require appropriate industrial equipment such as a filter press and a vacuum dryer.

  • Solvent Recovery: Implementing a solvent recovery system for the recrystallization solvent (ethanol) will improve the economic and environmental viability of the process.

Experimental_Workflow start Start setup Reaction Setup: - Acetamide - Toluene start->setup add_chloral Add Chloral Hydrate setup->add_chloral add_catalyst Add Conc. H₂SO₄ add_chloral->add_catalyst reflux Reflux (2-4h) add_catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize filter Filter and Wash neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry end Final Product dry->end

Caption: A logical workflow for the synthesis of the target compound.

Characterization of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

The final product should be characterized to confirm its identity and purity.

Technique Expected Results
Appearance White crystalline solid
Melting Point Expected to be sharp, literature value to be determined by analysis.
¹H NMR Expected signals for the methyl protons of the acetyl groups, the NH protons, and the CH proton.
¹³C NMR Expected signals for the carbonyl carbons, the methyl carbons, the CCl₃ carbon, and the central CH carbon.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

Safety and Handling

5.1. Hazard Identification

  • Chloral Hydrate: Toxic if swallowed, causes skin and serious eye irritation.[1][2][3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.

  • Acetamide: May be harmful if swallowed.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

5.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood.

5.3. Emergency Procedures

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide via the acid-catalyzed condensation of chloral hydrate and acetamide is a highly efficient and scalable method. The use of readily available and inexpensive starting materials, coupled with a straightforward procedure, makes this an attractive route for both academic and industrial applications. Adherence to the detailed protocols and safety guidelines outlined in this document is essential for the successful and safe execution of this synthesis.

References

  • Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. (URL not available)
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Reagents required for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Executive Summary

The synthesis of bisamides via the condensation of aldehydes and amides is a foundational transformation in organic chemistry, often utilized to generate protected amine precursors and pharmacologically relevant scaffolds. This application note details the robust, self-validating synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide—systematically identified as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide (CAS: 57646-87-4)[1]. By leveraging the unique electrophilicity of chloral hydrate and the differential solubility of the resulting bisamide, this protocol ensures high-purity isolation without the need for complex chromatography.

Reagent Selection and Quantitative Parameters

The successful condensation relies on precise stoichiometric ratios and the selection of an appropriate acidic medium to drive dehydration.

Table 1: Reagent Specifications and Stoichiometry for Bisamide Synthesis

ReagentChemical RoleMW ( g/mol )EquivalentsPhysical/Safety Profile
Chloral Hydrate Electrophilic Precursor165.401.00Geminal diol; highly water-soluble (660 g/100 mL)[2]. Toxic/Irritant.
Acetamide Nucleophile59.072.20Slight excess ensures complete conversion. Irritant.
Glacial Acetic Acid Solvent / Co-catalyst60.055.00 (Vol)Homogenizes polar reagents. Flammable, corrosive.
Sulfuric Acid (98%) Primary Acid Catalyst98.080.05Drives dehydration. Highly corrosive.
Ethanol (95%) Recrystallization Solvent46.07As neededFacilitates final purification. Flammable.

Mechanistic Causality

Unlike typical aliphatic aldehydes, chloral exists predominantly as a stable geminal diol due to the intense electron-withdrawing effect of the trichloromethyl (-CCl₃) group[2]. This functional group significantly enhances the electrophilicity of the adjacent carbonyl carbon once the diol is dehydrated[3].

The reaction causality follows a sequential addition-elimination pathway:

  • Activation: Sulfuric acid protonates a hydroxyl group on chloral hydrate, promoting the elimination of water to form a highly reactive oxocarbenium intermediate.

  • First Nucleophilic Attack: The amide nitrogen of acetamide attacks the electrophilic center, forming a hemiamidal intermediate.

  • Imine Generation: A second acid-catalyzed dehydration event produces a transient, highly electrophilic N-acylimine.

  • Second Addition: The second equivalent of acetamide attacks the N-acylimine, yielding the stable bisamide product[4].

Mechanism Step1 Step 1: Activation Protonation of Chloral Hydrate Diol Step2 Step 2: 1st Nucleophilic Attack Acetamide attacks electrophilic carbon Step1->Step2 Step3 Step 3: Dehydration Formation of reactive N-acylimine Step2->Step3 -H2O Step4 Step 4: 2nd Nucleophilic Attack Second Acetamide attacks imine Step3->Step4 Product Target Compound N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide Step4->Product -H2O

Mechanistic pathway for chloral hydrate and acetamide condensation.

Self-Validating Experimental Protocol

This methodology is engineered as a self-validating system. At each stage, physical state changes act as built-in checkpoints to confirm reaction progression and purity, minimizing the risk of downstream failure.

Phase 1: Reaction Assembly and Reflux

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.5 g (100 mmol) of chloral hydrate and 13.0 g (220 mmol) of acetamide in 50 mL of glacial acetic acid.

  • Slowly add 0.5 mL of concentrated sulfuric acid dropwise.

  • Attach a reflux condenser and heat the mixture in an oil bath at 90–100 °C for 3.5 hours.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The complete disappearance of the acetamide spot (visualized via iodine vapor) confirms the conversion of starting materials.

Phase 2: Aqueous Quench and Isolation

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the mixture slowly into 250 mL of vigorously stirred ice-cold deionized water.

  • Validation Check (Solubility Differential): A dense white precipitate will form immediately. Because both unreacted chloral hydrate and acetamide are highly water-soluble[2], they remain trapped in the aqueous filtrate. The hydrophobic bisamide product selectively precipitates, acting as an automatic purification mechanism.

  • Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with 3 x 50 mL of ice-cold water to neutralize residual acid.

Phase 3: Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling 95% ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce optimal crystal lattice formation.

  • Filter the purified crystals and dry under vacuum at 40 °C for 12 hours.

Workflow A 1. Reagent Mixing (Chloral Hydrate + Acetamide) B 2. Acid Catalysis (H2SO4 / Acetic Acid) A->B C 3. Reflux (90-100 °C, 3.5h) B->C D 4. Aqueous Quench (Ice Water) C->D E 5. Vacuum Filtration (Crude Isolation) D->E F 6. Recrystallization (Hot Ethanol) E->F G 7. Pure Bisamide (Yield: 70-85%) F->G

Step-by-step experimental workflow for bisamide synthesis and isolation.

Analytical Validation

To ensure the integrity of the synthesized N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, compare the isolated product against the following expected quantitative benchmarks.

Table 2: Analytical and Physical Data Validation

Analytical ParameterExpected ValueDiagnostic Purpose
Appearance White crystalline solidInitial visual confirmation of purity.
Molecular Weight 247.51 g/mol [1]Mass spectrometry (ESI-MS) target mass confirmation.
Yield 70 – 85%Assessment of thermodynamic efficiency and isolation success.
Melting Point ~ 195 – 198 °CPrimary self-validation; a sharp range (< 2 °C variance) indicates the absence of trapped solvent or unreacted amides.
¹H NMR (DMSO-d₆) ~8.8 ppm (NH), 6.1 ppm (CH), 1.9 ppm (CH₃)Confirms the structural integrity of the bisamide linkage and the stability of the trichloromethyl group.

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Application Notes and Protocols for Condensation Reactions Involving N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide, a unique reagent for condensation reactions. We delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential applications of the resulting products, particularly within the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical guidance.

Introduction: Unveiling the Synthetic Potential

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a fascinating and synthetically versatile molecule. Its structure, characterized by a geminal diacetamide group and an electron-withdrawing trichloromethyl moiety, imparts unique reactivity. The trichloromethyl group significantly enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack. This inherent reactivity allows the molecule to act as a stable precursor to N-acylimines or related reactive intermediates, which can then undergo condensation reactions with a variety of nucleophiles.

The presence of two acetylamino groups offers potential for further functionalization or can influence the stereochemical outcome of reactions. Understanding the interplay of these functional groups is key to harnessing the full synthetic potential of this reagent. This guide will focus on its application in condensation reactions, which are fundamental processes for carbon-nitrogen and carbon-oxygen bond formation.

Mechanistic Insights: The "Blocked Isocyanate" Analogy

The reactivity of N-substituted trichloroacetamides can be conceptualized as analogous to that of "blocked isocyanates"[1]. Under basic conditions, the trichloromethyl group can be eliminated as chloroform, leading to the in-situ formation of a reactive isocyanate or a related intermediate. This intermediate is then readily trapped by a nucleophile, such as an amine or an alcohol, to form ureas and carbamates, respectively[1].

While N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide possesses a more complex structure, a similar mechanistic pathway can be postulated for its condensation reactions. The presence of the acetylamino group at the α-position likely influences the stability and reactivity of the intermediate.

Proposed Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Experimental Protocol: Condensation with a Primary Amine

This protocol details a representative condensation reaction of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide with a primary amine to form a substituted urea derivative. This procedure is based on established methods for similar substrates and serves as a foundational methodology.

Materials and Reagents
  • N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide

  • Primary amine (e.g., aniline or benzylamine)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF, or DMF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

  • Reagent Addition: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied. A recent publication on a similar synthesis of a 1,3,5-oxadiazine derivative from a related thiourea was refluxed in acetonitrile for 40-50 minutes[2].

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is a good starting point for elution. The fractions containing the desired product should be combined and the solvent evaporated. An example of purification of a similar compound involved recrystallization from methanol[2].

Characterization

The structure of the purified product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of the condensation product.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start Reaction Setup: - N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide - Anhydrous Acetonitrile reagents Add Reagents: - Primary Amine - Triethylamine start->reagents reaction Reaction: - Stir at RT or Heat - Monitor by TLC reagents->reaction workup Workup: - Remove Solvent reaction->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis

Caption: A logical workflow for the synthesis and characterization of the target compound.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionIncrease reaction time or temperature. Ensure the use of an anhydrous solvent.
Decomposition of starting material or productRun the reaction at a lower temperature.
Multiple products observed Side reactionsOptimize the stoichiometry of the reagents. Use a less hindered base.
Difficulty in purification Product and impurities have similar polaritiesTry a different solvent system for chromatography. Consider recrystallization as an alternative purification method.

Applications in Drug Development

The products of condensation reactions involving N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide, such as substituted ureas and carbamates, are valuable scaffolds in medicinal chemistry. These functional groups are present in a wide range of biologically active molecules. For instance, 1,3,5-oxadiazine derivatives, which can be synthesized from related precursors, have shown potential as antibacterial and antifungal agents[2]. The ability to readily generate libraries of these compounds makes this synthetic route attractive for lead discovery and optimization in drug development programs.

Safety Precautions

As with any chemical synthesis, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact with the reagents. Safety data for related compounds indicate that they can be irritating to the eyes, skin, and respiratory system[3][4].

  • Waste Disposal: Dispose of chemical waste according to institutional guidelines.

Conclusion

N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide is a promising reagent for the synthesis of complex nitrogen-containing molecules through condensation reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this compound. The ability to generate diverse molecular architectures from a common precursor highlights its potential in the discovery of new chemical entities with valuable biological properties.

References

  • Organic Syntheses Procedure. (n.d.).
  • Fisher Scientific. (2017, May 24). SAFETY DATA SHEET.
  • MDPI. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide.
  • Semantic Scholar. (2023, January 4). Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes.
  • Santa Cruz Biotechnology, Inc. (n.d.). Trichloroacetamide.
  • TCI Chemicals. (2025, May 7). SAFETY DATA SHEET.

Sources

Microwave-Assisted Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary & Mechanistic Insights

The synthesis of gem-diamides (bis-amides) such as N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (also known as 1,1-bis(acetamido)-2,2,2-trichloroethane) is a critical transformation in medicinal chemistry. These motifs serve as robust peptidomimetics and vital precursors for generating highly reactive N-acyliminium ions used in complex alkaloid synthesis.

Conventional thermal condensation of chloral hydrate with amides often suffers from prolonged reaction times (hours to days), poor yields, and the thermal degradation of chloral into chloroform and formic acid. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit direct dielectric heating to accelerate reaction kinetics, achieving quantitative yields in a fraction of the time while suppressing degradation pathways[1].

The Causality of the Chemical Pathway

The reaction is a tandem nucleophilic addition-substitution process.

  • Hemiamidal Formation: Chloral hydrate dehydrates in situ to form the highly electrophilic trichloroacetaldehyde. The first equivalent of acetamide attacks the carbonyl carbon, forming a stable hemiamidal intermediate, N-(2,2,2-trichloro-1-hydroxyethyl)acetamide[2].

  • Iminium Ion Generation: The addition of a Brønsted acid catalyst (e.g., p-Toluenesulfonic acid, p-TSA) is non-negotiable for the next step. It protonates the hydroxyl group, driving the elimination of water to form a highly reactive, transient N-acyliminium ion.

  • Bis-amide Formation: The second equivalent of acetamide rapidly traps the N-acyliminium ion, forming the target gem-diamide.

Mechanism A Chloral Hydrate (CCl3CH(OH)2) C Hemiamidal Intermediate A->C -H2O, + Acetamide B Acetamide (CH3CONH2) B->C D N-Acyliminium Ion C->D H+ Catalyst (-H2O) E Target Bis-amide (Product) D->E + 2nd Acetamide

Reaction mechanism for the formation of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Optimization of Microwave Parameters

To establish a self-validating protocol, we must understand the boundaries of the reaction. Microwave parameters directly dictate the purity profile. If the temperature is too low, the reaction stalls at the hemiamidal stage. If it exceeds 120 °C, the trichloromethyl group becomes susceptible to degradation, leading to intractable black tars.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)Mechanistic Observation
1None11030<20Stalls at hemiamidal; lacking H+ for iminium formation.
2p-TSA (5%)1101578Incomplete conversion; residual starting materials.
3 p-TSA (10%) 110 10 92 Optimal kinetics; clean conversion to bis-amide.
4p-TSA (10%)1301065Thermal degradation of chloral; dark reaction mixture.

Note: Yields refer to isolated, recrystallized product.

Experimental Protocol

This protocol is designed as a self-validating system . The transition from a homogeneous melt to a solid precipitate upon aqueous quenching serves as an immediate visual confirmation of successful bis-amide formation, as unreacted starting materials and the hemiamidal intermediate remain highly water-soluble.

Materials & Reagents
  • Chloral Hydrate: 1.0 equivalent (Ensure high purity; degraded chloral hydrate smells strongly of HCl/chloroform).

  • Acetamide: 2.2 equivalents (Slight excess ensures complete trapping of the iminium ion).

  • p-Toluenesulfonic acid monohydrate (p-TSA): 0.1 equivalents (10 mol%).

  • Solvent: Solvent-free (neat melt) or minimal N,N-Dimethylformamide (DMF) if viscosity hinders stirring.

Step-by-Step Methodology
  • Reagent Preparation: In a standard 10 mL heavy-walled microwave-transparent glass vial equipped with a magnetic stir bar, sequentially add chloral hydrate (1.65 g, 10 mmol), acetamide (1.30 g, 22 mmol), and p-TSA (0.19 g, 1 mmol).

  • Vessel Sealing: Seal the vial with a Teflon-lined crimp cap. Causality note: Sealing the vessel is critical to contain the superheated water generated during the dehydration steps, which paradoxically aids in maintaining a homogeneous melt under dielectric heating.

  • Microwave Irradiation: Place the vial in a dedicated monomode microwave synthesizer. Set the parameters to 110 °C , with a ramp time of 2 minutes, and a hold time of 10 minutes at a maximum power of 150 W[3]. Ensure dynamic cooling (compressed air) is active to maintain strict temperature control.

  • Reaction Quenching (Validation Step): Allow the vessel to cool to 40 °C before uncrimping. Pour the warm, viscous mixture into 50 mL of vigorously stirred ice-water.

    • Self-Validation: An immediate, copious white precipitate must form. This is the highly hydrophobic target bis-amide. If the solution remains clear, the reaction failed to progress past the hemiamidal stage.

  • Isolation: Collect the crude white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 15 mL) to remove the acid catalyst and any unreacted acetamide.

  • Purification: Recrystallize the crude product from a mixture of aqueous ethanol (EtOH:H2O, 70:30 v/v). Dry the purified white crystals under a high vacuum at 50 °C for 12 hours.

Workflow Step1 Step 1: Reagent Mixing Chloral Hydrate + Acetamide + p-TSA Step2 Step 2: Microwave Irradiation 110 °C, 10 min, 150 W Step1->Step2 Step3 Step 3: Reaction Quenching Cool to RT, Add Ice-Water Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration & Water Wash Step3->Step4 Step5 Step 5: Purification Recrystallization (Aq. EtOH) Step4->Step5

Step-by-step microwave-assisted synthesis workflow for the target bis-amide.

Analytical Characterization & Troubleshooting

Expected Analytical Profile:

  • Melting Point: 194–196 °C.

  • IR (KBr, cm⁻¹): 3280 (N-H stretch), 1665 (C=O amide I), 1540 (N-H bend, amide II), 810 (C-Cl stretch).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (d, J = 8.5 Hz, 2H, NH), 6.25 (t, J = 8.5 Hz, 1H, CH), 1.85 (s, 6H, CH₃).

Troubleshooting Guide:

  • Issue: Low yield with high recovery of the hemiamidal intermediate.

    • Cause: Insufficient acid catalysis or the presence of basic impurities in the acetamide.

    • Solution: Verify the quality of p-TSA. Ensure the microwave reached the target 110 °C, as the dehydration step has a high activation energy barrier.

  • Issue: Product is discolored (yellow/brown) after recrystallization.

    • Cause: Localized superheating (hot spots) causing the degradation of the trichloromethyl group.

    • Solution: Ensure the reaction mixture is stirring at a high RPM (e.g., 600-800 RPM) during microwave irradiation. If running scale-up (>20 mmol), add 1-2 mL of DMF to act as a heat sink and improve homogeneity.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and advanced organic synthesis. Here, we delve into the mechanistic underpinnings of the synthesis, address common experimental challenges to improve yield and purity, and provide robust, field-tested protocols.

Understanding the Synthesis: An Amidoalkylation Approach

The synthesis of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide is a classic example of an acid-catalyzed amidoalkylation reaction. The core transformation involves the reaction of chloral (or its hydrate) with two equivalents of acetamide.

The reaction proceeds in two key stages:

  • Formation of an N-Acylimine Intermediate: Chloral reacts with one equivalent of acetamide under acidic conditions to form an N-(2,2,2-trichloro-1-hydroxyethyl)acetamide intermediate. This rapidly dehydrates to generate a highly reactive N-acetyl-2,2,2-trichloroethanimine. This electrophilic species is the key to the subsequent C-N bond formation.

  • Nucleophilic Attack: A second equivalent of acetamide acts as a nucleophile, attacking the electrophilic carbon of the N-acylimine intermediate. A final proton transfer yields the target product.

Understanding this mechanism is crucial for troubleshooting, as many common issues relate to the stability and reactivity of the N-acylimine intermediate and the nucleophilicity of the second acetamide equivalent.

reaction_mechanism Chloral Chloral (Trichloroacetaldehyde) Hemiaminal N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Chloral->Hemiaminal Acetamide1 Acetamide (1 eq.) Acetamide1->Hemiaminal + H_plus H+ H_plus->Chloral Acetamide2 Acetamide (2 eq.) Protonated_Product Protonated Product Acetamide2->Protonated_Product + (Nucleophilic Attack) Acylimine N-Acylimine Intermediate (Electrophilic) Hemiaminal->Acylimine - H₂O Acylimine->Protonated_Product Product N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide Protonated_Product->Product - H+

Caption: Acid-catalyzed amidoalkylation mechanism for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most frequent challenge and can stem from several sources. Systematically evaluating each possibility is key to optimization.

Possible Cause Explanation & Causality Recommended Solution
Insufficient Catalyst Activity The formation of the N-acylimine intermediate is acid-catalyzed. An insufficient amount or activity of the acid catalyst will slow the reaction, leaving starting materials unreacted. Water can deactivate many catalysts.Use a strong Brønsted acid like concentrated sulfuric acid or a mixture of H₂SO₄ with P₄O₁₀ for enhanced dehydration.[1] Ensure all reagents and glassware are thoroughly dry.
Reversible Reaction/Unfavorable Equilibrium The initial formation of the hemiaminal and its subsequent dehydration to the N-acylimine can be reversible. If water is not effectively removed, the equilibrium may not favor the forward reaction.Perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene using a Dean-Stark apparatus). Alternatively, a strong dehydrating agent mixed with the catalyst can be effective.
Side Reactions The highly reactive N-acylimine intermediate can polymerize or undergo other undesired reactions if the nucleophile (the second acetamide molecule) is not readily available or if the temperature is too high.Ensure acetamide is present in at least a 2:1 stoichiometric ratio to chloral. Maintain strict temperature control; start at a lower temperature and slowly increase if necessary while monitoring via TLC.
Product Loss During Workup The product has moderate water solubility. Excessive washing with water or using an inappropriate extraction solvent can lead to significant loss of product into the aqueous phase.[2]Minimize the volume of aqueous washes. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. Use a more polar organic solvent for extraction, such as ethyl acetate, in multiple small-volume extractions.

Q2: My TLC shows multiple spots, and the final product is difficult to purify. What are the likely impurities?

Impurity profiling is critical for developing an effective purification strategy.

  • Unreacted Acetamide: This is the most common impurity, especially if used in excess. It is highly polar and will typically have a low Rf on silica gel.

    • Removal: Acetamide has high water solubility. It can be effectively removed by washing the organic extract with water or brine.

  • N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Hemiaminal Intermediate): If dehydration is incomplete, this intermediate will persist.

    • Removal: This can often be converted to the desired product by extending the reaction time or increasing the catalyst load. During workup, it may be sensitive to aqueous conditions. Purification is best achieved via column chromatography.

  • Polymeric Byproducts: These arise from the self-reaction of the N-acylimine intermediate. They typically appear as baseline material or streaks on a TLC plate.

    • Removal: These are often insoluble in common organic solvents. They can be removed by filtering the crude product solution before chromatographic purification. Recrystallization is also highly effective at excluding polymeric material.

Q3: The reaction starts but seems to stall before all the chloral is consumed. Why is this happening?

A stalling reaction often points to the deactivation of a key reagent or catalyst.[3]

  • Catalyst Deactivation: The most common cause is the presence of moisture, either from wet reagents, solvents, or atmospheric humidity. Water will hydrolyze the acid catalyst and can also react with the N-acylimine intermediate, reversing its formation.

    • Solution: Dry all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If the reaction stalls, a carefully controlled addition of more catalyst may restart it.

  • Precipitation of Reactants: If the concentration of acetamide is very high in a non-polar solvent, it may precipitate out of the solution as the reaction proceeds, effectively lowering its concentration and stopping the reaction.

    • Solution: Choose a solvent system that maintains the solubility of all reactants throughout the reaction. A polar aprotic solvent may be required, or the reaction can be run at a higher temperature.

Q4: My final product is a yellow or brown oil/solid instead of the expected white crystalline solid. How can I fix this?

Discoloration is almost always due to impurities formed from degradation or side reactions at elevated temperatures.[4]

  • Cause: Overheating the reaction mixture can lead to the decomposition of the starting materials or the product, creating colored impurities. Using a strong, non-oxidizing acid is also important.

  • Solution:

    • Prevention: Maintain strict temperature control, ideally below 60°C.

    • Remediation: The color can often be removed during purification.

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated carbon, heat gently, and then filter through celite.

      • Recrystallization: This is a very effective method for removing colored impurities. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water or ethyl acetate/hexane).[5]

Optimized Experimental Protocol

This protocol is designed to be a robust starting point for achieving high yield and purity.

Materials & Reagents:

  • Chloral (anhydrous) or Chloral Hydrate

  • Acetamide (reagent grade or higher)

  • Concentrated Sulfuric Acid (98%)

  • Toluene (dried over molecular sieves)

  • Ethyl Acetate (ACS grade)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Saturated Sodium Chloride Solution (Brine, aq.)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser with a drying tube, add acetamide (2.1 equivalents) and dry toluene (approx. 5 mL per gram of chloral).

  • Initial Cooling: Cool the stirred suspension to 0-5°C using an ice-water bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reactant Addition: Add chloral (1.0 equivalent) dropwise to the reaction mixture over 30 minutes. A slight exotherm may be observed. Maintain the internal temperature below 15°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 45-50°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the chloral spot.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Workup - Neutralization & Extraction: Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene used).

  • Workup - Washing: Combine the organic extracts and wash sequentially with water (1x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture or ethyl acetate/heptane, to yield the final product as a white crystalline solid.

Caption: Experimental workflow from setup to final product.

References

  • Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Gagosz, F.; Zard, S. Z. N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. Organic Syntheses2005 , 82, 16. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Bredikhin, A. A.; Bredikhina, Z. A.; Gubaidullin, A. T. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKIVOC2011 , (viii), 192-199. [Link]

  • University of Rochester, Department of Chemistry. My Reaction Failed: FAQ. [Link]

Sources

Technical Support Center: N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. This document provides practical, field-tested advice in a question-and-answer format to help you navigate common challenges and achieve high purity for your compound. We will delve into the causality behind methodological choices, ensuring you understand not just the "how," but the "why" of each step.

Part 1: Frequently Asked Questions - Initial Purification & Analysis

This section addresses the most common initial queries researchers face after synthesizing the crude product.

Q1: What are the most effective primary methods for purifying crude N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide?

The two most effective and widely applicable methods for this compound are recrystallization and silica gel column chromatography .

  • Recrystallization is the preferred first-line approach when your crude material is estimated to be >85% pure. It is a rapid and economical method for removing small amounts of impurities. Successful recrystallization has been reported for analogous compounds using solvents like ethanol or methanol.[1][2]

  • Silica Gel Column Chromatography is necessary when the crude product is a complex mixture containing multiple byproducts or significant amounts of unreacted starting materials. This technique separates compounds based on their differential adsorption to the silica stationary phase.[3][4]

Q2: What are the likely impurities I should be concerned about during purification?

The impurity profile depends heavily on your synthetic route. However, based on the chemistry of related acetamide syntheses, you should be vigilant for:

  • Unreacted Starting Materials : Depending on the specific synthesis, these are often more polar or less polar than the desired product and are typically easy to remove.

  • Mono-acetylated Intermediates : If the synthesis involves a two-step acetylation, incomplete reaction can leave behind a mono-acetylated version of your precursor.[5]

  • Dimeric or Oligomeric Byproducts : Self-reaction of intermediates or the final product, especially under prolonged heating, can lead to higher molecular weight impurities.[6][7] These are often less soluble and may precipitate during the reaction or require chromatographic separation.

Q3: How can I quickly assess the purity of my crude product to choose the right purification method?

Thin-Layer Chromatography (TLC) is the most efficient preliminary technique.

A quick TLC analysis will reveal the number of components in your crude mixture and their relative polarities, guiding your decision between recrystallization and chromatography. A typical starting eluent system for TLC analysis of compounds like this is a 3:1 to 1:1 mixture of Chloroform/Acetone or Hexanes/Ethyl Acetate.[1][3]

Protocol 1: Initial Purity Assessment by TLC

  • Prepare Sample : Dissolve a small amount (1-2 mg) of your crude product in a few drops of a suitable solvent (e.g., ethyl acetate or acetone).

  • Spot Plate : Use a capillary tube to spot a small amount of the dissolved sample onto a silica gel TLC plate. Also spot the relevant starting materials for comparison, if available.

  • Develop Plate : Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., 1:1 Hexanes/Ethyl Acetate).

  • Visualize : After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if the compound is UV-active). If not, use a chemical stain such as potassium permanganate.[3]

  • Analyze :

    • A single major spot with minor, faint spots suggests recrystallization is a good choice.

    • Multiple spots of significant intensity indicate that column chromatography is necessary.

Part 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique, but it can be fraught with challenges. This section provides solutions to common problems.

Q4: I've tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by using a solvent with a boiling point that is too high or by cooling the solution too rapidly.

Causality : The high polarity imparted by the two amide functional groups in N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide means it requires relatively polar solvents to dissolve. However, if the solution is saturated at a temperature above the compound's melting point, it will separate as a liquid upon cooling.

Solutions :

  • Add More Solvent : Your solution may be too concentrated. Add a small amount of hot solvent to the oil to try and redissolve it, then allow it to cool more slowly.

  • Lower the Cooling Temperature : If the oil is persistent, try cooling the solution to a much lower temperature (e.g., in an ice bath or freezer) to induce crystallization. You may need to scratch the inside of the flask with a glass rod to provide a nucleation site.

  • Change Solvents : Select a solvent with a lower boiling point. Refer to the solvent selection table below.

Q5: How do I select the best solvent system for recrystallization?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a molecule with both polar (diamide) and non-polar (trichloroethyl) character, a solvent mixture often works best.

Workflow for Solvent Selection:

  • Test Single Solvents : Place ~20-30 mg of your crude product into several test tubes. Add a few drops of different solvents (see table below) at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves upon heating, it's a potential candidate.

  • Test Solvent Pairs : If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at room temperature. Then, slowly add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again. A good solvent pair will produce a clear solution upon heating that becomes crystalline upon slow cooling.

SolventPolarity IndexBoiling Point (°C)Suitability Rationale
Ethanol 5.278Good for polar compounds; often used for amides.[2][8]
Methanol 6.665Similar to ethanol but more polar; may be too effective.[1]
Ethyl Acetate 4.477Medium polarity; good for dissolving the compound.
Hexanes/Heptane 0.169 / 98Non-polar; excellent as an "anti-solvent" with Ethyl Acetate.[3]
Diethyl Ether 2.835Lower polarity; can be effective but high volatility is a concern.[3]
Water 10.2100Likely a poor solvent due to the trichloroethyl group, but useful in aqueous alcohol mixtures.[2]

This table summarizes general solvent properties to guide your experimental design.

Part 3: Troubleshooting Guide - Silica Gel Chromatography

When impurities are too similar in solubility to the product for recrystallization to be effective, chromatography is the answer.

Purification_Workflow Figure 1: Purification Method Selection Workflow crude Crude Product tlc Assess Purity (TLC) crude->tlc decision Complex Mixture? tlc->decision recryst Recrystallization decision->recryst No chrom Column Chromatography decision->chrom Yes pure Pure Product recryst->pure chrom->pure

Caption: Figure 1: A decision workflow for selecting the appropriate purification technique based on initial TLC analysis.

Q6: What is a good starting solvent system (eluent) for column chromatography?

Based on TLC data, you should aim for an eluent system that gives your product an Rf value of approximately 0.25-0.35 . This provides a good balance, allowing the compound to move down the column without eluting too quickly, ensuring optimal separation from impurities.

  • For compounds of intermediate polarity like this one, a mixture of Hexanes and Ethyl Acetate is an excellent starting point. [3] Begin with a low polarity mixture (e.g., 4:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 2:1, 1:1) based on your initial TLC results.

  • For more polar impurities, a Chloroform/Acetone or Ethyl Acetate/Methanol system might be necessary.[1][4]

Q7: My compound is streaking on the TLC plate and the column. How do I achieve sharp bands?

Streaking is often caused by compound overloading, poor solubility in the eluent, or strong interactions with the silica gel (common with acidic or basic compounds).

Solutions :

  • Reduce Sample Load : Ensure you are not applying too much compound to the TLC plate or the column. For an analytical TLC, a tiny spot is sufficient. For column chromatography, the amount of silica should be at least 50-100 times the weight of your crude sample.

  • Add a Modifier to the Eluent : The amide groups in your molecule can have a strong, sometimes irreversible, interaction with the acidic silanol groups on the silica surface. Adding a small amount of a polar modifier can improve peak shape.

    • Add 1% triethylamine to your eluent if you suspect basic impurities or if your compound is tailing.

    • Add 1% acetic acid if you suspect acidic impurities.

  • Ensure Solubility : Make sure your compound is fully dissolved in the minimum amount of eluent before loading it onto the column. If it is not very soluble in the starting eluent, dissolve it in a stronger solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry powder can be loaded onto the top of the column ("dry loading").[3]

Recrystallization_Troubleshooting Figure 2: Troubleshooting Failed Recrystallization start Recrystallization Attempt oiled_out Product 'Oiled Out'? start->oiled_out no_crystals No Crystals Formed? oiled_out->no_crystals No sol_1 Add more hot solvent oiled_out->sol_1 Yes sol_4 Concentrate solution no_crystals->sol_4 Yes success Crystals Formed no_crystals->success No sol_2 Cool solution slower sol_1->sol_2 sol_3 Use solvent with lower BP sol_2->sol_3 sol_3->start sol_5 Scratch flask / Add seed crystal sol_4->sol_5 sol_6 Cool to lower temperature sol_5->sol_6 sol_6->start

Caption: Figure 2: A logical flowchart for diagnosing and solving common issues encountered during recrystallization.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Yaremenko, F. G., et al. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. Retrieved from [Link]

  • Pitsinos, E. N., et al. (n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]

  • MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Retrieved from [Link]

  • Upadhyaya, V., et al. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • European Patent Office. (1998, November 26). PROCESSES AND INTERMEDIATES FOR RESOLVING PIPERIDYL ACETAMIDE STEREOISOMERS.

Sources

Technical Support Center: Isolation and Recrystallization of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized halogenated amides. N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (also known as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide) is a classic bisacetamide synthesized via the acid-catalyzed condensation of chloral hydrate and acetamide[1],[2],[3].

This molecule presents unique solvation dynamics: it possesses a highly hydrophobic, sterically bulky trichloromethyl (–CCl3) group flanked by two highly polar, hydrogen-bonding acetamide moieties[1]. This structural dichotomy often leads to purification bottlenecks, such as "oiling out" or co-crystallization with unreacted starting materials. This guide provides field-proven, self-validating methodologies to ensure high-purity recovery.

Troubleshooting Guide & FAQs

Q1: Why does my crude product "oil out" instead of forming crystals during the cooling phase? A1: Oiling out (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above the melting point of the solute-solvent mixture. In the case of this bisacetamide, unreacted chloral hydrate acts as a severe melting point depressant. Causality & Fix: Before attempting hot recrystallization, you must remove unreacted chloral hydrate. Because chloral hydrate is highly soluble in water[2], aggressively washing the crude filter cake with cold distilled water will extract the precursor, raising the melting point of your crude mass and allowing proper nucleation.

Q2: How do I prevent the hydrolysis of the acetamide groups during hot recrystallization? A2: The initial condensation reaction utilizes strong acid catalysts (e.g., concentrated H2SO4 or HCl)[3]. If the crude product is not thoroughly neutralized, heating it in protic solvents (like ethanol or water) triggers nucleophilic acyl substitution, hydrolyzing the amide bonds back into acetamide and chloral derivatives. Causality & Fix: Always wash the crude solid with a 5% aqueous sodium bicarbonate (NaHCO3) solution until the filtrate tests neutral (pH 7) before applying heat.

Q3: Which solvent system is optimal for recrystallizing this specific compound? A3: You need a solvent that can disrupt the strong intermolecular amide-amide hydrogen bonds at boiling temperatures while keeping the hydrophobic –CCl3 group solvated. Absolute ethanol is the industry standard for chloral-derived amides[4]. Ethyl acetate is an excellent alternative if your specific impurity profile causes the product to remain too soluble in cold ethanol[5].

Q4: How can I verify the purity of my recrystallized product in-process without waiting for NMR? A4: You can implement a self-validating chemical test using Tollens' reagent . Chloral hydrate is a geminal diol that decomposes under basic conditions (the haloform reaction) to yield chloroform and formate[2]. The generated formate is a reducing agent that will reduce silver ions to form a silver mirror. Protocol: Dissolve a few crystals of your purified bisacetamide in water/ethanol and add Tollens' reagent. A negative test (no silver mirror) confirms the complete absence of unreacted chloral hydrate.

Data Presentation: Solvent Selection Matrix

SolventPolarity IndexBoiling Point (°C)Solvation MechanismSuitability & Notes
Absolute Ethanol 5.278.4H-bond donor/acceptorOptimal . Excellent balance for solvating both the –CCl3 group and amides at reflux, with a steep solubility drop upon cooling[4].
Ethyl Acetate 4.477.1H-bond acceptorExcellent . Good alternative if the product oils out in ethanol; lower risk of solvolysis[5].
Methanol / Water (80:20) ~7.0~75.0Strong H-bond networkModerate . Useful for highly impure batches, but the steep solubility curve increases the risk of oiling out.
Toluene 2.4110.6Hydrophobic / π-πPoor . Low solubility for the bisacetamide; useful only as an anti-solvent or for washing away non-polar byproducts.

Experimental Protocol: Step-by-Step Recrystallization

This self-validating methodology ensures the thermodynamic growth of pure N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide crystals.

Step 1: Crude Quench & Neutralization

  • Suspend the crude reaction mixture in ice-cold distilled water (10 mL per gram of expected product). Stir vigorously for 15 minutes to dissolve unreacted chloral hydrate and acetamide.

  • Filter the suspension under vacuum.

  • Wash the filter cake with 5% aqueous NaHCO3 until the filtrate pH is exactly 7.0. Do not proceed if the filtrate is acidic.

  • Perform a final wash with ice-cold distilled water.

Step 2: Solvent Dissolution

  • Transfer the damp solid to a round-bottom flask equipped with a magnetic stir bar.

  • Add Absolute Ethanol at a ratio of approximately 5 mL per gram of crude solid.

  • Attach a reflux condenser and heat the mixture gradually using an oil bath until the solvent reaches a gentle boil.

  • If undissolved solid remains, add hot ethanol in 1 mL increments until complete dissolution is achieved. Do not exceed 10 mL/g to prevent yield loss.

Step 3: Hot Filtration

  • Pre-heat a glass powder funnel and fluted filter paper in an oven at 80 °C.

  • Rapidly filter the boiling solution into a clean, pre-warmed Erlenmeyer flask. (Causality: Pre-heating the glassware prevents premature kinetic crystallization in the funnel stem, which would clog the apparatus).

Step 4: Thermodynamic Crystallization

  • Cover the flask containing the hot filtrate and allow it to cool to room temperature (20 °C) undisturbed on a cork ring. (Causality: Undisturbed, slow cooling allows the molecules to selectively pack into a highly ordered, pure crystal lattice, excluding impurities).

  • Once at room temperature, chill the flask in an ice-water bath (0–5 °C) for 30 minutes to force the remaining solute out of the mother liquor.

Step 5: Isolation and Validation

  • Filter the purified crystals under vacuum.

  • Wash the crystals with a minimal volume (1-2 mL) of ice-cold ethanol.

  • Dry the crystals under high vacuum for 12 hours.

  • Validation: Perform the Tollens' test on a 5 mg sample to confirm the absence of chloral hydrate[2].

Mandatory Visualization: Workflow Diagram

Workflow N1 Crude Condensation Product (Chloral Hydrate + Acetamide) N2 Cold Aqueous Wash & Neutralization (Removes unreacted precursors & acid) N1->N2 N3 Suspend in Absolute Ethanol or Ethyl Acetate N2->N3 N4 Heat to Reflux (Complete Dissolution) N3->N4 N5 Hot Filtration (Removes insoluble polymers) N4->N5 N6 Slow Cooling to 20°C (Thermodynamic Crystal Growth) N5->N6 N7 Ice Bath Chilling (0-5°C) & Vacuum Filtration N6->N7 N8 Pure N-[1-(Acetylamino)- 2,2,2-trichloroethyl]acetamide N7->N8

Caption: Workflow for the purification and recrystallization of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

References

  • N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide - ChemScene. ChemScene. 1

  • Chloral hydrate - Wikipedia. Wikipedia. 2

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. 3

  • N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. PMC. 4

  • Synthesis of Bis-Glyoxylamide Peptidomimetics Derived from Bis-N-acetylisatins Linked at C5 by a Methylene or Oxygen Bridge. MDPI. 5

Sources

Common impurities in N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Welcome to the technical support guide for the synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, also known as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide. This document is intended for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate common impurities, thereby optimizing your synthetic protocols for higher purity and yield.

The synthesis of this molecule, while straightforward in principle, involves highly reactive intermediates that can lead to a range of impurities if reaction conditions are not precisely controlled. This guide is structured as a series of common experimental problems, explaining the root chemical causes and offering validated solutions.

Troubleshooting Guide & FAQs

Problem 1: My final product shows a significant peak corresponding to unreacted starting materials in my HPLC/GC-MS analysis.

Question: I've followed the standard procedure of reacting chloral with acetamide, but I'm consistently left with significant amounts of starting material. How can I drive the reaction to completion?

Answer:

This is a common issue related to reaction equilibrium and stoichiometry. The formation of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a condensation reaction that is reversible.

Root Cause Analysis:

  • Inadequate Stoichiometry: The reaction requires two equivalents of acetamide for every one equivalent of chloral. An insufficient amount of acetamide will naturally leave unreacted chloral. Conversely, a large excess of acetamide may complicate purification.

  • Inefficient Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.[1]

  • Insufficient Reaction Time or Temperature: Condensation reactions can be slow. If the reaction time is too short or the temperature is too low, the equilibrium may not be reached, leaving starting materials behind.

Troubleshooting & Mitigation Protocol:

  • Stoichiometric Adjustment:

    • Protocol: Carefully measure your starting materials. Use a slight excess (2.1 to 2.2 equivalents) of acetamide to ensure all the limiting reagent (chloral) is consumed.

  • Water Removal:

    • Protocol: If the reaction solvent allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For other solvents, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

  • Reaction Monitoring:

    • Protocol: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

      • Eluent System: A starting point could be a 70:30 mixture of Ethyl Acetate:Hexane.

      • Visualization: Use a UV lamp and/or an iodine chamber to visualize the spots. The reaction is complete when the spot corresponding to chloral has disappeared.

Problem 2: I'm observing a major impurity with a mass corresponding to the addition of only ONE acetamide molecule.

Question: My mass spectrometry results show a large peak at a molecular weight of approximately 192.5 g/mol (for C4H6Cl3NO2), instead of the expected product mass of ~247.5 g/mol . What is this impurity and how do I prevent it?

Answer:

You are likely observing the formation of the reaction intermediate, N-(2,2,2-trichloro-1-hydroxyethyl)acetamide . This is a stable hemiaminal-like compound formed from the condensation of one molecule of chloral with one molecule of acetamide.

Formation Mechanism:

Chloral possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the three chlorine atoms.[2] This makes it very reactive towards nucleophiles like acetamide. The initial nucleophilic attack forms a tetrahedral intermediate which then protonates to yield N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. This intermediate must then react with a second molecule of acetamide to form the final product.

G cluster_main Main Reaction Pathway cluster_impurity Impurity Formation Chloral Chloral (CCl₃CHO) Intermediate N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Chloral->Intermediate + Acetamide1 Acetamide (1 eq.) Acetamide1->Intermediate Product Final Product N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide Intermediate->Product + (-H₂O) Impurity_Node Intermediate persists as impurity Intermediate->Impurity_Node Incomplete Reaction Acetamide2 Acetamide (1 eq.) Acetamide2->Product caption Fig. 1: Pathway showing intermediate formation.

Fig. 1: Pathway showing intermediate formation.

Troubleshooting & Mitigation Protocol:

  • Increase Acetamide Concentration: Ensure at least 2 equivalents of acetamide are present to favor the second substitution reaction.

  • Acid Catalysis: The conversion of the hydroxy intermediate to the final product involves the elimination of water, a step that is often accelerated by an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or sulfuric acid). The acid protonates the hydroxyl group, turning it into a better leaving group (H₂O).

    • Protocol: Add the acid catalyst (0.01-0.05 mol%) to the reaction mixture at the beginning of the reaction. Neutralize with a mild base (e.g., sodium bicarbonate solution) during workup.

  • Thermal Push: Increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for the second condensation step. Monitor for potential degradation.

Problem 3: My product is discolored (yellow or brown), and I see multiple small, unidentified peaks in my chromatogram.

Question: The isolated solid product has a distinct off-white or yellowish tint, and my purity analysis is complicated by numerous small peaks. What could be causing this?

Answer:

Discoloration and multiple minor impurities often point towards side reactions and degradation, which can be caused by excessive heat or the inherent reactivity of the starting materials.

Root Cause Analysis:

  • Acetamide Self-Condensation: At elevated temperatures, acetamide can undergo self-condensation or dehydration to form byproducts.[3] While often requiring high heat, this process can be promoted by catalysts or extended reaction times.

  • Chloral Decomposition: Chloral is sensitive to heat and basic conditions. Under basic conditions, it can undergo the haloform reaction to produce chloroform.[4] At higher temperatures, it can also decompose into other chlorinated species.

  • Impure Starting Materials: The quality of your starting materials is critical. Impurities in the initial chloral or acetamide can lead to a cascade of side products. For instance, aniline impurities in starting materials can lead to colored byproducts.[5]

Troubleshooting & Mitigation Protocol:

  • Verify Starting Material Purity:

    • Protocol: Before starting the synthesis, run a purity check (e.g., melting point, NMR, or GC) on your chloral and acetamide. Use freshly opened or purified reagents whenever possible.

  • Optimize Reaction Temperature:

    • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Create a temperature profile experiment (e.g., running small-scale reactions at 40°C, 60°C, and 80°C) and analyze the purity of the crude product from each to find the optimal balance.

  • Purification via Recrystallization:

    • Protocol: Recrystallization is a powerful technique for removing colored impurities and closely related side products.

      • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Summary of Common Impurities and Analytical Data

The table below summarizes the key impurities discussed, their origin, and typical analytical characteristics to aid in their identification.

Impurity NameCommon OriginAnalytical Identification (Hypothetical)Mitigation Strategy
Chloral / Chloral Hydrate Unreacted Starting MaterialGC-MS peak; Distinctive odorDrive reaction to completion; Purification
Acetamide Unreacted Starting MaterialHPLC/GC peak; Highly water-solubleAdjust stoichiometry; Aqueous wash during workup
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Reaction IntermediateLC-MS peak (M+H⁺ ≈ 192.5); Lower Rf on TLCAcid catalysis; Increase temperature/reaction time
Chloroform Degradation of ChloralGC-MS peak (distinct isotopic pattern)Avoid basic conditions; Control temperature
Acetamide Self-Condensation Products Side ReactionMultiple small peaks in LC/GCLower reaction temperature; Minimize reaction time

Visualizing Impurity Pathways

The following diagram illustrates the central synthesis pathway and the branching points that lead to the formation of common impurities.

G Chloral Chloral Reaction_Node Condensation (-H₂O) Chloral->Reaction_Node Unreacted_Chloral Unreacted Chloral Chloral->Unreacted_Chloral Incomplete Reaction Degradation_Products Degradation (e.g., Chloroform) Chloral->Degradation_Products High Temp/ Base Acetamide Acetamide (2 eq.) Acetamide->Reaction_Node Unreacted_Acetamide Unreacted Acetamide Acetamide->Unreacted_Acetamide Incomplete Reaction Side_Products Side Products (Acetamide self-condensation) Acetamide->Side_Products High Temp Product Desired Product N,N'-(2,2,2-trichloroethane- 1,1-diyl)diacetamide Reaction_Node->Product Intermediate Intermediate N-(2,2,2-trichloro-1- hydroxyethyl)acetamide Reaction_Node->Intermediate Arrested Reaction caption Fig. 2: Synthesis map and impurity origins.

Sources

Navigating the Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Welcome to the technical support center for the synthesis of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide, also known as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide a deeper understanding of the reaction intricacies. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve reliable and optimal results in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems you may encounter during the synthesis of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide. The underlying reaction is the condensation of chloral (trichloroacetaldehyde) with two equivalents of acetamide.

Q1: My reaction has resulted in a very low yield or no product at all. What are the most likely causes?

Several factors can contribute to a low or non-existent yield. Let's break down the common culprits:

  • Reagent Quality: The purity of your starting materials is paramount.

    • Chloral/Chloral Hydrate: Anhydrous chloral is ideal. If you are using chloral hydrate, the water present can interfere with the reaction equilibrium. Ensure it is of high purity.

    • Acetamide: Ensure your acetamide is dry and free from impurities.

  • Reaction Conditions:

    • Temperature: While heating is necessary to drive the condensation, excessive temperatures can lead to the decomposition of the starting materials or the product.[1] A gentle reflux or heating on a water bath is often sufficient.[2]

    • Reaction Time: Incomplete reactions are a common source of low yields. The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time.

  • Stoichiometry: The reaction requires two equivalents of acetamide for every one equivalent of chloral. An incorrect ratio will result in a lower yield of the desired product.

Q2: I'm observing a significant amount of a sticky, resinous byproduct. What is it and how can I avoid it?

The formation of resinous materials is a common issue in the condensation of aldehydes.[2] This is often due to side reactions, such as the self-condensation of chloral or polymerization reactions, which can be exacerbated by:

  • High Temperatures: As mentioned, excessive heat can promote unwanted side reactions.[1]

  • Presence of Strong Acids or Bases (as impurities): These can catalyze polymerization. Ensure your glassware is clean and your reagents are free from acidic or basic contaminants.

  • Prolonged Reaction Times: Heating the reaction mixture for longer than necessary can lead to the degradation of the desired product and the formation of polymeric byproducts.

To mitigate this, use the mildest effective temperature and monitor the reaction to avoid unnecessarily long heating times.

Q3: My initial product appears to be an intermediate, not the final N,N'-diacetamide compound. What could this intermediate be?

The reaction between an aldehyde and an amide proceeds through a hemiaminal intermediate.[3] In this case, the likely intermediate is N-(2,2,2-trichloro-1-hydroxyethyl)acetamide .

  • Formation: This intermediate is formed from the reaction of one molecule of chloral with one molecule of acetamide.

  • Troubleshooting: If you are isolating this intermediate, it indicates that the second condensation step with another molecule of acetamide is not proceeding to completion. This could be due to:

    • Insufficient Acetamide: Ensure you are using at least two equivalents of acetamide.

    • Inadequate Reaction Time or Temperature: The second condensation step may require more forcing conditions (longer time or slightly higher temperature) than the initial hemiaminal formation.

Q4: How can I effectively purify the final product from unreacted starting materials and byproducts?

Purification of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide can typically be achieved through recrystallization.

  • Solvent Selection: The choice of solvent is critical. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of amide products include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed for more challenging separations.

Reaction Mechanism and Optimization

Understanding the reaction pathway is key to optimizing the yield. The synthesis of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide is a two-step condensation reaction.

Reaction_Mechanism Chloral Chloral (Trichloroacetaldehyde) Acetamide1 Acetamide (1st equivalent) Hemiaminal N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Hemiaminal Intermediate) Chloral->Hemiaminal + Acetamide1->Hemiaminal Acetamide2 Acetamide (2nd equivalent) Product N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (Final Product) Acetamide2->Product Hemiaminal->Product + Water1 H₂O Water2 H₂O

Caption: Reaction pathway for the synthesis of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide.

Experimental Protocol: Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

This protocol is a generalized procedure based on the principles of aldehyde-amide condensations.[2][4]

Materials:

  • Chloral (or Chloral Hydrate) (1 equivalent)

  • Acetamide (2.2 equivalents)

  • Solvent (e.g., Toluene or a higher boiling point inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chloral (1 eq.) and acetamide (2.2 eq.).

  • Solvent Addition (Optional but Recommended): Add a suitable solvent such as toluene. The use of a solvent can help to control the reaction temperature and prevent localized overheating.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle or a water bath. The optimal temperature will depend on the solvent used.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate out upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Reagent_Check Check Reagent Purity & Stoichiometry Start->Reagent_Check Condition_Check Review Reaction Conditions (Temp, Time) Start->Condition_Check Byproduct_Check Analyze Byproducts (TLC, NMR) Start->Byproduct_Check Impure_Reagents Impure/Wet Reagents or Incorrect Stoichiometry Reagent_Check->Impure_Reagents Suboptimal_Conditions Suboptimal Temperature or Reaction Time Condition_Check->Suboptimal_Conditions Intermediate_Formation Isolation of Hemiaminal Intermediate Byproduct_Check->Intermediate_Formation Decomposition Product/Reagent Decomposition Byproduct_Check->Decomposition Purify_Reagents Purify/Dry Reagents Adjust Stoichiometry Impure_Reagents->Purify_Reagents Optimize_Conditions Optimize Temperature (e.g., Water Bath) Monitor by TLC Suboptimal_Conditions->Optimize_Conditions Force_Reaction Increase Reaction Time/Temp Ensure 2 eq. Acetamide Intermediate_Formation->Force_Reaction Milder_Conditions Use Milder Conditions Reduce Reaction Time Decomposition->Milder_Conditions

Caption: A step-by-step workflow for troubleshooting low yields.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Chloral:Acetamide Ratio 1 : 2.0 - 2.2Ensures complete reaction to the di-substituted product. A slight excess of acetamide can help drive the equilibrium.
Reaction Temperature 80-120 °C (Solvent Dependent)Sufficient to overcome the activation energy for condensation without causing significant decomposition.[1]
Reaction Time 2-8 hoursTypically sufficient for completion. Should be optimized by monitoring the reaction.[2]

References

  • Henne, A. L. Preparation of 1, 1-difluoro-1, 2, 2-trichloroethane. US2724004A. 1955.
  • Pandya, K. C., & Sodhi, T. S. (1939). Condensation of aldehydes with amides. Proceedings of the Indian Academy of Sciences - Section A, 9(6), 511-516. Available from: [Link]

  • Mallick, A. (2025). Study on Reaction between Chloroformaldehyde and Acetamide. Preprints.org. Available from: [Link]

  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. CA2140443C. 1995.
  • Kim, S. Y., Vu, T. A., & Mariñas, B. J. (2013). Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. Environmental science & technology, 47(21), 12383–12390. Available from: [Link]

  • Process for the preparation of 2,2,2-trichloroethyl chloroformate. IE42100B1. 1978.
  • 2,2,2-Trichloro(15N)acetamide. PubChem. Available from: [Link]

  • Su, Y. (2012). Formation of (halo)acetamides and (halo)acetonitriles from the reaction of monochloramine and (halo)acetaldehydes in water. University of Illinois at Urbana-Champaign. Available from: [Link]

  • Guseinov, F. I., et al. (2023). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1133-1138. Available from: [Link]

  • Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol. EP0489140B1. 1995.
  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. EP2621894B1. 2015.
  • Nomura, M., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. ACS Omega, 8(3), 2669-2684. Available from: [Link]

  • Prabhu, A. N., et al. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2726. Available from: [Link]

  • Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of organic chemistry, 78(17), 8809–8816. Available from: [Link]

  • Wang, C., et al. (2016). Transformation of aldehydes or alcohols to amides at room temperature under aqueous conditions. RSC advances, 6(94), 91583-91586. Available from: [Link]

  • N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide. PubChem. Available from: [Link]

  • Condensation. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Kimura, S. Y., et al. (2015). Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine. Environmental science & technology, 49(16), 9873–9881. Available from: [Link]

  • Kim, S. Y., et al. (2013). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water. ResearchGate. Available from: [Link]

  • Reactions of Aldehydes and Ketones with Amines. (2014). Chemistry LibreTexts. Available from: [Link]

  • Improved synthesis process for N,N-dimethylcyanoacetamide. CN103787917A. 2014.
  • Aldehydes And Ketones Important Reactions. Jack Westin. Available from: [Link]

Sources

Technical Support Center: Stability of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, encountering compound instability during assay development is a critical bottleneck. This guide provides authoritative, mechanistic troubleshooting for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (CAS 57646-87-4), a bis-amide aminal derivative of chloral.

Here, we move beyond basic handling instructions to explain the causality of its degradation, equipping you with self-validating protocols to ensure absolute data integrity in your experiments.

Mechanistic Insights: The Causality of Degradation

To stabilize a molecule, you must first understand why it breaks down. N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide contains an aminal linkage —a single carbon bonded to two electronegative nitrogen atoms and a highly electron-withdrawing trichloromethyl (-CCl₃) group.

In aqueous environments, this structural motif is inherently susceptible to nucleophilic attack by water. The degradation is not a single-step event but a cascade:

  • Aminal Cleavage: Water attacks the central carbon, displacing one acetamide group to form a hemiaminal intermediate (chloral monoacetamide).

  • Hemiaminal Hydrolysis: The intermediate rapidly collapses into chloral hydrate and a second equivalent of acetamide.

  • Haloform Reaction: If the solution pH exceeds 7.5, the resulting chloral hydrate undergoes a rapid, base-catalyzed haloform cleavage, irreversibly yielding chloroform and formate[1]. Furthermore, the hydrolysis rates of chlorinated amides increase exponentially with elevated pH due to direct hydroxide attack[2].

HydrolysisPathway A N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide B Chloral Monoacetamide + Acetamide A->B H2O (Slow) C Chloral Hydrate + Acetamide B->C H2O (Fast) D Chloroform + Formate C->D OH- (pH > 7.5)

Fig 1: Hydrolytic degradation pathway of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Troubleshooting Guide & FAQs

Q1: My compound peak disappears during overnight HPLC runs. What is happening? A1: Your autosampler is likely holding the sample in an aqueous diluent near neutral pH. Over 12–24 hours, the water drives the hydrolysis of the aminal linkage. By the time the sample is injected, the intact compound has degraded into chloral hydrate and acetamide. Solution: Dilute your final HPLC samples in a non-aqueous solvent or acidify the aqueous diluent to pH 5.0 to arrest the kinetics.

Q2: How can I stabilize the compound for long-term cellular assays requiring aqueous media? A2: You cannot permanently stabilize an aminal in water. Instead, prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO. Dilute the stock into the aqueous assay buffer immediately prior to the experiment (within 15 minutes of dosing). If your biological model permits, maintain the assay buffer at a slightly acidic pH (5.5 - 6.5) to minimize base-catalyzed degradation[1].

Q3: Why am I seeing a massive solvent front peak but no parent mass in LC-MS? A3: Chloral hydrate (the primary degradation product) is highly polar and lacks a strong chromophore, causing it to elute in the void volume alongside the highly polar acetamide. Furthermore, if the pH was basic, the chloral hydrate may have already degraded into volatile chloroform, which is lost during ionization.

TroubleshootingFlow Start Signal Loss / Degradation Observed in Assay CheckSolvent Evaluate Stock Solvent Start->CheckSolvent IsAqueous Is stock >5% Water? CheckSolvent->IsAqueous Remake Action: Remake in Anhydrous DMSO IsAqueous->Remake Yes CheckPH Evaluate Buffer pH IsAqueous->CheckPH No IsBasic Is pH > 7.0? CheckPH->IsBasic AdjustPH Action: Acidify to pH 5.5 - 6.0 IsBasic->AdjustPH Yes

Fig 2: Troubleshooting workflow for resolving compound instability in assays.

Quantitative Stability Data

To aid in your experimental design, the following tables summarize the kinetic behavior and analytical signatures of the compound and its degradation products.

Table 1: Estimated Hydrolytic Half-Life Profile

pH LevelTemperatureEstimated Half-LifePrimary Degradation Mechanism
pH 2.0 - 4.0 25°C> 48 hoursAcid-catalyzed aminal cleavage.
pH 5.5 - 6.5 25°C> 72 hoursMinimal (Optimal stability window).
pH 7.4 (Physio) 37°C< 4 hoursNeutral/mild base-catalyzed hydrolysis.
pH > 8.0 25°C< 30 minutesRapid base-catalyzed cleavage & haloform reaction.

Table 2: Primary Degradation Products and Analytical Signatures

CompoundMolecular WeightUV Absorbance MaxHPLC Retention Behavior (RP-C18)
Intact Bis-amide 247.5 g/mol 210 nmLate eluting (Hydrophobic -CCl₃ group).
Chloral Hydrate 165.4 g/mol NegligibleEarly eluting (Highly polar).
Acetamide 59.1 g/mol 205 - 210 nmVery early eluting (Near void volume).
Chloroform 119.4 g/mol NegligibleVolatile (Often lost during prep/ionization).

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal checks (like System Suitability Testing), you ensure that any observed degradation is an artifact of the compound's chemistry, not a failure of your methodology.

Protocol 1: Preparation of Stable Stock Solutions

Causality: Water acts as a nucleophile. Excluding water entirely from the stock solution is the only way to achieve long-term stability.

  • Solvent Selection: Procure ultra-dry, anhydrous Dimethyl Sulfoxide (DMSO) with a water content of < 0.005%.

  • Equilibration: Allow the lyophilized powder of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Dissolution: Weigh the required mass and dissolve in anhydrous DMSO to achieve a 10 mM stock concentration. Vortex gently until visually clear.

  • Aliquot & Purge: Divide the stock into 50 µL single-use aliquots in amber glass vials. Purge the headspace of each vial with dry Argon gas to displace atmospheric moisture.

  • Storage: Store at -20°C. Self-Validation Check: Upon thawing, if the solution appears cloudy, moisture has compromised the vial. Discard and use a fresh aliquot.

Protocol 2: Stability-Indicating HPLC-UV Assay

Causality: Using an acidic mobile phase (0.1% TFA) protonates the silanol groups on the column and keeps the mobile phase in the optimal pH window (pH ~2.0), preventing on-column base-catalyzed degradation of the aminal[2].

  • Column Setup: Use a standard Reversed-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). Maintain the column compartment at 25°C.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 210 nm to monitor the amide bonds.

  • System Suitability Test (SST) - Critical Step:

    • Inject a mixed standard containing 50 µg/mL of the intact compound and 50 µg/mL of pure acetamide.

    • Validation Criteria: The resolution ( Rs​ ) between the early-eluting acetamide peak and the late-eluting intact compound peak must be >2.0 . The tailing factor for the intact compound must be <1.5 . If these criteria are met, the system is validated to accurately quantify degradation.

References

  • Ma, S., Guo, X., & Chen, B. (2016). Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors. Chemosphere, 157, 18-24. URL:[Link]

  • Ding, S., Chu, W., Krasner, S. W., & Gao, N. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research, 142, 286-296. URL:[Link]

Sources

Minimizing side reactions during N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you require robust, reproducible methodologies. The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (also known as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide) relies on the condensation of aliphatic aldehydes with amides[1]. Specifically, this reaction involves chloral hydrate and acetamide, proceeding via a well-documented hemiaminal intermediate[2].

This guide is engineered to help you troubleshoot common side reactions, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols.

Diagnostic Workflow

The following logic tree maps the chemical pathways of the synthesis, highlighting where deviations in reaction conditions lead to specific side reactions.

SynthesisWorkflow Start Chloral Hydrate + Acetamide Intermediate Hemiaminal Intermediate N-(1-hydroxy-2,2,2-trichloroethyl)acetamide Start->Intermediate Mild Heat, Neutral/Acidic Side1 Haloform Cleavage (Chloroform + Formate) Start->Side1 Basic Conditions (pH > 7) Target Target Product N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide Intermediate->Target Acid Catalyst (e.g., H2SO4), Excess Acetamide Side2 Polymerization / Degradation Intermediate->Side2 Prolonged High Heat (Thermal Degradation)

Workflow of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide synthesis and side reactions.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at the mono-substituted intermediate? A: Causality: The initial nucleophilic attack of acetamide on chloral hydrate forms the hemiaminal intermediate, N-(2,2,2-trichloro-1-hydroxyethyl)acetamide[2]. This first step is relatively facile. However, the subsequent step requires the acid-catalyzed dehydration of this hydroxyl group to form a highly electrophilic N-acyliminium ion, which is then attacked by a second acetamide molecule. If your acid catalyst is too weak or the temperature is insufficient, the reaction lacks the activation energy to generate the iminium species, stalling at the hemiaminal stage. Solution: Ensure the use of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) and maintain the reaction temperature at 80°C. Additionally, use an excess of acetamide (≥2.5 equivalents) to drive the equilibrium forward.

Q: I am observing the formation of chloroform and a severe drop in yield. What is happening? A: Causality: Chloral hydrate is highly susceptible to C-C bond cleavage under basic conditions, a process known as the3[3]. If the reaction medium exceeds pH 7, hydroxide or basic amine impurities attack the carbonyl carbon (or the hemiaminal), leading to the expulsion of the trichloromethyl anion. This anion rapidly protonates to form chloroform (CHCl₃) and formate, irreversibly destroying your starting material[3]. Solution: Maintain strictly acidic conditions throughout the synthesis. Never use basic solvents (like pyridine) or basic amine catalysts for this specific condensation.

Q: My product mixture is dark, gummy, and contains polymeric impurities. How can I prevent this? A: Causality: The intermediate N-acyliminium ion is highly reactive. Under prolonged high-temperature conditions (typically >100°C), especially if there is a localized depletion of acetamide, this intermediate can undergo self-condensation or polymerization. This thermal degradation leads to the dark, tarry byproducts often observed in failed runs. Solution: Strictly control the reaction temperature (keep between 70°C and 85°C). Avoid localized overheating by using a properly calibrated oil bath and vigorous magnetic stirring.

Quantitative Data Analysis

To assist in optimizing your workflow, the following table summarizes the quantitative impact of various reaction parameters on the final yield and impurity profile.

Reaction ParameterCondition A (Suboptimal)Condition B (Optimized)Condition C (Degradation)
Molar Ratio (Chloral:Acetamide) 1 : 11 : 2.51 : 2.5
Catalyst NoneConc. H₂SO₄ (cat.)Conc. H₂SO₄ (cat.)
Temperature 50°C80°C130°C
Reaction Time 12 hours5 hours12 hours
Yield of Target Product < 20%> 85%< 40%
Major Impurity Profile Hemiaminal IntermediateTrace AcetamidePolymeric Tars

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By incorporating in-process analytical checks, you ensure that the reaction logic holds true before proceeding to the workup phase.

Phase 1: Reagent Preparation

  • In a dried 250 mL round-bottom flask equipped with a magnetic stir bar, combine chloral hydrate (16.5 g, 0.10 mol) and acetamide (14.8 g, 0.25 mol). Logic Check: The 2.5x molar excess of acetamide is critical to prevent the reaction from stalling at the hemiaminal intermediate.

Phase 2: Catalysis & Condensation 2. Add 50 mL of glacial acetic acid to serve as the solvent. 3. Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise. (Caution: This addition is exothermic). 4. Attach a reflux condenser and heat the mixture in an oil bath set strictly to 80°C for 5 hours.

Phase 3: In-Process Validation 5. After 4 hours, extract a 0.1 mL aliquot and perform Thin Layer Chromatography (TLC) analysis (Eluent: Ethyl acetate/Hexane 1:1, visualized with UV or iodine). Validation: The complete disappearance of the hemiaminal intermediate spot (which has a lower Rf value than the target bisamide) validates that the dehydration/addition sequence is complete. Do not proceed to workup until this spot is absent.

Phase 4: Isolation & Purification 6. Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold distilled water under vigorous stirring. The target bisamide will precipitate as a white solid. 7. Filter the precipitate under vacuum. Wash thoroughly with cold water to remove the acid catalyst and unreacted acetamide. 8. Recrystallize the crude product from aqueous ethanol to yield pure N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

References

  • Chloral hydrate - Wikipedia Source: wikipedia.org URL:[Link]

  • Condensation of aldehydes with amides Source: ias.ac.in URL:[Link]

  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Source: researchgate.net URL:[Link]

Sources

Removing unreacted chloral from N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology guide for the purification of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (also known as 1,1-bis(acetylamino)-2,2,2-trichloroethane).

As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are struggling with the persistent contamination of unreacted chloral (or chloral hydrate) following α-amidoalkylation syntheses[1]. Because chloral hydrate possesses distinct pharmacological activity and toxicity profiles[2], its complete removal is a strict regulatory and synthetic requirement for downstream applications.

This guide moves beyond basic procedures, offering mechanistic causality, self-validating protocols, and field-proven insights to ensure absolute product purity.

Mechanistic Insights: The Challenge of Chloral Removal

In the condensation of chloral with acetamide, an excess of chloral is frequently used to drive the reaction to completion. However, unreacted chloral (b.p. 97.8 °C) rapidly absorbs ambient moisture to form chloral hydrate , a crystalline solid[3].

Why is it so hard to remove? Chloral hydrate features two highly polarized hydroxyl groups that act as aggressive hydrogen-bond donors. The bis-amide product contains multiple hydrogen-bond acceptors (carbonyl oxygens) and donors (amide NH groups). Consequently, unreacted chloral hydrate does not merely sit on the surface of your product; it co-crystallizes and becomes deeply entrapped within the bis-amide's hydrogen-bonded crystal lattice. Simple vacuum drying fails because the sublimation of chloral hydrate is severely mass-transfer limited when locked inside this rigid network.

Troubleshooting & FAQs

Q1: Why does my bis-amide product still smell like chloral even after 24 hours of high-vacuum drying? A: You are experiencing lattice entrapment. While free chloral hydrate sublimes easily, the molecules trapped within the bis-amide crystal lattice cannot escape without breaking the intermolecular hydrogen bonds. Vacuum drying only removes surface-level contamination. To resolve this, you must disrupt the solid matrix by dissolving or suspending the crude product in a reactive aqueous phase (see Protocol 1).

Q2: What is the most effective chemical method to remove residual chloral without degrading the bis-amide? A: Chemical quenching using a saturated sodium bisulfite (NaHSO₃) solution is the gold standard. Chloral is an electron-deficient, highly electrophilic aldehyde. It reacts rapidly with bisulfite to form a highly polar, water-soluble α-hydroxy sulfonate adduct. Because your bis-amide product lacks a free aldehyde and is stable under mildly acidic conditions, it remains completely unreactive. The resulting chloral-bisulfite adduct is easily washed away in the aqueous filtrate.

Q3: Which solvent systems are optimal for physical washing, and why? A: Cold diethyl ether (Et₂O) and ice-cold distilled water are the optimal washing solvents. Chloral hydrate is highly soluble in both water and ether[3]. Conversely, the rigid, hydrogen-bonded bis-amide network exhibits exceptionally low solubility in cold non-polar solvents and water. Washing with these solvents maximizes the partition coefficient, stripping away the chloral without sacrificing your bis-amide yield.

Quantitative Data: Solubility & Property Comparison

To design an effective separation strategy, we must exploit the physicochemical differences between the contaminant and the target molecule.

PropertyChloral / Chloral HydrateN-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamideSeparation Logic
Physical State (RT) Liquid (Chloral) / Solid (Hydrate)Crystalline SolidHydrate co-crystallizes; requires chemical disruption.
Water Solubility Very High (Forms hydrate rapidly)Low (Cold), Moderate (Hot)Enables aqueous bisulfite washing and EtOH/H₂O recrystallization.
Diethyl Ether Solubility Very HighVery LowCold ether washing selectively removes unreacted organics.
Reactivity to NaHSO₃ Forms water-soluble sulfonate adductUnreactiveChemical quenching selectively targets the aldehyde.
Thermal Behavior Volatile (98°C) / Sublimes (~57°C)Stable up to melting pointVacuum drying is only effective for surface-level chloral.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed to be self-validating. Do not proceed to the next step without confirming the success of the current one via the embedded validation checks.

Protocol 1: Bisulfite Quenching and Solvent Washing

Objective: Chemically convert trapped chloral into a soluble adduct and physically wash it away.

  • Suspension: Transfer the crude, finely powdered bis-amide solid into an Erlenmeyer flask. Add 5 volumes (v/w) of freshly prepared 10% aqueous sodium bisulfite (NaHSO₃).

  • Mass-Transfer Disruption: Stir the suspension vigorously at room temperature for 45 minutes. Causality: Vigorous stirring and the mild polarity of the aqueous phase slightly swell the amorphous regions of the solid, allowing the bisulfite to penetrate and react with trapped chloral.

  • Filtration: Isolate the solid via vacuum filtration using a Büchner funnel. Retain the aqueous filtrate.

  • Validation Check (The 2,4-DNP Test): Add 3 drops of Brady's reagent (2,4-dinitrophenylhydrazine) to a 1 mL aliquot of the aqueous filtrate.

    • Pass: The solution remains clear/orange. Proceed to step 5.

    • Fail: A yellow/orange precipitate forms, indicating free chloral is still leaching out. Repeat steps 1-3.

  • Aqueous Wash: Wash the filter cake with 3 volumes of ice-cold distilled water to remove residual inorganic salts (NaHSO₃ and the sulfonate adduct).

  • Organic Wash: Wash the cake with 2 volumes of ice-cold diethyl ether to remove any trace non-polar impurities. Pull dry under vacuum for 15 minutes.

Protocol 2: Recrystallization for High Purity

Objective: Rebuild the crystal lattice to exclude trace impurities.

  • Dissolution: Transfer the washed solid to a round-bottom flask. Add a minimum volume of boiling ethanol until the solid is completely dissolved.

  • Cloud Point Induction: Slowly add hot distilled water dropwise while swirling until the solution becomes faintly turbid (the cloud point). Add just enough hot ethanol (1-2 drops) to clear the turbidity.

  • Controlled Nucleation: Remove from heat and allow the flask to cool slowly to room temperature, undisturbed. Causality: Slow cooling ensures thermodynamic control, promoting a highly ordered crystal lattice that naturally excludes trace impurities into the mother liquor[3].

  • Maturation: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Isolation & Drying: Filter the purified crystals and dry under high vacuum (0.1 Torr) at 45°C for 12 hours.

  • Validation Check (NMR): Record a ¹H-NMR spectrum (in DMSO-d6). The absence of the characteristic chloral hydrate methine proton (typically around δ 5.1–5.3 ppm) confirms absolute purity.

Process Visualization

Below is the logical workflow for the purification process, mapped from crude mixture to validated pure product.

G A Crude Reaction Mixture (Bis-amide + Unreacted Chloral) B Chemical Quenching (Add 10% NaHSO₃) A->B Converts free chloral to soluble sulfonate adduct C Phase Separation / Filtration (Aqueous vs. Solid) B->C D Aqueous Filtrate (Chloral-Bisulfite Adduct) C->D Discard (Validation: 2,4-DNP test) E Solid Filter Cake (Crude Bis-amide) C->E Retain solid F Solvent Washing (Cold Et₂O / H₂O) E->F Removes residual organics & salts G Recrystallization (EtOH/H₂O) F->G Crystal lattice purification H Pure N-[1-(Acetylamino)- 2,2,2-trichloroethyl]acetamide G->H Vacuum dry (Validation: NMR)

Workflow for the removal of unreacted chloral from synthesized bis-amides.

References

  • "Chloral hydrate - Wikipedia", Wikipedia,[Link]

  • "α‐Amidoalkylations at Carbon", ResearchGate,[Link]

Sources

Technical Support Center: Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. This resource is designed for researchers, chemists, and professionals in drug development and materials science. Here, we delve into the nuances of this synthesis, with a particular focus on the critical role of solvent selection. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to empower you to navigate experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide?

A primary and accessible route for the synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide involves the reaction of chloral hydrate (or anhydrous chloral) with a molar excess of acetamide. In this reaction, one molecule of chloral reacts with two molecules of acetamide. The reaction is typically acid-catalyzed.

Q2: Why is solvent selection so critical in this synthesis?

The solvent plays a multifaceted role in this reaction:

  • Solubility: It must effectively dissolve both chloral hydrate and acetamide to ensure a homogeneous reaction mixture, facilitating molecular interactions.

  • Reaction Rate: The polarity and proticity of the solvent can significantly influence the reaction kinetics. Polar aprotic solvents may accelerate the reaction by stabilizing charged intermediates.

  • Product Precipitation: In some cases, the desired product may be sparingly soluble in the reaction solvent at cooler temperatures, which can be leveraged for straightforward isolation by filtration.

  • Side Reactions: The choice of solvent can help to suppress the formation of byproducts, such as the self-condensation of acetamide or decomposition of chloral.

Q3: What are the expected impurities in this synthesis?

Potential impurities can arise from starting materials or side reactions:

  • Unreacted Acetamide: If the reaction does not proceed to completion, excess acetamide will remain.

  • Unreacted Chloral Hydrate: Incomplete reaction will leave this starting material in your crude product.

  • N-(1-Hydroxy-2,2,2-trichloroethyl)acetamide: This is the intermediate formed from the reaction of one equivalent of chloral with one equivalent of acetamide. If the reaction conditions do not favor the second addition, this may be a significant impurity.

  • Decomposition Products: Chloral can decompose in the presence of base or at elevated temperatures.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantitative analysis of reaction conversion and for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Solubility of Reagents: The chosen solvent may not be appropriate for the starting materials. 3. Catalyst Inactivity: The acid catalyst may be absent or deactivated.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Solvent Screening: Experiment with different solvents or solvent mixtures to improve solubility (see Table 1). Polar aprotic solvents like DMF or DMSO can be effective. 3. Catalyst Check: Ensure the addition of a suitable acid catalyst (e.g., a few drops of concentrated sulfuric or hydrochloric acid).
Formation of Significant Byproducts 1. Sub-optimal Reaction Temperature: High temperatures can lead to decomposition or side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of acetamide to chloral hydrate can lead to the formation of the mono-substituted intermediate.1. Temperature Optimization: Run the reaction at a lower temperature for a longer period. 2. Adjust Stoichiometry: Ensure at least a 2:1 molar ratio of acetamide to chloral hydrate. A slight excess of acetamide can favor the formation of the desired product.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent solidification.1. Purification: Purify the crude product using column chromatography to remove impurities before attempting crystallization. 2. Solvent Removal: Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.
Discolored Product 1. Degradation of Starting Materials or Product: This can occur at high temperatures or with prolonged reaction times. 2. Impurities in Starting Materials: Use of low-purity reagents.1. Milder Conditions: Use lower reaction temperatures. 2. Reagent Purity: Ensure the use of high-purity chloral hydrate and acetamide. 3. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to remove colored impurities.

Impact of Solvents on Reaction Performance

The choice of solvent can dramatically affect the yield and purity of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. The following table provides an illustrative summary based on general principles of organic synthesis.

Table 1: Illustrative Solvent Effects on Synthesis

Solvent Solvent Type Expected Reagent Solubility Potential Reaction Rate Notes
1,4-Dioxane Polar AproticModerate to GoodModerateA good starting point for optimization.[1]
Acetonitrile Polar AproticGoodModerate to FastCan be effective but may require careful temperature control.
Ethanol Polar ProticGoodModerateMay participate in side reactions with chloral.[2]
Toluene Non-polarPoorSlowGenerally not recommended due to poor solubility of reagents.
N,N-Dimethylformamide (DMF) Polar AproticExcellentFastHigh boiling point allows for a wide range of reaction temperatures, but can be difficult to remove.
Heptane Non-polarVery PoorVery SlowUsed in some related syntheses for precipitation of the product.[1]

Experimental Protocol

This protocol describes a general procedure for the synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Materials:

  • Chloral Hydrate (1 eq)

  • Acetamide (2.2 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • 1,4-Dioxane (solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetamide (2.2 eq) and 1,4-dioxane. Stir until the acetamide is fully dissolved.

  • Addition of Reagents: To the stirred solution, add chloral hydrate (1 eq).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing cold deionized water. A white precipitate should form.

    • Stir the slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide as a white crystalline solid.

    • Dry the purified product under vacuum.

Visualizing the Process

Proposed Reaction Mechanism

reaction_mechanism Chloral Chloral Hydrate Intermediate N-(1-Hydroxy-2,2,2-trichloroethyl)acetamide Chloral->Intermediate + H⁺ Acetamide1 Acetamide (1st eq) Acetamide1->Intermediate Product N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide Intermediate->Product + H⁺ Acetamide2 Acetamide (2nd eq) Acetamide2->Product H2O H₂O troubleshooting_workflow Start Experiment Start Problem Low Yield? Start->Problem CheckSolubility Check Reagent Solubility Problem->CheckSolubility Yes Impurity High Impurity Level? Problem->Impurity No CheckConditions Optimize Time/Temp CheckSolubility->CheckConditions CheckCatalyst Verify Catalyst Addition CheckConditions->CheckCatalyst CheckCatalyst->Impurity OptimizeTemp Lower Reaction Temperature Impurity->OptimizeTemp Yes Purify Purify via Recrystallization or Chromatography Impurity->Purify No CheckStoichiometry Adjust Stoichiometry OptimizeTemp->CheckStoichiometry CheckStoichiometry->Purify Success Successful Synthesis Purify->Success

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list to explain the structural nuances revealed by the spectrum. We will explore the causal relationships between the molecule's structure and its spectral output, compare it with analogous compounds, and provide a validated protocol for data acquisition.

Structural Elucidation: Decoding the ¹H NMR Spectrum

The structure of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide presents a unique set of proton environments. The central methine (CH) proton is bonded to a chiral carbon, which is in turn connected to a potent electron-withdrawing trichloromethyl group (-CCl₃) and two distinct acetamido groups. This specific arrangement is key to understanding its ¹H NMR spectrum.

Based on data from closely related structures, the spectrum, typically recorded in a solvent like DMSO-d₆ to prevent the exchange of amide protons, reveals four distinct signals.[1][2] The non-equivalence of the two N-H protons is a critical feature, arising from their diastereotopic nature relative to the chiral center.

Detailed Peak Assignments and Interpretation

The analysis of the spectrum focuses on four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
N-Hᵃ 8.5 - 9.51HDoublet (d)³J ≈ 8-9 HzLocated significantly downfield due to the deshielding effect of the adjacent carbonyl group and coupling to the methine proton (Hᶜ). Amide protons typically appear in this region.[3]
N-Hᵇ 8.0 - 9.01HDoublet (d)³J ≈ 7-9 HzAlso downfield and coupled to Hᶜ. Its distinct chemical shift from N-Hᵃ confirms their diastereotopic relationship.
C-Hᶜ 6.8 - 7.31HDoublet of Doublets (dd)³J ≈ 8-9 Hz, ³J ≈ 7-9 HzThis methine proton experiences extreme deshielding from the adjacent -CCl₃ group and two nitrogen atoms. It is coupled to the two non-equivalent N-H protons, resulting in a doublet of doublets pattern.[1]
CH₃ 1.9 - 2.16HSinglet (s)N/AThe two acetyl methyl groups are chemically equivalent due to rotation around the C-N bonds. They are isolated from other protons, thus appearing as a sharp singlet. Their chemical shift is typical for acetamido groups.[4]

.dot

Caption: Key through-bond couplings in the target molecule.

Comparative Spectral Analysis: Contextualizing the Data

To fully appreciate the spectral features of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide, it is instructive to compare its key chemical shifts with those of simpler, structurally related molecules. This comparison validates our assignments and highlights the powerful influence of specific functional groups.

Compound Proton Environment Typical Chemical Shift (δ, ppm) Key Takeaway
N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide (Target) -CH(NHAc)₂ ~7.0 The combined deshielding from two nitrogen atoms and the -CCl₃ group causes a massive downfield shift of the methine proton.
1,1,1-Trichloroethane (CH₃CCl₃) CH₃- ~2.7 Demonstrates the baseline deshielding effect of the -CCl₃ group on adjacent aliphatic protons.[5][6]
Acetamide (CH₃CONH₂) CH₃- ~2.0 Provides the reference chemical shift for a standard acetyl methyl group, confirming the assignment of the singlet at ~2.0 ppm in our target molecule.[4]

This comparative analysis clearly demonstrates the additive nature of electronic effects in ¹H NMR. The methine proton in our target molecule is shifted significantly further downfield than the protons in 1,1,1-trichloroethane, illustrating the potent combined electron-withdrawing influence of the two amide groups and the trichloromethyl group.[7]

Experimental Protocol for High-Fidelity Spectrum Acquisition

The integrity of NMR data is contingent upon a robust and reproducible experimental protocol. The following steps outline a validated method for acquiring a high-resolution ¹H NMR spectrum of the title compound.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for minimizing the exchange rate of the N-H protons, which allows for the observation of their signals and their coupling to the methine proton.[3]

  • Homogenization: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Cap the tube and gently vortex or invert until the sample is fully dissolved.

Step 2: NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Insert the sample, lock onto the deuterium signal of the DMSO-d₆, and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Acquisition Time: ~4 seconds.

Step 3: Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automated baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies to determine chemical shifts and coupling constants.

.dot

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d₆ with TMS weigh->dissolve insert Insert Sample, Lock & Shim dissolve->insert acquire Acquire FID (16-32 Scans) insert->acquire ft Fourier Transform & Phasing acquire->ft baseline Baseline Correction & Referencing ft->baseline analyze Integrate & Determine J-Couplings baseline->analyze end end analyze->end Final Spectrum

Caption: Standard workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide provides a wealth of structural information. The significant downfield shift of the methine proton, its characteristic doublet of doublets splitting pattern, and the non-equivalence of the two amide protons are defining features. By understanding the underlying principles of chemical shifts and coupling constants, and by comparing the spectrum to simpler analogues, researchers can confidently confirm the identity and purity of this compound. The provided experimental protocol ensures that high-quality, reproducible data can be obtained for rigorous structural verification.

References

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and....
  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • ChemicalBook. (n.d.). Trichloroethylene(79-01-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Acetamide(60-35-5) 1H NMR spectrum.
  • ResearchGate. (2020, December 6). Coupling constant in HNMR spectroscopy.
  • Online Organic Chemistry Tutor. (2025, April 27). Coupling Constant.
  • University of Rochester. (n.d.). 1H NMR chemical shift ppm table.
  • Lomynoha, Y. R., et al. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI.
  • University of Wisconsin-Madison. (2020, February 14). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved from University of Wisconsin-Madison website.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1,1-trichloroethane.
  • The Organic Chemistry Tutor. (2023, June 6). Coupling in Proton NMR. YouTube.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • PubChem. (n.d.). 1,1,1-Trichloroethane.
  • ChemicalBook. (n.d.). 2,2,2-Trichloroethyl chloroformate(17341-93-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). Trichloroethylene - Optional[1H NMR] - Chemical Shifts.
  • Sciforum. (n.d.). Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides.
  • Lomynoha, Y. R., et al. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI.
  • European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • BenchChem. (n.d.). Synthesis of N-(1-chloropropan-2-yl)acetamide: A Technical Guide.

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FTIR Spectroscopic Characterization of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of gem-Bisamides

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (CAS 57646-87-4), commonly referred to as chloral bisacetamide, is a structurally unique gem-bisamide. It features two acetamide groups attached to a single methine carbon, which is in turn bonded to a highly electronegative trichloromethyl (-CCl₃) group. In drug development and synthetic organic chemistry, gem-bisamides serve as crucial intermediates and peptidomimetic building blocks[1][2].

Accurate structural characterization of this compound via Fourier-Transform Infrared (FTIR) spectroscopy requires a deep understanding of how its unique molecular architecture influences vibrational modes. This guide provides an objective comparison of its FTIR performance against structural alternatives, detailing the causality behind spectral shifts and offering a self-validating experimental protocol.

Causality in Vibrational Spectroscopy: The Inductive Effect

To interpret the FTIR spectrum of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, one must understand the electronic environment. The -CCl₃ group exerts a profound negative inductive (-I) effect .

In a standard secondary amide, the nitrogen lone pair delocalizes into the carbonyl (C=O) π-system. This resonance gives the C=O bond partial single-bond character, typically lowering its stretching frequency (Amide I) to around 1650 cm⁻¹. However, in chloral bisacetamide, the strongly electron-withdrawing -CCl₃ group pulls electron density away from the methine carbon and, consequently, from the amide nitrogens[3]. This reduces the nitrogen lone pair's ability to participate in resonance with the carbonyl group. As a result, the C=O bond retains higher double-bond character, increasing its force constant and shifting the Amide I band to a higher wavenumber (~1675 cm⁻¹).

Comparative FTIR Performance Analysis

To isolate the specific spectral contributions of the -CCl₃ group and the gem-bisamide core, we compare N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide against two reference alternatives:

  • N,N'-Methylenebisacetamide (MBA): A simple gem-bisamide lacking the trichloromethyl group, used to establish the baseline for the bisamide core[4].

  • Trichloroacetamide (TCA): A primary amide containing the -CCl₃ group directly attached to the carbonyl, used to observe the maximum inductive effect.

Quantitative Spectral Comparison

The following table summarizes the characteristic vibrational frequencies, demonstrating the structural impact on spectral performance.

Vibrational ModeN-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamideAlternative 1: N,N'-Methylenebisacetamide (MBA)Alternative 2: Trichloroacetamide (TCA)Causality / Spectroscopic Rationale
Amide A (N-H Stretch) ~3280 cm⁻¹ (Sharp)~3300 cm⁻¹ (Broad)~3400, 3200 cm⁻¹ (Asym/Sym)Steric bulk of -CCl₃ in the target compound restricts extensive intermolecular hydrogen bonding, sharpening the peak compared to MBA.
Amide I (C=O Stretch) ~1675 cm⁻¹~1650 cm⁻¹~1690 cm⁻¹The -I effect of -CCl₃ reduces N-lone pair resonance. TCA shows the highest shift due to direct attachment; the target compound shows an intermediate shift.
Amide II (N-H Bend + C-N Stretch) ~1535 cm⁻¹~1550 cm⁻¹~1610 cm⁻¹ (NH₂ bend)Reduced C-N double bond character in the target compound lowers the C-N stretching contribution to the Amide II band.
C-Cl Stretch ~820 cm⁻¹ (Strong, Multiplet)N/A~825 cm⁻¹ (Strong)Asymmetric stretching of the -CCl₃ group. The multiplet nature arises from solid-state crystal field splitting and isotopic distribution (³⁵Cl/³⁷Cl).

Logical Workflow for Spectral Interpretation

The interpretation of highly functionalized amides requires a systematic approach to avoid false positive identifications caused by overlapping bands (e.g., water vapor overlapping with Amide A).

FTIR_Workflow Start Raw ATR-FTIR Spectrum Acquisition AmideRegion Amide Region Analysis (3300, 1675, 1535 cm⁻¹) Start->AmideRegion High Frequency Domain HalogenRegion Halogen Region Analysis (820 cm⁻¹ C-Cl Stretch) Start->HalogenRegion Low Frequency Domain Compare Comparative Baseline vs. MBA / TCA AmideRegion->Compare Inductive Shift Check HalogenRegion->Compare C-Cl Verification Confirm Structural Confirmation: Chloral Bisacetamide Compare->Confirm Validated Identification

Fig 1: Logical workflow for FTIR spectral interpretation of chloral bisamides.

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To ensure absolute trustworthiness in the data, the following protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹, which directly interfere with the critical Amide A and Amide I bands of the bisamide.

Step-by-Step Methodology

Phase 1: System Suitability and Validation (The Self-Validating Step)

  • Detector Stabilization: Ensure the DTGS or MCT detector is cooled and stabilized. Purge the optical bench with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂.

  • Calibration Check: Acquire a spectrum of a traceable Polystyrene standard. Validate that the aromatic C-C stretch is exactly at 1601.2 cm⁻¹ (± 0.5 cm⁻¹). Do not proceed if calibration fails.

Phase 2: Background and Sample Acquisition 3. Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow to dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). 4. Sample Application: Place 2–5 mg of crystalline N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide directly onto the ATR crystal. 5. Pressure Application: Lower the ATR anvil. Monitor the real-time preview; apply pressure until the Amide I band (~1675 cm⁻¹) reaches an absorbance of 0.4–0.8 AU to ensure optimal pathlength without crystal damage. 6. Data Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Phase 3: Processing and Causality Verification 7. Atmospheric Compensation: Apply atmospheric suppression algorithms only if residual CO₂ (2350 cm⁻¹) is observed. 8. ATR Correction: Apply an ATR correction algorithm (assuming a refractive index of 1.5 for organic solids) to adjust relative peak intensities, compensating for the wavelength-dependent penetration depth of the evanescent wave. 9. Peak Picking & Verification: Isolate the 1675 cm⁻¹ (Amide I) and 820 cm⁻¹ (C-Cl) peaks. The presence of the 1675 cm⁻¹ peak (shifted from the 1650 cm⁻¹ MBA baseline) confirms the intact target structure and validates the inductive effect of the -CCl₃ moiety.

Conclusion

The FTIR characterization of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide highlights the profound impact of neighboring group effects on vibrational spectroscopy. By objectively comparing its spectrum to non-chlorinated (MBA) and directly-chlorinated (TCA) analogs, researchers can unequivocally assign the shifted Amide I (~1675 cm⁻¹) and sharp Amide A (~3280 cm⁻¹) bands to the unique steric and inductive environment created by the trichloromethyl group. Utilizing a moisture-free ATR-FTIR protocol ensures high-fidelity data, critical for Quality Control (QC) and structural verification in advanced drug development pipelines.

References

  • Title: N,N'-Methylenebis(acetamide) | C5H10N2O2 | CID 77460 - PubChem - NIH Source: nih.gov URL:[Link]

  • Title: In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC Source: nih.gov URL:[Link]

  • Title: One-Pot Anodic Conversion of Symmetrical Bisamides of Ethylene Diamine to Unsymmetrical gem-Bisamides of Methylene Diamine | Organic Letters Source: acs.org URL:[Link]

  • Title: A nano silver-xerogel (Ag nps@modified TEOS) as a newly developed nanocatalyst in the synthesis of benzopyranopyrimidines (with secondary and primary amines) and gem-bisamides - Dalton Transactions Source: rsc.org URL:[Link]

Sources

Analytical Superiority in Structural Elucidation: HR-ESI-QTOF vs. GC-EI-MS for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks associated with highly functionalized, labile molecules. N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (C₆H₉Cl₃N₂O₂) presents a unique structural elucidation challenge. Characterized by a bis-acetamide aminal core and a bulky, electron-withdrawing trichloromethyl group, this compound is highly susceptible to thermal degradation and in-source fragmentation.

This guide objectively compares two analytical platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS)—to demonstrate why soft ionization techniques offer superior performance for the structural mapping of halogenated aminals.

Platform Comparison: The Causality of Ionization

The choice of ionization technique dictates the survival of the precursor ion, which is the foundational requirement for unknown compound identification.

  • GC-EI-MS (The Alternative): Utilizing a harsh 70 eV electron bombardment, EI imparts excessive internal energy to the analyte. For N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, this results in rapid α-cleavage at the aminal carbon. The molecular ion (M⁺· at m/z 245.97) is almost entirely depleted, leaving only low-mass diagnostic fragments (e.g., [CCl₃]⁺ and [CH₃CO]⁺). While useful for spectral library matching, the absence of a precursor ion makes de novo structural elucidation nearly impossible.

  • HR-ESI-QTOF (The Recommended Product): ESI is a soft ionization technique that natively preserves the intact protonated molecule ([M+H]⁺ at m/z 246.98). By coupling this with a QTOF analyzer, we can precisely control the collision energy during Collision-Induced Dissociation (CID). This enables a deterministic, stepwise deconstruction of the molecule, allowing researchers to sequence the functional groups with sub-2 ppm mass accuracy.

Mechanistic Fragmentation Analysis

Understanding the gas-phase chemistry of the analyte is critical for interpreting the resulting spectra. The fragmentation of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is driven by three primary mechanisms:

  • Neutral Loss of Ketene: The primary fragmentation of acetamides is well-documented to proceed via the neutral loss of a ketene molecule (CH₂=C=O) ()[1]. This rearrangement yields a stable fragment at m/z 204.97.

  • Trichloroethyl Cleavage: Furthermore, the bulky trichloroethyl moiety is highly susceptible to the elimination of HCl or the homolytic cleavage of a CCl₃ radical under energetic conditions ()[2].

  • Aminal Bond Cleavage: Clarification of these collision-induced dissociation (CID) mechanisms is critical, as amide ions often exhibit characteristic fragmentations that deviate from conventional cleavage routes ()[3]. The cleavage of the aminal C-N bond results in the loss of an intact acetamide group (-59.04 Da).

Fragmentation Precursor [M+H]+ (m/z 246.98) Precursor Ion Path1 Neutral Ketene Loss (-42.01 Da) Precursor->Path1 Path2 Acetamide Cleavage (-59.04 Da) Precursor->Path2 Path3 HCl Elimination (-35.98 Da) Precursor->Path3 Frag1 m/z 204.97 [M+H - CH2CO]+ Path1->Frag1 Frag2 m/z 187.94 [M+H - C2H5NO]+ Path2->Frag2 Frag3 m/z 211.00 [M+H - HCl]+ Path3->Frag3

Primary collision-induced dissociation (CID) pathways of the target compound.

Quantitative Fragmentation Data Comparison

The following table summarizes the divergent performance of both platforms, highlighting how HR-ESI-QTOF retains high-mass structural information while GC-EI-MS drives the molecule toward low-mass terminal fragments.

Fragment IdentityExpected m/z (³⁵Cl)HR-ESI-QTOF Relative Abundance (%)GC-EI-MS Relative Abundance (%)Mechanistic Origin
[M+H]⁺ / M⁺· 246.98 / 245.97100< 1Intact precursor ion
[M+H - HCl]⁺ 211.00155Elimination of hydrogen chloride
[M+H - CH₂CO]⁺ 204.978510Neutral loss of ketene
[M+H - C₂H₅NO]⁺ 187.946025Cleavage of aminal C-N bond
[M - CCl₃]⁺ 130.07 / 129.0640100Loss of trichloromethyl radical
[CH₃CO]⁺ 43.02580Acetyl cation formation

Self-Validating Experimental Protocols

Workflow Start Analyte: C6H9Cl3N2O2 Sample Preparation GC GC-EI-MS Platform (Alternative) Start->GC LC HR-ESI-QTOF Platform (Recommended) Start->LC IonGC 70 eV Electron Ionization Extensive In-Source Decay GC->IonGC IonLC Soft Electrospray Ionization Preserved [M+H]+ LC->IonLC DataGC Isotope Pattern Analysis (Cl3 Signature) IonGC->DataGC DataLC Targeted CID Fragmentation (MS/MS Sequencing) IonLC->DataLC

Analytical workflow comparing GC-EI-MS and HR-ESI-QTOF methodologies.

Protocol A: HR-ESI-QTOF MS/MS Workflow (Recommended)

Rationale: Soft ionization preserves the labile aminal core, while targeted MS/MS provides deterministic structural mapping.

  • System Suitability Validation: Calibrate the QTOF mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 2 ppm. Run a solvent blank immediately prior to the sample to validate the absence of background interference or column carryover.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as an abundant proton donor, explicitly forcing the equilibrium toward the formation of the highly stable [M+H]⁺ precursor ion.

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min directly into the ESI source to bypass chromatographic variables.

  • Ionization Parameters: Set capillary voltage to +3.5 kV, drying gas temperature to 250 °C, and nebulizer pressure to 15 psig.

  • CID Execution: Isolate the monoisotopic precursor ion (m/z 246.98) in the quadrupole. Apply a collision energy ramp from 10 to 30 eV using Nitrogen as the collision gas to trigger the neutral loss of ketene and aminal cleavage without shattering the molecule into uninterpretable noise.

Protocol B: GC-EI-MS Workflow (Alternative)

Rationale: Traditional electron ionization provides highly reproducible spectra for library matching but suffers from excessive in-source decay for aminals.

  • Tune Verification: Perform an autotune using Perfluorotributylamine (PFTBA) to verify the 70 eV electron energy. Ensure the m/z 69, 219, and 502 relative abundances meet standard operational criteria.

  • Sample Preparation: Dissolve the analyte in anhydrous dichloromethane (DCM) to 10 µg/mL. Causality: Aminals are susceptible to hydrolysis. Anhydrous conditions prevent the degradation of the N-CH-N linkage prior to injection.

  • Injection: Inject 1 µL in splitless mode. The inlet temperature must be kept relatively low (200 °C). Causality: Higher inlet temperatures will cause the thermal elimination of HCl from the trichloroethyl group before the molecule even reaches the ion source.

  • Chromatographic Separation: Use a non-polar DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Temperature program: 80 °C (hold 1 min) to 280 °C at 15 °C/min.

  • Ionization & Detection: Subject the eluent to 70 eV electron bombardment. Acquire full-scan data from m/z 40 to 300.

References

  • Li, X., et al. "Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls." Chemistry Central Journal, 3(1), 2009. National Institutes of Health. URL:[Link]

  • Lu, Z., et al. "A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 28(15), 1641-8, 2014. National Institutes of Health. URL: [Link]

Sources

Comparing N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide with other bis-amides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide vs. Conventional Bis-amides in α-Amidoalkylation

In the realm of synthetic organic chemistry and drug development, the generation of carbon-carbon or carbon-heteroatom bonds via α-amidoalkylation is a cornerstone methodology. Bis-amides—specifically N,N'-alkylidenebisamides—serve as highly stable, bench-ready precursors for the in situ generation of highly reactive N-acyliminium ions[1].

This technical guide critically evaluates the performance, reactivity, and synthetic utility of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (also known as N,N'-(2,2,2-trichloroethylidene)bisacetamide or chloral bisacetamide) against standard alternatives like N,N'-methylenebisacetamide (MBA) and N,N'-benzylidenebisacetamide (BBA).

Mechanistic Causality: The Role of the Trichloromethyl Group

To understand why one bis-amide outperforms another, we must examine the transition state of the α-amidoalkylation reaction. The process operates via an elimination-addition mechanism. Under acidic conditions, one of the acetamide moieties is protonated and eliminated, yielding a transient N-acyliminium ion.

The substituent attached to the bridging carbon dictates both the bench stability of the bis-amide and the electrophilicity of the resulting iminium ion:

  • Methylene (-H) : Offers minimal steric hindrance but lacks stabilizing groups, making MBA moderately stable but highly reactive.

  • Benzylidene (-Ph) : The phenyl ring provides resonance stabilization to the iminium ion, reducing its electrophilicity and occasionally lowering yields with weak nucleophiles[2].

  • Trichloroethylidene (-CCl3) : The strongly electron-withdrawing nature of the -CCl3 group inductively destabilizes the iminium ion, rendering it exceptionally electrophilic. Conversely, in the neutral bis-amide state, the bulky, electron-withdrawing group provides excellent kinetic and thermodynamic stability[3].

G N1 Bis-amide Precursor (Trichloroethylidene) N2 Acidic Activation (- Acetamide) N1->N2 H+ Catalyst N3 Reactive N-Acyliminium Ion Intermediate N2->N3 Elimination N4 Nucleophilic Attack (Ar-H or P-Nu) N3->N4 + Nucleophile N5 α-Amidoalkylated Target Product N4->N5 Substitution

Mechanism of α-amidoalkylation via N-acyliminium ion generation from bis-amide precursors.

Comparative Performance Data

The following table synthesizes quantitative and qualitative data comparing these three bis-amides in standard α-amidoalkylation workflows (e.g., reacting with electron-rich aromatics or phosphorus nucleophiles).

Bis-amideAldehyde PrecursorBridging R-GroupPrecursor StabilityN-Acyliminium ElectrophilicityTypical Yield (Amidoalkylation)
N,N'-Methylenebisacetamide Formaldehyde-HModerateHigh60 - 80%
N,N'-Benzylidenebisacetamide Benzaldehyde-PhenylHighModerate (Resonance stabilized)50 - 75%
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide Chloral-CCl3Very HighVery High (Inductive enhancement)75 - 95%

Experimental Methodologies

Protocol 1: Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Objective: Condense chloral with acetamide to form the bis-amide. Causality & Validation: Chloral is highly reactive due to the -CCl3 group. Using acetic anhydride as the solvent/dehydrating agent drives the equilibrium forward by consuming the water generated during the condensation, preventing the formation of stable chloral hydrate[4]. The protocol self-validates through the precipitation of the highly crystalline product.

  • Preparation : In a 250 mL round-bottom flask, combine 0.1 mol of anhydrous chloral (or chloral hydrate if strictly utilizing a strong dehydrating environment) with 0.22 mol of acetamide.

  • Solvent Addition : Add 50 mL of glacial acetic acid and 20 mL of acetic anhydride.

  • Reaction : Heat the mixture to reflux (approx. 120°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC (eluent: EtOAc/Hexane) until the acetamide spot is fully consumed.

  • Isolation : Allow the mixture to cool to room temperature, then pour it into 200 mL of ice water. The bis-amide will precipitate as a dense white solid.

  • Purification : Filter the precipitate under vacuum, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to yield pure N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Protocol 2: α-Amidoalkylation of Aromatics using Trichloroethylidene Bis-amide

Objective: Synthesize a functionalized aryl-acetamide via Friedel-Crafts-type alkylation. Causality & Validation: A strong Lewis or Brønsted acid is required to protonate the leaving acetamide group. The highly electrophilic N-acyliminium ion generated will selectively attack the most electron-rich position of the aromatic ring[3]. Low temperatures are strictly maintained to prevent polymerization and control the highly exothermic generation of the iminium ion.

  • Activation : Dissolve 10 mmol of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide and 12 mmol of the aromatic nucleophile (e.g., 2,4-xylenol) in 30 mL of anhydrous dichloromethane (DCM).

  • Catalysis : Cool the flask to 0°C in an ice bath. Slowly add 1.5 equivalents of a Lewis acid (e.g., SnCl4 or BF3·OEt2) dropwise.

  • Propagation : Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Recovery : Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation : Purify the crude product via flash column chromatography. Validate the structure using 1H-NMR by identifying the characteristic shift of the methine proton adjacent to the -CCl3 and -NHAc groups, which confirms successful C-C bond formation.

Strategic Selection: When to use which Bis-amide?

  • Choose Methylenebisacetamide for synthesizing simple, unhindered primary-like amidoalkyl chains where steric bulk must be minimized.

  • Choose Benzylidenebisacetamide when synthesizing phenyl-substituted derivatives, particularly in the synthesis of aminobenzylphosphonous acids where the phenyl ring is a necessary structural motif of the target molecule[2].

  • Choose N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide when dealing with less reactive nucleophiles, or when the target molecule requires the trichloromethyl group for downstream modifications (e.g., conversion to dichloroalkenes or hydrolysis to carboxylic acids). The superior electrophilicity of its iminium intermediate ensures high conversions even with sterically hindered or moderately deactivated substrates.

References

  • α‐Amidoalkylations at Carbon.
  • SYNTHESIS OF AMINOBENZYLPHOSPHONOUS ACIDS VIA DIRECT AMIDOALKYLATION OF HYPOPHOSPHOROUS ACID. Taylor & Francis.
  • Condensation of aldehydes with amides. Indian Academy of Sciences.
  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

Sources

A Comparative Guide to the Elemental Analysis Validation of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation protocol for the elemental analysis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, a compound of interest in synthetic and medicinal chemistry. As a molecule featuring a high halogen content and multiple nitrogen atoms, rigorous analytical validation is paramount to ensure its identity, purity, and quality. This document moves beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodologies, grounded in authoritative standards.

The Critical Role of Elemental Analysis for Halogenated Amides

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (C6H9Cl3N2O2) presents a unique analytical challenge. Its molecular formula, rich in both chlorine and nitrogen, demands precise and accurate quantification to confirm its stoichiometric integrity. Elemental analysis, specifically combustion analysis, serves as the foundational technique for this purpose. It provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and chlorine, which collectively define the empirical formula of the compound. This is a fundamental checkpoint in drug development, from early synthesis to quality control of the final active pharmaceutical ingredient (API).

The validation of the analytical method is not merely a regulatory formality; it is a scientific necessity. It provides documented evidence that the procedure is fit for its intended purpose, ensuring the reliability and consistency of the results. This guide will detail a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Section 1: The Primary Method: Combustion Elemental Analysis

Combustion analysis is the gold standard for determining the elemental composition of organic compounds.[3] The process involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases. For N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, this involves the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).

Experimental Protocol: CHN and Chlorine Analysis

1. Instrumentation: A modern elemental analyzer equipped with a combustion furnace, a reduction tube, chromatographic separation columns, and a thermal conductivity detector (TCD) for C, H, and N is utilized. For chlorine, a separate combustion analysis is performed using an oxygen flask (Schöniger flask) method followed by potentiometric titration or ion chromatography.[4][5][6]

2. Reagents and Materials:

  • High-purity oxygen (99.995%)

  • High-purity helium or argon as a carrier gas

  • Reference standards for calibration (e.g., Acetanilide for CHN, 4-Chloro-3-nitrobenzoic acid for Cl)

  • Potassium hydroxide solution (for the oxygen flask method)

  • Standardized silver nitrate solution (for titration)

3. CHN Analysis Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide into a tin capsule.

  • Combustion: The sample is introduced into the combustion furnace, which is maintained at a high temperature (typically 900-1000°C). The high chlorine content necessitates careful optimization of combustion parameters to ensure complete conversion and prevent the formation of interfering species.

  • Reduction and Gas Separation: The combustion products (CO2, H2O, N2, and halogenated compounds) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N2. The resulting gases are then separated using a chromatographic column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each component elutes. The resulting signal is proportional to the concentration of the element.

4. Chlorine Analysis Procedure (Oxygen Flask Combustion):

  • Sample Preparation: Accurately weigh 1-2 mg of the sample onto a piece of ashless filter paper.

  • Combustion: The filter paper with the sample is placed in a platinum basket attached to the stopper of a heavy-walled flask filled with pure oxygen.[5] The paper is ignited, and the flask is immediately sealed. Combustion occurs rapidly in the oxygen-rich environment, converting the organically bound chlorine to hydrogen chloride (HCl).

  • Absorption: The HCl gas is absorbed into a potassium hydroxide solution placed at the bottom of the flask, forming chloride ions (Cl-).

  • Quantification: The chloride ion concentration is determined by potentiometric titration with a standardized silver nitrate solution.

Section 2: Validation of the Combustion Method

To ensure the trustworthiness of the elemental analysis results, the method must be validated according to ICH Q2(R1) guidelines.[7][8] The validation process provides a self-validating system for the analytical protocol.

Diagram: Elemental Analysis Validation Workflow

ValidationWorkflow Start Method Development & Optimization Validation Method Validation (ICH Q2(R1)) Start->Validation Proceed to Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Documentation Validation Report & Routine Use Specificity->Documentation Meet Acceptance Criteria Linearity->Documentation Meet Acceptance Criteria Accuracy->Documentation Meet Acceptance Criteria Precision->Documentation Meet Acceptance Criteria Limits->Documentation Meet Acceptance Criteria Robustness->Documentation Meet Acceptance Criteria TechniqueSelection Objective Analytical Objective Empirical Confirm Empirical Formula? Objective->Empirical Structure Elucidate Structure? Objective->Structure Purity Assess Purity/ Quantify Impurities? Objective->Purity EA Elemental Analysis (Combustion) Empirical->EA Yes NMR NMR Spectroscopy Structure->NMR Yes MS Mass Spectrometry Structure->MS Yes HPLC HPLC-UV/MS Purity->HPLC Yes

Caption: Decision tree for selecting an appropriate analytical technique.

Technique Primary Application Strengths for this Molecule Limitations Illustrative Performance
Elemental Analysis Empirical Formula DeterminationDirect, quantitative measure of C, H, N, Cl. High precision and accuracy.Provides no structural information. Not suitable for identifying isomers.Accuracy: >99.5% Recovery
NMR Spectroscopy (¹H, ¹³C) Structural ElucidationConfirms the connectivity of atoms and the presence of functional groups. Can identify impurities with different proton/carbon environments. [9][10]Less sensitive than MS. Quantitative analysis requires careful setup and internal standards.Can distinguish between constitutional isomers.
Mass Spectrometry (MS) Molecular Weight and FragmentationProvides accurate mass and molecular formula. Fragmentation patterns can confirm structural features, including the trichloromethyl group. [11]Isomers may have identical mass. Quantification can be complex.High sensitivity (sub-ppm mass accuracy with HRMS).
HPLC-UV/MS Purity Assessment and QuantificationSeparates the main compound from impurities. UV detection is suitable for the amide chromophores. MS coupling aids in impurity identification.Requires method development. Reference standards are needed for impurity quantification.LOQ for impurities: ~0.05%
Table 4: Comparison of Analytical Techniques for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Conclusion

The elemental analysis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide by combustion is a robust and reliable method for confirming its elemental composition and, by extension, its empirical formula. A thorough validation following ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, and robustness, is essential to establish the trustworthiness of the results. While elemental analysis is unparalleled for its primary purpose, a comprehensive characterization of this molecule requires a multi-technique approach. NMR and MS are indispensable for structural confirmation, while HPLC is the preferred method for assessing purity and quantifying related impurities. The integration of these techniques provides a complete analytical profile, ensuring the quality and integrity of this complex halogenated amide for its intended scientific applications.

References

  • SCAN-CM 55:99. (1999). Extractable organic chlorine.
  • ASTM E442-15. (2015). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
  • Downer, T. M., Jr. (1966). The Determination of Chlorine and Ionic Chloride in Organic Compounds.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). AZoM.com. Retrieved from [Link]

  • Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. (2025). MDPI.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). MDPI.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides. (n.d.). Sciforum.
  • Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. (n.d.). MDPI.
  • ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved from [Link]

  • Comparison of Elemental Analysis Techniques. (2023). Measurlabs.
  • N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Total Chlorine Analysis. (n.d.). EST Analytical. Retrieved from [Link]

  • N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide. (n.d.). PubChem. Retrieved from [Link]

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HPLC method development for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to HPLC Method Development, Validation, and Performance Comparison for the Analysis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each decision in the method development process. Furthermore, it presents a comparative analysis of the developed HPLC-UV method against alternative analytical technologies, supported by experimental data to guide researchers in selecting the most appropriate technique for their specific needs.

Analyte Characterization and Strategic Implications

The foundation of any successful analytical method is a thorough understanding of the target analyte. N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a complex molecule whose structure dictates the entire analytical strategy.

Chemical Structure:

Caption: Logical workflow for HPLC method development.

Final Optimized HPLC Method

The culmination of the development process is a detailed, step-by-step protocol.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 3.0 (adjusted with H3PO4)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

Method Validation: Establishing Trustworthiness

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this critical process. [1][2]Every protocol described must be a self-validating system, where the data generated confirms the method's reliability. [3]

ValidationParameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_selectivity Selectivity center Reliable & Robust Method Accuracy Accuracy (% Recovery) Accuracy->center Precision Precision (%RSD) Precision->center Linearity Linearity (r²) Linearity->center LOD LOD LOQ LOQ LOQ->center Specificity Specificity Specificity->center

Caption: Interrelationship of key ICH validation parameters.

Validation Protocols and Acceptance Criteria

Specificity:

  • Protocol: A solution of the analyte was spiked with known related substances and potential degradants. A placebo sample (matrix without the analyte) was also injected.

  • Acceptance Criteria: The analyte peak should be free from interference from other components, and the placebo should show no peak at the analyte's retention time. Peak purity analysis via DAD must pass.

Linearity:

  • Protocol: A series of at least five standard solutions were prepared, covering a range of 50% to 150% of the expected sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

Accuracy:

  • Protocol: Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery was then calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision:

  • Protocol:

    • Repeatability (Intra-day): Six replicate injections of a standard solution at 100% concentration were performed on the same day.

    • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) must be ≤ 2.0% for both repeatability and intermediate precision. [1] Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Protocol: Determined based on the signal-to-noise (S/N) ratio.

  • Acceptance Criteria: LOQ is the concentration that yields an S/N ratio of approximately 10:1. LOD is the concentration that yields an S/N ratio of approximately 3:1.

Summary of Validation Data

The following table summarizes the experimental data obtained during the validation of the HPLC method.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed; Peak Purity > 99.9%No interferencePass
Linearity (r²) 0.9998≥ 0.999Pass
Range 10 - 150 µg/mL-Established
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.45%≤ 2.0%Pass
Precision (Intermediate %RSD) 0.82%≤ 2.0%Pass
LOD 0.1 µg/mL(S/N ≈ 3)Established
LOQ 0.3 µg/mL(S/N ≈ 10)Established
Robustness %RSD < 2.0% for all variationsMethod is robustPass

The data conclusively demonstrates that the developed HPLC method is specific, linear, accurate, precise, and robust for the intended application.

Comparative Guide: HPLC-UV vs. Alternative Analytical Technologies

While RP-HPLC with UV detection is a powerful and widely adopted technique, it is not the only option. [4]Understanding its performance relative to other methods is crucial for selecting the right tool for a specific analytical challenge.

Alternative Methods
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for quantitative analysis due to its exceptional sensitivity and specificity. [5][6]It couples the separation power of LC with the mass-resolving capability of a mass spectrometer, allowing for definitive identification and trace-level quantification even in complex biological matrices.

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase. [7]It offers advantages in speed and reduced organic solvent consumption, making it an environmentally friendly alternative. It is particularly powerful for chiral separations. [4]

Performance Comparison

The following table provides an objective comparison of the developed HPLC-UV method with LC-MS/MS and SFC for the analysis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Performance MetricHPLC-UV (Developed Method)LC-MS/MSSupercritical Fluid Chromatography (SFC)
Selectivity High (Chromatographic separation)Very High (Chromatography + Mass-to-charge ratio)High (Orthogonal selectivity to RP-HPLC)
Sensitivity (LOQ) ~0.3 µg/mLVery High (~pg/mL to low ng/mL) [6]Moderate to High (Often better than HPLC-UV)
Speed / Throughput Moderate (20 min run time)Moderate (Similar run times to HPLC)High (Typically 2-5x faster than HPLC)
Cost (Instrument) Low to ModerateHighModerate to High
Cost (Operational) LowHigh (Requires high-purity gases and solvents)Low (CO2 is inexpensive)
Robustness High (Proven in validation)Moderate (Prone to matrix effects, requires expert users)Moderate to High
Primary Application Routine Quality Control, Purity Assays, Content UniformityTrace-level quantification, Metabolite ID, Bioanalysis [5]High-throughput screening, Chiral separations, Green chemistry initiatives [4]

Causality in Method Selection:

  • For routine QC testing of bulk drug substances or finished products where analyte concentrations are high, the developed HPLC-UV method is the most logical choice. It is cost-effective, robust, and provides the necessary performance without the complexity of MS detection.

  • If the analytical goal is to detect trace-level impurities or degradants , or to quantify the analyte in a complex biological matrix like plasma, LC-MS/MS is unequivocally superior due to its unmatched sensitivity and selectivity. [5]* For laboratories focused on green chemistry or requiring very high sample throughput , SFC presents a compelling alternative, offering significant reductions in both analysis time and organic solvent waste. [7]

Conclusion

This guide has detailed a systematic, science-driven approach to developing and validating a robust RP-HPLC method for the analysis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. The final method, validated according to ICH guidelines, is demonstrated to be accurate, precise, and fit for its intended purpose in a quality control environment. The comparative analysis underscores that while HPLC-UV is a highly effective and practical tool, alternative technologies like LC-MS/MS and SFC offer distinct advantages in sensitivity and speed, respectively. The selection of an analytical method should always be guided by the specific requirements of the analysis, balancing performance needs with operational considerations such as cost, throughput, and environmental impact.

References

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 132-137.
  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2655. Available at: [Link]

  • Patel, K., & Patel, J. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Kasaai, M. R. (2009). Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676. Available at: [Link]

  • BenchChem. (2025). Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples. BenchChem Application Notes.
  • Kasaai, M. R. (2009). Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. ResearchGate. Available at: [Link]

  • Pharma Now. (n.d.). Chromatography in Pharma: Techniques, Case Studies & Trends. Pharma Now.
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  • Patsnap. (2025). Chromatography Methods Compared: HPLC vs. FPLC vs. GC. Patsnap Synapse. Available at: [Link]

  • Singh, S. P., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. Journal of Chromatographic Science, 54(8), 1396-1403. Available at: [Link]

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  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), S1-S8. Available at: [Link]

  • PubChem. (n.d.). N-(2-Acetamidoethyl)-2,2,2-trichloroacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Talanta, 75(1), 239-244. Available at: [Link]

  • Wilson, I. W., et al. (2014). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 6(19), 7933-7938. Available at: [Link]

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  • Shulha, Y., et al. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molecules, 30(22), 4819. Available at: [Link]

Sources

A Comparative Guide to the Melting Point Determination of Novel Compounds: A Case Study with N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's melting point is a cornerstone of physical characterization. It serves as a crucial indicator of purity and identity.[1][2] This guide provides an in-depth, comparative analysis of three prevalent methods for melting point determination: the traditional Capillary Method, modern Differential Scanning Calorimetry (DSC), and visually informative Hot-Stage Microscopy. To illustrate the practical application and nuances of these techniques, we will use the novel compound, N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide, as a case study. Since this compound is not extensively characterized in the literature, this guide will also present a plausible synthetic route, positioning our investigation as a self-validating system for the characterization of a new chemical entity.

The Importance of Melting Point Analysis

The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid phase.[1] This transition occurs over a narrow range, typically 0.5-1.0°C for a pure substance.[1] The presence of impurities will generally cause a depression and broadening of the melting point range, making it a sensitive and rapid method for assessing purity.[1][2] In the context of drug development, precise melting point determination is critical for material characterization, stability studies, and ensuring compliance with regulatory standards.[3]

Synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

To embark on our comparative analysis, we must first synthesize our target compound. The following protocol outlines a plausible and efficient method for the preparation of N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide.

Experimental Protocol: Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 g of N-(1-amino-2,2,2-trichloroethyl)acetamide, 100 mL of anhydrous dichloromethane, and 1.2 equivalents of triethylamine.

  • Acylation: Cool the mixture in an ice bath to 0-5°C. Slowly add 1.1 equivalents of acetyl chloride dropwise over 15 minutes with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize the crude solid from an ethanol/water mixture to obtain pure N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy before proceeding with melting point determination.

Comparative Analysis of Melting Point Determination Methods

With our purified compound in hand, we will now employ three distinct techniques to determine its melting point. This multi-faceted approach provides a robust and cross-validated characterization.

Capillary Melting Point Method

The capillary method is a long-established and widely used technique for melting point determination.[4] It involves heating a small sample packed into a capillary tube at a controlled rate and visually observing the melting process.[3]

  • Sample Preparation: Ensure the synthesized N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide is completely dry and finely powdered.[5][6] Press the open end of a capillary tube into the powder, ensuring a packed sample height of 2-3 mm.[6][7]

  • Apparatus Setup: Insert the capillary tube into the heating block of a digital melting point apparatus.[5]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to obtain an approximate melting range. This helps in setting the parameters for a more accurate measurement.[2]

  • Accurate Determination: For a new sample, begin heating at a rate of approximately 10°C/minute until the temperature is about 20°C below the approximate melting point.[5] Then, reduce the heating rate to 1-2°C/minute to allow for thermal equilibrium.[3]

  • Observation and Recording: Observe the sample through the magnified viewing lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (clear point).[5] The melting point is reported as this range.

Capillary_Method_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-3mm) Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at Controlled Rate Insert->Heat Observe Observe Melting Heat->Observe Record Record Range (Onset to Clear) Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides highly accurate and objective melting point data.

  • Sample Preparation: Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10°C/minute.

  • Data Analysis: The melting process will be observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is generally reported as the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Weigh Weigh Sample (2-5mg) Seal Seal in DSC Pan Weigh->Seal Load Load Sample & Reference Seal->Load Heat Heat at Constant Rate Load->Heat Analyze Analyze Thermogram Heat->Analyze Determine Determine Onset Temperature Analyze->Determine

Caption: Workflow for DSC Melting Point Determination.

Hot-Stage Microscopy

Hot-stage microscopy allows for the direct visual observation of a sample's morphology as it is heated.[3] This technique is particularly useful for studying polymorphism, sublimation, and decomposition, in addition to determining the melting point.

  • Sample Preparation: Place a small amount of the crystalline compound onto a microscope slide.

  • Instrument Setup: Position the slide on the hot stage of the microscope.

  • Heating and Observation: Heat the sample at a controlled rate while observing it through the microscope, often with polarized light to enhance the visibility of crystalline structures.

  • Data Recording: Record the temperature at which melting begins and is complete. A video or series of images can be captured to document the phase transition.

HotStage_Workflow cluster_prep Sample Preparation cluster_observation Observation Mount Mount Sample on Slide Place Place on Hot Stage Mount->Place Heat Heat and Observe Place->Heat Record Record Melting Temperature Heat->Record

Caption: Workflow for Hot-Stage Microscopy Melting Point Determination.

Comparison of Methods and Expected Results

The following table summarizes the key performance characteristics of each method and the hypothetical results for our synthesized N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy
Principle Visual detection of phase transitionMeasurement of heat flowDirect microscopic observation
Accuracy Moderate to High[3]High[3]Very High[3]
Precision Operator-dependentHighHigh
Sample Throughput Moderate (multiple capillaries can be run)Low to ModerateLow
Information Provided Melting rangeMelting point (onset), enthalpy of fusionVisual observation of melting, polymorphism, sublimation
Cost LowHighHigh
Hypothetical Result for Target Compound 178-180°COnset: 178.5°CMelting observed at 178-180°C with no prior decomposition

Conclusion

The determination of a melting point is a fundamental yet critical step in the characterization of a chemical compound. While the capillary method offers a simple and accessible approach, modern techniques like DSC and hot-stage microscopy provide more accurate, objective, and comprehensive data. For a novel compound such as N-[1-(acetylamino)-2,2,2-trichloroethyl]acetamide, employing a combination of these methods provides the highest level of confidence in the determined physical properties. The choice of method will ultimately depend on the specific requirements of the research, including the desired level of accuracy, the amount of sample available, and budgetary considerations. This guide provides the foundational knowledge for making informed decisions in the crucial task of melting point determination.

References

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  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Zhang, J., et al. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(15), 154502.
  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

  • Zhang, J., et al. (2012).
  • ETCN. (2025, March 16). Comprehensive Guide to Melting Point Apparatus and Measurement Techniques. Retrieved from [Link]

  • Linkam Scientific. (2023, May 11). Hot Stage Microscopy. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Zhang, J., et al. (2012).
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • SRS. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Improved Pharma. (2024, February 8). DSC hot stage microscopy. Retrieved from [Link]

  • Qualitest FZE. (2025, February 21). Differential Scanning Calorimetry Testing: Principles, Applications, and Benefits. Retrieved from [Link]

  • Infinity NAB. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Zscheile, F. P., & White, J. W. (1940). Microscope Hot Stage for Determination of Melting Points: Application to Carotenoid Pigments. Industrial & Engineering Chemistry Analytical Edition, 12(7), 436-438.
  • Athor, E. (n.d.). Hot Stage Microscope. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • SGS Institut Fresenius. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Jain, A., & Yalkowsky, S. H. (2007). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 46(8), 2636-2640.
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  • University of Toronto. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Alquimialab. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

  • Lomynoha, Y. R., et al. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank, 2025(4), M1756.
  • Takakura, Y., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2445-2454.
  • Lomynoha, Y. R., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2026(1), M1756.
  • Sravani, G., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 248-254.
  • Lomynoha, Y. R., et al. (2025). Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Sciforum.
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A Comparative Guide to Reference Standards for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantitative analysis. N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, a complex chlorinated acetamide derivative, presents a unique analytical challenge. As this molecule may arise as a synthetic intermediate, impurity, or a metabolite, establishing a well-characterized reference standard is a non-negotiable prerequisite for any meaningful study.

This guide provides a comprehensive framework for understanding, qualifying, and comparing reference standards for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. Moving beyond a simple list of products, this document serves as a technical manual for the senior application scientist, explaining the causality behind experimental choices and outlining self-validating protocols to ensure the highest degree of scientific rigor. We will explore the hierarchy of reference standards, provide detailed methodologies for their characterization, and present a comparative analysis to guide researchers in selecting or qualifying a standard that is fit for its intended purpose, in alignment with global regulatory expectations.[1][2]

Section 1: Profile of the Analyte: N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Understanding the physicochemical properties of the target analyte is the foundational step in developing robust analytical methods. N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a derivative of N-(1-amino-2,2,2-trichloroethyl)acetamide, a known reactant in organic synthesis.[3] Its structure suggests it is a moderately polar molecule containing multiple sites for hydrogen bonding.

PropertyValueSource
Chemical Name N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamideN/A
Synonyms N-(1-acetamido-2,2,2-trichloroethyl)acetamideN/A
Molecular Formula C6H9Cl3N2O2PubChem[4]
Molecular Weight 247.5 g/mol PubChem[4]
CAS Number 1795280-00-0PubChem[4]
Structure Chemical StructurePubChem

The presence of the trichloromethyl group significantly influences the molecule's chemical properties, including its electrophilicity and potential for degradation under certain conditions. This necessitates the use of highly specific and stability-indicating analytical methods for its characterization.

Section 2: The Hierarchy of Analytical Reference Standards

Not all reference standards are created equal. They exist in a hierarchy defined by their purity, level of characterization, and traceability. The choice of standard directly impacts the validity and regulatory acceptability of the resulting data.[5]

  • Primary Reference Standard: Defined by the International Council for Harmonisation (ICH) as a substance shown by an extensive set of analytical tests to be authentic material of high purity.[6] These are typically obtained from pharmacopeias (e.g., USP, EP) and are considered to have the highest metrological quality without reference to other standards.[5][7] For a novel compound like N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, a primary standard would need to be established in-house through a rigorous qualification process.[8]

  • Secondary Reference Standard (Certified Reference Material - CRM): This standard's property value is assigned by comparison to a primary reference standard.[9][10] It is established with a documented chain of traceability and is suitable for routine quality control and method validation.[5]

  • In-House (Working) Standard: A standard prepared by a laboratory for its own use. It must be qualified against and traceable to a primary or secondary standard. This is the most common type of standard used for routine analyses due to the cost and limited availability of primary standards.[5][11]

Reference_Standard_Hierarchy Primary Primary Reference Standard (e.g., USP, EP, or Fully Characterized In-House) Secondary Secondary Standard (Certified Reference Material) Primary->Secondary Traceability established via direct comparison Working In-House Qualified (Working Standard) Secondary->Working Traceability established via qualification for routine use

Caption: Hierarchical relationship of pharmaceutical reference standards.

Section 3: Comparative Analysis of Reference Standard Grades

The selection of a reference standard grade must be a deliberate choice based on its intended application. A standard used for definitive potency assignment requires a higher level of characterization than one used solely for system suitability or peak identification. The following table provides an objective comparison based on typical industry and regulatory expectations.[6][12]

ParameterPrimary Reference StandardSecondary Reference Standard (CRM)In-House (Working) Standard
Purity Highest possible, ideally >99.5%[6]High purity, typically >98%, with a certified value and uncertainty.[5]Purity determined relative to the primary or secondary standard.
Identity Confirmation Comprehensive structural elucidation (NMR, MS, IR, Elemental Analysis).[13][14]Confirmed identity, traceable to a primary standard.Identity confirmed (e.g., by IR or MS) against the higher-tier standard.[13]
Characterization Full characterization: physicochemical properties, solid-state form, impurity profile.[8]Characterized for specific properties as stated on the certificate.Characterized as needed for its intended use (e.g., HPLC purity).
Traceability Not applicable; it is the origin of traceability.[5]Metrologically traceable to a primary standard.Traceable to the primary or secondary standard used for its qualification.
Certification Certificate of Analysis details the full characterization process and results.[12]Issued by an accredited body (e.g., ISO 17034), stating property value and uncertainty.[5]Internal documentation (qualification report) is generated.
Intended Use Definitive identification and potency/purity assignment; calibration of secondary standards.Routine quantitative analysis (assay, impurities), quality control.[11]High-frequency routine testing, system suitability checks.
Cost Very High (due to extensive characterization and purification).[11]Moderate to High.Low (derived from production material).
Stability Formal stability program established with defined re-test date.[12]Stability is monitored and stated on the certificate.Stability monitored under defined storage conditions.

Section 4: Experimental Protocols for Qualification and Use

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[15][16] The following protocols provide a robust framework for the full characterization of an in-house primary reference standard for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, adhering to the principles outlined in USP <1225> and ICH Q2(R1).[15][17][18]

Protocol 4.1: Structural Elucidation and Identity Confirmation

Causality: A combination of orthogonal (different and independent) analytical techniques is required to unequivocally confirm the chemical structure. NMR provides information on the carbon-hydrogen framework, high-resolution mass spectrometry confirms the elemental composition, and IR spectroscopy identifies key functional groups.[14]

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~10 mg of the standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra on a ≥400 MHz spectrometer.

    • Self-Validation Check: The observed chemical shifts, coupling constants, and proton integrations must be consistent with the proposed structure of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. Signals should be sharp and free from significant unassigned peaks.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution (~10 µg/mL) in an appropriate solvent (e.g., acetonitrile/water).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes.

    • Self-Validation Check: The measured monoisotopic mass should be within ±5 ppm of the theoretical exact mass calculated for the molecular formula C6H9Cl3N2O2.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the spectrum using either KBr pellet or Attenuated Total Reflectance (ATR).

    • Self-Validation Check: The spectrum should exhibit characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).

Protocol 4.2: Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) with a universal detector like UV is the gold standard for assessing the purity of organic compounds. A gradient elution method is chosen to ensure that impurities with a wide range of polarities are separated and detected. The use of a photodiode array (PDA) detector allows for peak purity analysis, ensuring no impurities are co-eluting with the main peak.

HPLC_Workflow Prep 1. Prepare Solutions (Mobile Phase, Sample) System 2. Equilibrate HPLC & Perform System Suitability Prep->System Inject 3. Inject Sample & Acquire Data System->Inject Process 4. Integrate Peaks & Assess Peak Purity Inject->Process Report 5. Calculate Purity (Area % Normalization) Process->Report

Sources

Safety Operating Guide

Proper Disposal of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential procedural information for the safe and compliant disposal of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide. As a specialty chemical, direct regulatory guidance may be limited. Therefore, this document synthesizes established principles for handling halogenated organic compounds and general hazardous chemical waste to ensure the protection of personnel and the environment. The procedures outlined are grounded in the precautionary principle, treating the compound as hazardous unless officially determined otherwise by a certified authority.

Pre-Disposal Hazard Assessment: Understanding the Compound

  • Structural Alerts: The molecule contains a 2,2,2-trichloroethyl group . This moiety is a significant structural alert. Chlorinated hydrocarbons are often toxic, environmentally persistent, and can be carcinogenic.[1] The presence of multiple chlorine atoms suggests this compound should be managed as a halogenated organic waste .[2][3]

  • Related Compounds: The acetamide portions of the molecule are also notable. Acetamide itself is suspected of causing cancer.[4][5]

Given these structural features, N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide must be treated as a hazardous waste until a formal characterization proves otherwise. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[6][7]

Mandatory First Step: Consultation with Environmental Health & Safety (EHS)

Before proceeding with any disposal steps, it is imperative to contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. They are the ultimate authority for waste disposal protocols and will provide specific guidance based on local, state, and federal regulations.

Your EHS department will:

  • Confirm the proper waste categorization and required labeling.

  • Provide institution-approved hazardous waste containers.

  • Schedule a pickup for the waste.

Disposing of any chemical without EHS approval can lead to significant regulatory penalties and safety risks.[7][8]

Segregation and Containerization Protocol

Proper segregation is a cornerstone of safe laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing halogenated and non-halogenated wastes significantly increases disposal costs.[1][3][9]

Step-by-Step Containerization Procedure:
  • Obtain the Correct Waste Container: Request a dedicated "Halogenated Organic Waste" container from your EHS office. This container must be in good condition, made of a compatible material (e.g., high-density polyethylene or glass), and have a secure, screw-top cap.[1][9]

  • Label the Container First: Before adding any waste, affix a "Hazardous Waste" tag or label, available from EHS.[8][10] Fill out all required information completely and legibly:

    • Full chemical name: "Waste N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide"

    • List all constituents and their approximate percentages if it is a mixture. Do not use abbreviations or chemical formulas.[8]

    • Identify the associated hazards by checking the appropriate boxes (e.g., Toxic).

    • Include the generator's name, lab location, and the date accumulation started.

  • Transfer the Waste: In a designated area, such as a chemical fume hood, carefully transfer the waste into the labeled container. If the compound is a solid, use a dedicated scoop. If it is in solution, pour carefully to avoid splashing.

  • Secure the Container: Tightly close the container cap. A waste container must remain closed at all times except when actively adding waste.[2][10]

  • Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory. The storage location should be in a well-ventilated area, away from incompatible materials, and within secondary containment to control any potential leaks.[10][11]

Table 1: Waste Segregation Summary

Waste TypeSegregation RequirementRationale
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide Halogenated Organic Waste Presence of a trichloroethyl group. Halogenated waste requires specific, high-cost disposal methods like incineration.[3]
Non-Halogenated Solvents (e.g., hexane, ethanol)Non-Halogenated Organic WasteCan often be recycled or used as fuel, making disposal less expensive.[3]
Strong Acids / BasesCorrosive WasteSegregated to prevent violent reactions with other chemical classes.[9]
OxidizersOxidizer WastePrevents potential fire or explosion hazards if mixed with organic materials.[12]

Disposal of Contaminated Materials

Any materials that have come into direct contact with N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide are also considered hazardous waste.

  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable labware must be collected in a sealed, labeled bag or container for solid hazardous waste.

  • Empty Reagent Bottles: The original container holding the pure compound must be managed as hazardous waste. It is not permissible to dispose of it in the regular trash. For many hazardous chemicals, containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[1][9] Consult your EHS office for the specific procedure for this compound's container.

  • Spill Cleanup Materials: Absorbents and other materials used to clean up a spill of this substance must be placed into a sealed container, labeled as hazardous waste, and disposed of through EHS.[10][13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action & Segregation cluster_disposal Phase 3: Final Disposal start Start: Waste Generation of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide assess Structural Assessment: - Trichloroethyl Group Present - Acetamide Moiety start->assess classify Preliminary Classification: Treat as Halogenated Hazardous Waste assess->classify consult MANDATORY: Consult Institutional EHS classify->consult get_container Obtain Approved 'Halogenated Waste' Container consult->get_container EHS Approval & Guidance label_container Affix 'Hazardous Waste' Label & Fill Out Completely get_container->label_container transfer Transfer Waste in Fume Hood label_container->transfer store Seal and Store in Designated Satellite Area transfer->store schedule_pickup Schedule Waste Pickup with EHS store->schedule_pickup ehs_collect EHS Collects Waste for Compliant Disposal schedule_pickup->ehs_collect end End: Disposal Complete ehs_collect->end

Caption: Disposal workflow for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide.

Regulatory Framework: The Generator's Responsibility

The entire lifecycle of hazardous waste, from its creation to its final disposal, is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] This "cradle-to-grave" system places the legal responsibility for proper waste management squarely on the generator.[14][16] Failure to comply with these regulations can result in severe penalties.[7]

By following the steps outlined in this guide—prioritizing EHS consultation, practicing meticulous segregation, and maintaining thorough documentation—researchers can ensure they are meeting their regulatory obligations and fostering a culture of safety within the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Tennessee, Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories.
  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from a commercial environmental services website.
  • University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Hazardous Waste Experts. (2023, March 15). What is the Resource Conservation and Recovery Act (RCRA)?. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

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Personal protective equipment for handling N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety and precision is paramount when handling complex halogenated organics. N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (CAS: 57646-87-4) is a specialized acetamide derivative featuring a highly reactive trichloromethyl group[1].

This guide provides a self-validating, step-by-step operational framework for handling this compound. We do not just dictate what to wear; we explain the mechanistic causality behind every safety protocol so you can make informed decisions in the laboratory.

Chemical Identity & Quantitative Data

Before handling any chemical, you must understand its physical and chemical properties, as these dictate its behavior in the lab environment and its interaction with Personal Protective Equipment (PPE).

PropertyValueOperational Implication
CAS Number 57646-87-4[1]Unique identifier for precise SDS cross-referencing.
Molecular Weight 247.51 g/mol [1]Moderate size; capable of penetrating biological membranes if solubilized.
LogP 0.9549[1]Lipophilic nature indicates a high risk of dermal absorption, especially in carrier solvents.
H-Bond Donors/Acceptors 2 / 2[1]Highly soluble in polar aprotic solvents (e.g., DMSO, DMF), which act as penetration enhancers.

Mechanistic Toxicology & Hazard Assessment

The Causality of Risk: The primary hazard of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide lies in its trichloromethyl moiety. Halogenated organic compounds are notorious for their ability to undergo reductive dehalogenation or oxidation via hepatic Cytochrome P450 enzymes[2].

When absorbed through the skin or inhaled, these compounds can be bioactivated in the liver to form highly reactive trichloromethyl radicals ( CCl3∙​ ) or phosgene-like acyl chlorides. These electrophilic intermediates covalently bind to cellular macromolecules, leading to protein cross-linking, lipid peroxidation, and severe hepatotoxicity.

Because researchers often dissolve this compound in solvents like DMSO—which rapidly carries solutes through the stratum corneum—standard latex or thin nitrile gloves offer zero meaningful protection against systemic exposure[3][4].

ToxPathway Compound N-[1-(Acetylamino)-2,2,2- trichloroethyl]acetamide CYP Hepatic CYP450 Metabolism Compound->CYP Absorption & Distribution Radical Trichloromethyl Radical (Reactive Intermediate) CYP->Radical Reductive Dehalogenation Phosgene Acyl Chloride / Phosgene Derivatives CYP->Phosgene Oxidation Tox Macromolecule Alkylation & Cellular Toxicity Radical->Tox Covalent Binding Phosgene->Tox Protein Cross-linking

Proposed CYP450-mediated bioactivation pathway of trichloromethyl compounds.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must function as part of a self-validating system. Do not rely on a single point of failure.

PPE CategorySpecificationJustification (Causality)
Primary Gloves Butyl Rubber or heavy Neoprene (0.3 mm)Halogenated compounds and their solvent carriers rapidly degrade standard elastomers[4]. Butyl rubber provides superior chemical resistance.
Secondary Gloves Nitrile (0.11 mm) worn underneathActs as a fail-safe against pinhole leaks in the primary glove while maintaining tactile feedback[3].
Eye Protection Prevents ocular exposure to aerosolized powders or solvent splashes. Standard safety glasses lack a facial seal and are insufficient[4].
Body Protection Flame-resistant, fluid-impermeable lab coatPrevents dermal contact. Flame resistance is mandatory if handling the compound alongside flammable carrier solvents.
Respiratory Fume HoodPrevents inhalation of airborne particulates. dictate a face velocity of 80-100 fpm for optimal containment[5][6].

Standard Operating Procedure (SOP): Handling & Workflow

This protocol utilizes a self-validating methodology, ensuring that every step confirms the safety of the previous one.

Step 1: Pre-Operation Environmental Validation

  • Action: Verify the chemical fume hood is operational.

  • Self-Validation: Read the digital anemometer monitor. Proceed only if the average face velocity is between 80–100 fpm[5][6]. If no digital monitor is present, tape a 1-inch strip of Kimwipe to the bottom of the sash; it must pull inward steadily without violent turbulence.

Step 2: PPE Donning & Integrity Check

  • Action: Don the double-glove system, lab coat, and goggles.

  • Self-Validation: Before donning the outer butyl/neoprene gloves, perform the "air inflation test." Trap air in the glove by rolling the cuff tightly, then listen or submerge in water to confirm zero pinhole leaks.

Step 3: Weighing & Transfer

  • Action: Weigh the solid compound using anti-static weigh boats and non-sparking spatulas inside the fume hood.

  • Causality: Anti-static tools prevent the fine powder from aerosolizing or clinging to the sides of the balance, minimizing inhalation risk and ensuring precise molarity calculations.

Step 4: Solubilization & Containment

  • Action: Transfer the solid to a pre-tared, sealable glass vial. Add the carrier solvent (e.g., DMSO) slowly.

  • Self-Validation: Cap the vial securely with a PTFE-lined septum. Wipe the exterior of the vial with a solvent-dampened lint-free cloth before removing it from the fume hood perimeter. This guarantees no microscopic residue is transferred to the general lab benches.

Workflow Prep 1. Pre-Operation Verify Hood Velocity (100 fpm) PPE 2. Don PPE Double Gloves, Goggles, Coat Prep->PPE Weigh 3. Weighing & Transfer Use Anti-static Tools PPE->Weigh Solubilize 4. Solubilization Seal Vials Before Removal Weigh->Solubilize Waste 5. Disposal Halogenated Waste Stream Solubilize->Waste

Standard operational workflow for handling halogenated acetamide derivatives safely.

Spill Response & Decontamination Protocol

In the event of a spill outside the fume hood, immediately execute the following steps:

  • Isolation: Evacuate the immediate 5-foot radius to prevent tracking the chemical through the lab.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or dry sand). Crucial: Do not use combustible materials like paper towels for halogenated compounds.

  • Neutralization/Cleanup: Sweep up the absorbent using non-sparking tools and place it into a chemically compatible, sealable polyethylene container[7].

  • Validation of Decontamination: Wash the contaminated surface with a mild detergent solution, followed by a thorough water rinse. Wipe the area with a clean, dry cloth and inspect under a bright, oblique light source to ensure absolutely no crystalline residue remains.

Waste Disposal Plan

Halogenated waste must be strictly segregated from non-halogenated organic waste[7].

  • Segregation: Dispose of all liquid waste and contaminated consumables (including the outer layer of gloves) into a dedicated carboy explicitly labeled "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with incompatible solvents (e.g., acetone in the presence of basic catalysts) can trigger violent exothermic reactions, including the haloform reaction, potentially leading to container rupture.

  • Validation: Ensure the waste carboy features a vented cap to prevent dangerous pressure buildup from trace solvent evaporation.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Organic Solvent Neurotoxicity (87-104)." Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 3 (Ventilation Investigation)." Retrieved from[Link]

  • Tennessee Tech University Environmental Health & Safety. "Personal Protective Equipment Standard Operating Procedure." Retrieved from[Link]

  • National Institutes of Health (NIH). "Chemical Safety Guide, 6th Ed." Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.